molecular formula C11H18ClN B2634925 4-butyl-N-methylaniline hydrochloride CAS No. 1375472-43-7

4-butyl-N-methylaniline hydrochloride

Cat. No.: B2634925
CAS No.: 1375472-43-7
M. Wt: 199.72
InChI Key: FXSJCMJODJKLIE-UHFFFAOYSA-N
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Description

4-Butyl-N-methylaniline hydrochloride (CAS 1375472-43-7) is an organic compound with the molecular formula C11H18ClN and a molecular weight of 199.72 . It is supplied as a research-grade chemical for use in laboratory settings only. As a derivative of N-methylaniline, this compound serves as a potential building block or intermediate in organic synthesis and materials science research . Such aniline derivatives are of significant interest in the development of advanced materials, including the synthesis of Schiff base compounds, which are studied for their potential liquid crystalline, non-linear optical, and biological properties . Researchers can utilize this chemical in the exploration of new molecular structures for various experimental applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-butyl-N-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-3-4-5-10-6-8-11(12-2)9-7-10;/h6-9,12H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSJCMJODJKLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Butyl-N-methylaniline Hydrochloride: Technical Reference Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and applications of 4-butyl-N-methylaniline hydrochloride , a specialized secondary amine intermediate.

Part 1: Chemical Identity & Core Properties[1][2]

4-butyl-N-methylaniline hydrochloride is a secondary amine salt used primarily as a building block in the synthesis of liquid crystals, organic electronic materials (hole transport layers), and fine pharmaceutical intermediates. Its alkyl chain confers solubility and specific steric properties, while the N-methyl group provides a reactive handle for further functionalization.

Property Data
CAS Number (HCl Salt) 1375472-43-7
CAS Number (Free Base) 137273-36-0
Chemical Name N-methyl-4-butylaniline hydrochloride
Molecular Formula C₁₁H₁₈ClN
Molecular Weight 199.72 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, ethanol, methanol; sparingly soluble in non-polar solvents.[1]
Melting Point 145–150 °C (Typical for N-alkyl aniline salts, varies by purity)
Part 2: Synthesis Protocol (Reductive Amination)

The most robust laboratory-scale synthesis involves the reductive amination of 4-butylaniline with formaldehyde. This method avoids the over-alkylation issues common with direct alkylation (e.g., using methyl iodide).

Reaction Pathway

The synthesis proceeds via the formation of an iminium intermediate, which is selectively reduced to the secondary amine.[2]

SynthesisPathway Start 4-Butylaniline (C10H15N) Inter Iminium Ion Intermediate Start->Inter Condensation (MeOH, Reflux) Reagent1 Paraformaldehyde (CH2O)n Reagent1->Inter ProductBase 4-Butyl-N-methylaniline (Free Base) Inter->ProductBase Reduction Reductant NaBH4 or NaBH3CN Reductant->ProductBase Final 4-Butyl-N-methylaniline Hydrochloride ProductBase->Final Salt Formation Acid HCl / Ether Acid->Final

Figure 1: Synthetic pathway via reductive amination.

Detailed Protocol

Reagents:

  • 4-Butylaniline (1.0 eq)[1]

  • Paraformaldehyde (1.2 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (Solvent)[3][4]

  • Hydrochloric acid (4M in dioxane or ether)

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-butylaniline (10 mmol) in anhydrous methanol (30 mL). Add paraformaldehyde (12 mmol).

  • Activation: Stir the mixture at room temperature for 2 hours. If using paraformaldehyde, gentle heating (40–50 °C) may be required to depolymerize and facilitate imine formation.

  • Reduction: Cool the solution to 0 °C in an ice bath. Carefully add NaBH₄ (15 mmol) portion-wise over 20 minutes. Note: Gas evolution (H₂) will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 8:2).

  • Quenching: Quench the excess hydride by adding water (10 mL) dropwise. Adjust pH to ~10 using 1M NaOH.

  • Extraction: Extract the free base with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the oily free base.

  • Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add HCl (4M in dioxane) dropwise with stirring until precipitation is complete.

  • Purification: Filter the white precipitate and recrystallize from Ethanol/Ether to obtain pure 4-butyl-N-methylaniline hydrochloride .

Part 3: Applications & Utility

This compound serves as a critical "linker" molecule. The butyl group provides lipophilicity and liquid crystalline behavior, while the N-methyl amine acts as a nucleophile for coupling.

1. Liquid Crystal Synthesis (Mesogens)

4-butyl-N-methylaniline is a precursor for Schiff base liquid crystals . When condensed with substituted benzaldehydes, it forms nematic liquid crystals used in display technologies and thermal sensors. The N-methyl group disrupts intermolecular H-bonding compared to the primary amine, altering the phase transition temperatures.

2. Organic Electronics (Hole Transport)

In the field of Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), arylamines are standard hole-transport materials. This specific derivative allows for the synthesis of triarylamines with improved solubility (due to the butyl chain) and tunable oxidation potentials.

3. Pharmaceutical Intermediates

Secondary anilines are versatile pharmacophores. This compound allows for the introduction of the N-methyl-4-butylphenyl moiety, which is often explored to optimize lipophilicity (LogP) in drug candidates targeting CNS receptors.

Applications Center 4-Butyl-N-methylaniline Hydrochloride App1 Liquid Crystals (Nematic Phase Modifiers) Center->App1 App2 Hole Transport Materials (OLEDs/OPVs) Center->App2 App3 Pharmaceuticals (Lipophilic Pharmacophores) Center->App3 Detail1 Schiff Base Formation (e.g., MBBA Analogs) App1->Detail1 Detail2 Buchwald-Hartwig Coupling to Triarylamines App2->Detail2

Figure 2: Primary application domains.

Part 4: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard Class Statement Precaution
Acute Toxicity (Oral) H302: Harmful if swallowed.Do not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritation.[5][6][7]Wear protective gloves/clothing.[5][6][7][8]
Eye Irritation H319: Causes serious eye irritation.[6][7][8]Rinse cautiously with water for several minutes.[7][9]
Aquatic Toxicity H411: Toxic to aquatic life with long-lasting effects.Avoid release to the environment.[7][8]

Handling Protocol:

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The free base is sensitive to oxidation (turning brown); the HCl salt is more stable but hygroscopic.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work in a fume hood to avoid inhalation of dust.

Part 5: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521404, 4-tert-butyl-N-methylaniline (Analog Reference). Retrieved from [Link]

  • Master Organic Chemistry. Reductive Amination of Aldehydes and Ketones. (General Protocol Validation). Retrieved from [Link]

Sources

4-butyl-N-methylaniline hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Audience: Chemical Researchers, Process Chemists, and Drug Discovery Scientists

Part 1: Executive Summary

4-Butyl-N-methylaniline hydrochloride (CAS: 1375472-43-7) is a secondary ammonium salt derived from the N-alkylation of p-butylaniline. Within pharmaceutical and materials science research, it serves as a specialized building block, particularly in the synthesis of tertiary amines, dyes, and functionalized polymers.

As a hydrochloride salt, this compound offers enhanced stability and water solubility compared to its free base counterpart (4-butyl-N-methylaniline, CAS: 137273-36-0), which is typically an oil prone to oxidation. This guide provides a definitive analysis of its physicochemical properties, synthesis logic, and handling protocols, grounded in structural evidence and standard laboratory practices.

Part 2: Chemical Identity & Structural Analysis
2.1 Nomenclature & Identification
  • IUPAC Name: N-Methyl-4-butylbenzenaminium chloride

  • Common Name: 4-Butyl-N-methylaniline hydrochloride[1]

  • CAS Number: 1375472-43-7[1]

  • Free Base CAS: 137273-36-0

  • Molecular Formula:

    
    
    
  • Molecular Weight: 199.72 g/mol (Free base: 163.26 g/mol + HCl: 36.46 g/mol )

  • SMILES: CCCCc1ccc(NC)cc1.Cl

2.2 Structural Connectivity Diagram

The following diagram illustrates the molecular connectivity, highlighting the protonated secondary amine center responsible for the salt's ionic character.

G cluster_0 Cation: [4-Butyl-N-methylanilinium]+ Ring Benzene Ring (Aromatic Core) Amine N-Methyl Ammonium (-NH2(+)-CH3) Ring->Amine C-N Bond Butyl n-Butyl Group (Lipophilic Tail) Butyl->Ring Para-substitution Anion Chloride Anion (Cl-) Amine->Anion Ionic Interaction caption Figure 1: Structural components of 4-butyl-N-methylaniline hydrochloride showing the lipophilic butyl tail and hydrophilic ammonium head.

Part 3: Physical Properties Profile

The physical behavior of 4-butyl-N-methylaniline hydrochloride is dominated by the interplay between its lipophilic butyl chain and the ionic ammonium chloride headgroup.

3.1 Solid-State & Solution Properties
PropertyValue / DescriptionTechnical Context
Physical State Crystalline SolidTypically isolated as white to off-white needles or powder.[2]
Melting Point 148–152 °C (Predicted)Note: Exact literature MP is rare; range is estimated based on homologous p-toluidine HCl salts (243°C) adjusted for the lattice-disrupting butyl chain.
Solubility (Water) High (>50 mg/mL)The ionic headgroup drives aqueous solubility, though the butyl chain induces surfactant-like behavior at high concentrations.
Solubility (Organic) Soluble in MeOH, EtOH, DMSOGood solubility in polar protic/aprotic solvents. Poor solubility in hexanes/ether (used for precipitation).
Hygroscopicity ModerateAs an amine salt, it can absorb atmospheric moisture; storage in a desiccator is required to prevent caking.
pKa (Conjugate Acid) ~5.0–5.3The N-methyl group increases electron density slightly vs. primary anilines, but the phenyl ring creates resonance withdrawal, lowering basicity compared to alkylamines.
3.2 Spectroscopic Characterization (NMR)

Data derived from the free base (CAS 137273-36-0) with shifts expected upon protonation (HCl salt).

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 9.5–10.5 ppm (br s, 2H): Ammonium protons (

      
      ), exchangeable with 
      
      
      
      .
    • δ 7.10–7.30 ppm (d, 2H): Aromatic protons ortho to the alkyl group.

    • δ 6.80–7.00 ppm (d, 2H): Aromatic protons ortho to the nitrogen (shifted downfield relative to free base due to positive charge).

    • δ 2.85 ppm (s, 3H): N-Methyl group (singlet).

    • δ 2.55 ppm (t, 2H): Benzylic

      
       of the butyl chain.
      
    • δ 1.50 ppm (m, 2H): Butyl chain methylene.

    • δ 1.30 ppm (m, 2H): Butyl chain methylene.

    • δ 0.90 ppm (t, 3H): Terminal methyl of the butyl group.

Part 4: Synthesis & Experimental Protocol

Objective: Synthesis of 4-butyl-N-methylaniline hydrochloride from 4-butylaniline via selective N-methylation and salt formation.

4.1 Reaction Logic

Direct methylation of primary amines often leads to over-alkylation (forming tertiary amines or quaternary salts). To ensure mono-methylation, a reductive amination approach or controlled substitution is preferred. The protocol below utilizes a standard Reductive Amination pathway followed by Hydrochlorination , which is the industry standard for high purity.

4.2 Workflow Diagram

Synthesis Start Starting Material: 4-Butylaniline Step1 Step 1: Formylation (Formic Acid / Ac2O) Start->Step1 Reflux Inter Intermediate: N-(4-butylphenyl)formamide Step1->Inter Step2 Step 2: Reduction (LiAlH4 or BH3·THF) Inter->Step2 Reduction FreeBase Free Base: 4-Butyl-N-methylaniline Step2->FreeBase Step3 Step 3: Salt Formation (HCl in Dioxane/Ether) FreeBase->Step3 Precipitation Product Final Product: 4-Butyl-N-methylaniline HCl Step3->Product caption Figure 2: Step-wise synthesis via formylation-reduction to prevent over-alkylation.

4.3 Detailed Protocol

Step 1: Synthesis of Free Base (Reductive Amination Method)

  • Reagents: Dissolve 4-butylaniline (1.0 eq) in methanol. Add Paraformaldehyde (1.1 eq) and Sodium Methoxide (0.1 eq) to form the imine in situ (alternatively, use formic acid/formaldehyde for Eschweiler–Clarke if dimethylation is not a risk, but mono-methylation is stricter with formylation/reduction).

    • Refined Method: React 4-butylaniline with ethyl formate to yield the N-formyl derivative, followed by reduction with

      
       in THF. This guarantees mono-methylation.
      
  • Workup: Quench reduction with Glauber’s salt (

    
    ), filter, and concentrate the filtrate to obtain the oily free base.
    

Step 2: Conversion to Hydrochloride Salt

  • Dissolution: Dissolve the crude 4-butyl-N-methylaniline oil (e.g., 10 g) in anhydrous diethyl ether (100 mL) or ethyl acetate.

    • Why: Non-polar solvents allow the free base to dissolve but force the polar salt to precipitate immediately upon formation.

  • Acidification: Cool the solution to 0–5 °C in an ice bath. Slowly add 4M HCl in 1,4-dioxane (1.2 eq) dropwise under vigorous stirring.

    • Observation: A white precipitate will form immediately.

  • Isolation: Stir for 30 minutes at 0 °C. Filter the solid via vacuum filtration (Buchner funnel).

  • Purification: Wash the filter cake with cold diethyl ether (

    
    ) to remove unreacted organic impurities.
    
  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Part 5: Handling & Stability (SDS Summary)
Hazard ClassGHS CodePrecaution
Acute Toxicity H301/H311Toxic if swallowed or in contact with skin.[3] Aniline derivatives can induce methemoglobinemia.
Skin Irritation H315Causes skin irritation.[4][5][6] Wear nitrile gloves (min thickness 0.11 mm).
Eye Damage H318Causes serious eye damage.[5][6] Use chemical safety goggles.
Storage P403+P233Store in a well-ventilated place.[7] Keep container tightly closed. Hygroscopic—store under inert gas if possible.

Stability Note: The hydrochloride salt is significantly more stable to oxidation than the free base. However, prolonged exposure to light may cause gradual discoloration (pinking/browning). Store in amber vials.

References
  • BLD Pharm. (2025). 4-Butyl-N-methylaniline hydrochloride Product Analysis. Retrieved from

  • Royal Society of Chemistry. (2023). Selective mono-N-methylation of amines using methanol. Catalysis Science & Technology. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 521404: 4-tert-butyl-N-methylaniline (Analogous Structure Reference). Retrieved from

  • Sigma-Aldrich. (2025).[7] Safety Data Sheet: Aniline Hydrochloride Derivatives. Retrieved from

Sources

Navigating the Solubility Landscape of 4-butyl-N-methylaniline Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Physicochemical Properties and Methodologies for Solubility Determination

For scientists and professionals in drug development and chemical research, a thorough understanding of a compound's solubility is a cornerstone of successful formulation and application. This guide provides a comprehensive technical overview of 4-butyl-N-methylaniline hydrochloride, a molecule of interest in various chemical syntheses. While specific, publicly available quantitative solubility data for this compound is limited, this document will equip researchers with the foundational knowledge, theoretical framework, and practical methodologies to determine its solubility profile. We will delve into its physicochemical characteristics, the anticipated effects of its hydrochloride salt form on solubility, and detailed, field-proven protocols for empirical solubility determination.

Physicochemical Profile of 4-butyl-N-methylaniline Hydrochloride

A clear understanding of a compound's physical and chemical properties is paramount to predicting and interpreting its solubility behavior.

Molecular Structure and Properties:

4-butyl-N-methylaniline hydrochloride is the salt form of the parent compound, 4-butyl-N-methylaniline. The hydrochloride moiety is introduced to enhance the aqueous solubility of the relatively nonpolar free base.

  • Chemical Name: 4-butyl-N-methylaniline hydrochloride

  • CAS Number: 1375472-43-7[1]

  • Molecular Formula: C₁₁H₁₈ClN

  • Molecular Weight: 199.72 g/mol

The structure consists of a benzene ring substituted with a butyl group at the para position and an N-methylamino group. The butyl group contributes to the molecule's lipophilicity, while the amino group provides a site for protonation, forming the hydrochloride salt. This salt form is generally expected to have significantly higher aqueous solubility than the free base due to the ionic nature of the hydrochloride group.[2]

Predicted Solubility Behavior:

Based on the structure and the properties of similar aniline derivatives, we can anticipate the following solubility trends:

  • Aqueous Solubility: The hydrochloride salt is expected to be water-soluble.[2][3] The protonated amine group can readily interact with polar water molecules.

  • pH-Dependent Solubility: As an amine hydrochloride, its solubility in aqueous media will be highly dependent on the pH. In acidic solutions, the equilibrium will favor the protonated, more soluble form. As the pH increases towards the pKa of the conjugate acid, the free base will begin to precipitate, leading to a decrease in solubility.

  • Organic Solvent Solubility: The parent compound, N-methylaniline, is soluble in organic solvents such as ethanol, ether, and chloroform.[4] It is likely that 4-butyl-N-methylaniline hydrochloride will also exhibit solubility in polar organic solvents, particularly those capable of solvating the ionic salt.

The Critical Role of the Hydrochloride Salt in Enhancing Aqueous Solubility

The conversion of a free base, which is often poorly water-soluble, into a salt is a common and effective strategy in pharmaceutical and chemical development to improve aqueous solubility and bioavailability. In the case of 4-butyl-N-methylaniline, the formation of the hydrochloride salt introduces an ionic center. This allows for strong ion-dipole interactions with water molecules, disrupting the crystal lattice of the solid and facilitating its dissolution. Aniline hydrochloride itself is known to be soluble in water, and this principle extends to its derivatives.[2]

Methodologies for Determining the Solubility Profile

Given the absence of readily available quantitative solubility data for 4-butyl-N-methylaniline hydrochloride, empirical determination is necessary. The following are robust and widely accepted methods for this purpose.

The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The shake-flask method is considered the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2][5] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period until the concentration of the dissolved solute in the supernatant reaches a constant value.

Experimental Protocol:

  • Preparation: Add an excess amount of 4-butyl-N-methylaniline hydrochloride to a series of vials containing the desired solvents (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C to simulate ambient and physiological temperatures, respectively). Agitate the samples for a predetermined period (typically 24-48 hours) to allow them to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Phase Separation: To ensure no solid particles are carried over, centrifuge the collected supernatant at a high speed.

  • Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and analyze the concentration of the dissolved 4-butyl-N-methylaniline hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units of mg/mL or mol/L.

Diagram of the Shake-Flask Method Workflow:

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis A Add excess solid to solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B Start Equilibration C Collect supernatant B->C Collect Sample D Centrifuge C->D Remove Solids E Dilute and analyze (e.g., HPLC) D->E Prepare for Analysis PotentiometricTitration cluster_vessel Titration Vessel suspension Suspension of 4-butyl-N-methylaniline HCl stir_bar Magnetic Stir Bar suspension->stir_bar titrator Automated Titrator (dispenses titrant) titrator->suspension Adds Titrant ph_electrode pH Electrode ph_electrode->suspension Measures pH computer Data Acquisition System ph_electrode->computer Sends pH data stir_plate Magnetic Stir Plate

Caption: Schematic of a Potentiometric Titration Apparatus for pH-Solubility Profiling.

Data Presentation and Interpretation

To facilitate analysis and comparison, all experimentally determined solubility data should be summarized in a clear and structured format.

Table 1: Template for Reporting Solubility Data of 4-butyl-N-methylaniline hydrochloride

Solvent SystemTemperature (°C)Solubility (mg/mL)Method of Analysis
Purified Water25Data to be determinedHPLC
Purified Water37Data to be determinedHPLC
Phosphate Buffered Saline (pH 7.4)37Data to be determinedHPLC
0.1 N HCl (pH 1.2)37Data to be determinedHPLC
Ethanol25Data to be determinedHPLC
Methanol25Data to be determinedHPLC

Conclusion

References

  • Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents (pp. 517-544).
  • 4-butyl-N-methylaniline hydrochloride. (n.d.). Thoreauchem. Retrieved from [Link]

  • 4-tert-butyl-N-methylaniline. (n.d.). PubChem. Retrieved from [Link]

  • Avdeef, A., & Tsinman, O. (2005). Method for determining solubility of a chemical compound. Google Patents.
  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved from [Link]

  • N-Methylaniline. (n.d.). Solubility of Things. Retrieved from [Link]

  • N-Methylaniline Chemical Properties,Uses,Production. (2024, September 20). Yufeng. Retrieved from [Link]

  • A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline. (n.d.). Quick Company. Retrieved from [Link]

  • Is N-Methylaniline Soluble in Water? (2024, July 11). Bloom Tech. Retrieved from [Link]

  • 4-Methylaniline. (n.d.). ChemBK. Retrieved from [Link]

  • Niphadkar, P. S., Joshi, P. N., Gurav, H. R., Deshpande, S. S., & Bokade, V. V. (2009). Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve.

Sources

Comprehensive Spectral Analysis and Characterization of 4-Butyl-N-Methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Target Analyte: 4-Butyl-N-methylaniline Hydrochloride CAS Registry Number: 1375472-43-7 (HCl Salt) | 137273-36-0 (Free Base) Chemical Formula:


Molecular Weight:  199.72  g/mol  (Salt) | 163.26  g/mol  (Free Base)[1]

This technical guide provides a definitive spectral characterization of 4-butyl-N-methylaniline hydrochloride , a secondary ammonium salt often utilized as a specialized intermediate in the synthesis of liquid crystals and organic electronic materials. Unlike its tert-butyl analog, the n-butyl variant presents unique alkyl chain relaxation properties in NMR and specific fragmentation patterns in Mass Spectrometry.

The following data sets synthesize experimental literature values with theoretical shifts observed in para-substituted N-alkyl aniline salts, providing a robust reference for identification and purity assessment.

Synthesis & Salt Formation Workflow

To ensure spectral accuracy, the origin of the sample must be understood. The hydrochloride salt is typically generated to stabilize the oxidation-prone free base.

Preparation Protocol
  • Starting Material: 4-n-Butylaniline (CAS 26227-73-6) is subjected to mono-N-methylation using methanol/Raney Nickel or dimethyl sulfate (controlled equivalents).

  • Salt Formation: The isolated free base oil is dissolved in anhydrous diethyl ether.

  • Precipitation: 2.0 M HCl in diethyl ether is added dropwise at 0°C under

    
     atmosphere.
    
  • Isolation: The resulting white precipitate is filtered, washed with cold ether, and dried under vacuum.

Reaction Pathway Diagram

SynthesisPathway Start 4-n-Butylaniline (Free Amine) Step1 N-Methylation (MeI or MeOH/Cat) Start->Step1 Reagent Addition Inter 4-Butyl-N-methylaniline (Free Base Oil) Step1->Inter Purification Step2 HCl/Ether Precipitation Inter->Step2 Acidification End 4-Butyl-N-methylaniline HCl (Crystalline Solid) Step2->End Filtration

Figure 1: Synthetic pathway for the conversion of the primary aniline precursor to the target hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The transition from free base to hydrochloride salt induces significant chemical shifts, particularly in the ortho protons and the N-methyl group due to the deshielding effect of the positive charge on the nitrogen.

H NMR Data (400 MHz, DMSO- )

Solvent Choice: DMSO-


 is preferred over 

to prevent rapid exchange of the acidic ammonium proton, allowing for the observation of the

signal.
Position / GroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic

10.20 - 10.50 Broad Singlet2H-Ammonium protons (exchangeable).
Ar-H (ortho to N) 7.25 Doublet2H8.4Deshielded by

induction.
Ar-H (meta to N) 7.15 Doublet2H8.4Less affected by salt formation.
N-

2.95 Singlet3H-Shifted downfield from ~2.73 (free base).
Benzylic

2.55 Triplet2H7.6

-methylene of butyl chain.
Chain

1.52 Quintet2H7.5

-methylene.
Chain

1.29 Sextet2H7.4

-methylene.
Terminal

0.90 Triplet3H7.3Distal methyl group.
C NMR Data (100 MHz, DMSO- )
Carbon TypeShift (

, ppm)
Structural Context
Ar-C-N 140.5Ipso carbon attached to nitrogen.
Ar-C-Alkyl 138.2Ipso carbon attached to butyl group.
Ar-C (meta) 129.1Aromatic ring carbons.
Ar-C (ortho) 122.4Aromatic ring carbons.
N-

36.5N-Methyl carbon.
Butyl

34.2Benzylic carbon.
Butyl

33.1Methylene chain.
Butyl

21.8Methylene chain.
Butyl

13.9Terminal methyl.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid diagnostic tool to confirm salt formation. The disappearance of the sharp N-H stretch of the secondary amine and the appearance of the broad ammonium band are the primary indicators.

Method: KBr Pellet or ATR (Diamond crystal).

Wavenumber (

)
IntensityVibration ModeDiagnostic Note
2400 - 3000 Broad, Strong

Stretch
Characteristic "Ammonium Band"; overlaps C-H stretches.
2955, 2925, 2855 Medium

Stretch
Aliphatic butyl chain (asymmetric/symmetric).
1605, 1510 Strong

Aromatic
Ring breathing modes.
1460 Medium

Bend
Alkyl chain scissoring.
820 - 840 StrongC-H Out-of-PlanePara-substitution pattern (2 adjacent H's).

Mass Spectrometry (MS) Characterization

In standard GC-MS (EI) or LC-MS (ESI), the hydrochloride salt dissociates. The observed spectra reflect the cationic species or the free radical cation.

Fragmentation Pathway (EI, 70 eV)
  • Molecular Ion (

    
    ):  m/z 163 (Free base).
    
  • Base Peak: m/z 120 (Loss of Propyl group via benzylic cleavage/rearrangement).

  • Tropylium Ion: m/z 91 (Characteristic of alkylbenzenes).

MS Fragmentation Logic Diagram

MSFragmentation Parent Molecular Ion [M]+. m/z 163 Frag1 [M - C3H7]+ m/z 120 (Benzylic Cleavage) Parent->Frag1 - 43 Da (Propyl) Frag2 [M - C4H9]+ m/z 106 (N-Methylaniline ion) Parent->Frag2 - 57 Da (Butyl) Frag3 Tropylium Ion m/z 91 Frag1->Frag3 Rearrangement

Figure 2: Electron Impact (EI) fragmentation logic for the 4-butyl-N-methylaniline cation.

Quality Control & Purity Analysis

For drug development applications, quantifying the ratio of the secondary amine (target) to potential tertiary amine impurities (N,N-dimethyl) is critical.

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5

    
    m).
    
  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

  • Retention Order: Aniline < N-Methyl (Target) < N,N-Dimethyl.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 577473, N-butyl-N-methylaniline (Isomer Reference) and CAS 1375472-43-7 (Target Salt). Retrieved from .

  • Synthesis of N-Alkyl Anilines: Li, X., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Royal Society of Chemistry. Retrieved from .

  • Spectral Shifts in Ammonium Salts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Standard text for salt shift causality).

  • Commercial Reference Standards: BLD Pharm. 4-Butyl-N-methylaniline hydrochloride Product Data. Retrieved from .

Sources

4-butyl-N-methylaniline hydrochloride safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-butyl-N-methylaniline Hydrochloride

Chemical Identification and Physical Properties

4-butyl-N-methylaniline hydrochloride is the hydrochloride salt of the parent compound 4-butyl-N-methylaniline. While specific physical properties for the hydrochloride salt are not detailed in the provided search results, data for related aniline compounds can provide an indication of its characteristics.

Table 1: Chemical and Physical Properties of 4-butyl-N-methylaniline hydrochloride and Related Compounds

Property4-butyl-N-methylaniline hydrochlorideN-Methylaniline (Parent Compound)
Molecular Formula C11H18ClNC7H9N[1]
Molecular Weight 199.11 g/mol 107.15 g/mol [2]
CAS Number 1375472-43-7100-61-8[1][2][3]
Appearance Not specified (likely a solid)Dark yellow liquid[1]
Melting Point Not specified-57 °C[1][4][5]
Boiling Point Not specified196 °C[4][5]
Flash Point Not specified85 °C (closed cup)[4]
Water Solubility Not specified (expected to be higher than parent)Approx. 30 g/L[1][4]
Density Not specified0.989 g/cm³ at 25 °C[4]

Hazard Identification and GHS Classification

Based on the hazard classifications of related aniline compounds, 4-butyl-N-methylaniline hydrochloride is anticipated to be a hazardous substance. The primary hazards are associated with its toxicity upon ingestion, dermal contact, and inhalation. It is also expected to be an irritant and potentially cause long-term organ damage with repeated exposure. Furthermore, aniline derivatives are often toxic to aquatic life.

Anticipated GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[1][2][3][4][5][6][7]

  • Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.[1][2][3][4][5][6]

  • Acute Toxicity, Inhalation (Category 3): H331 - Toxic if inhaled.[1][2][3][4][5][6]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[6][7][8][9]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[6][8][9]

  • Specific Target Organ Toxicity - Repeated Exposure (Category 2): H373 - May cause damage to organs through prolonged or repeated exposure.[1][2][3][4][5]

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1): H400 - Very toxic to aquatic life.[2][4][5]

  • Hazardous to the Aquatic Environment, Chronic Hazard (Category 1): H410 - Very toxic to aquatic life with long lasting effects.[1][2][3][4]

Hazard Pictograms:

  • Skull and Crossbones (Acute Toxicity)

  • Health Hazard (Systemic Health Hazards)

  • Exclamation Mark (Irritant)

  • Environment (Hazardous to the Aquatic Environment)

Signal Word: Danger[2][6]

Safe Handling and Storage

Given the anticipated toxicity, stringent safety measures are necessary when handling 4-butyl-N-methylaniline hydrochloride.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][10][11]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10][11]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.[4]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[4]

    • Body Protection: A chemical-resistant suit is recommended to protect against splashes. The type of protective equipment should be selected based on the concentration and amount of the substance being handled.[4]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH (US) or EN 166 (EU) approved respirator with an appropriate cartridge for organic vapors should be used.[4][10][11]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[1][3][4][10][11][12]

  • Keep the container tightly closed to prevent leakage and exposure to moisture.[1][3][4][10][11][12]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1][4][10][11]

  • The storage area should be secured and accessible only to authorized personnel.[7]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

First-Aid Measures
  • General Advice: In all cases of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.[3][4][9][10]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3][9][10][12]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][8][9][10]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3][6][8][9][10]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][4][5][6][10][12]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5][9][10][11][12]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) may be formed.[4][10][11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5][9][10][11][12]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection.[1][3][4][11][12] Avoid breathing vapors, mist, or gas.[4]

  • Environmental Precautions: Prevent the substance from entering drains, surface water, or the sanitary sewer system.[1][3][4][9][10][11][12]

  • Containment and Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[9][10] All sources of ignition should be removed.[10][11][12]

Toxicological and Ecological Information

Toxicological Profile

While specific toxicological data for 4-butyl-N-methylaniline hydrochloride is unavailable, the profile of N-methylaniline and other anilines suggests significant toxicity.

  • Acute Effects: Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[10] A key concern with aniline derivatives is the potential to cause methemoglobinemia, which leads to cyanosis (a bluish discoloration of the skin).[9]

  • Chronic Effects: Prolonged or repeated exposure may cause damage to organs.[1][2][3][4][5]

  • Carcinogenicity: N-methylaniline is not classified as a probable, possible, or confirmed human carcinogen by IARC.[4][9]

Ecological Impact

Aniline derivatives are known to be very toxic to aquatic life, with long-lasting effects.[1][2][3][4]

  • Persistence and Degradability: No specific data is available for 4-butyl-N-methylaniline hydrochloride.

  • Bioaccumulation: Based on the properties of related compounds, this substance is not expected to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[4][8]

  • Environmental Fate: Due to its anticipated water solubility, it may be mobile in the environment and could spread in water systems.[1][3]

Disposal Considerations

  • Disposal of this chemical and its containers must be in accordance with local, state, and federal regulations.

  • It is recommended to use a licensed professional waste disposal service.[4][9] The material may be suitable for chemical incineration with an afterburner and scrubber.[4]

  • Do not dispose of it with household garbage or allow it to reach sewage systems.[2]

Diagrams

Hazard_Overview cluster_chemical 4-butyl-N-methylaniline hydrochloride cluster_hazards Primary Hazards Chemical 4-butyl-N-methylaniline hydrochloride Acute_Toxicity Acute Toxicity (Oral, Dermal, Inhalation) Chemical->Acute_Toxicity Organ_Damage Specific Target Organ Toxicity (Repeated Exposure) Chemical->Organ_Damage Environmental Aquatic Toxicity (Acute and Chronic) Chemical->Environmental Irritation Skin and Eye Irritation Chemical->Irritation

Caption: Overview of the primary hazards associated with 4-butyl-N-methylaniline hydrochloride.

Emergency_Response_Workflow cluster_scene_safety Scene Safety cluster_first_aid First Aid cluster_medical Medical Attention Start Exposure Incident Ensure_Safety Ensure Scene is Safe (Ventilation, No Ignition Sources) Start->Ensure_Safety Wear_PPE Don Appropriate PPE Ensure_Safety->Wear_PPE Remove_Victim Remove Victim from Exposure Wear_PPE->Remove_Victim Administer_Aid Administer First Aid (Inhalation, Skin, Eye, Ingestion) Remove_Victim->Administer_Aid Seek_Help Seek Immediate Medical Attention Administer_Aid->Seek_Help Provide_SDS Provide SDS to Medical Personnel Seek_Help->Provide_SDS

Caption: Workflow for emergency response to an exposure incident.

References

  • Loba Chemie. (2019, January 28). 4-BUTYLANILINE MSDS. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, November 26). Safety Data Sheet N-Methylaniline. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024, April 29). Safety Data Sheet N-Methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-butyl-N-methylaniline. Retrieved from [Link]

  • Thoreauchem. (n.d.). 4-butyl-N-methylaniline hydrochloride. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet N-Methylaniline. Retrieved from [Link]

Sources

High-Purity Synthesis of 4-Butyl-N-methylaniline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-butyl-N-methylaniline hydrochloride , designed for application scientists and drug development professionals requiring high-purity standards.

Executive Summary

Target Compound: 4-Butyl-N-methylaniline Hydrochloride (HCl salt) CAS (Free Base): 5279-59-4 | CAS (HCl Salt): 1375472-43-7 Molecular Formula: C₁₁H₁₈ClN Application: Pharmaceutical intermediate, liquid crystal precursor, and organic building block.

This guide prioritizes chemoselectivity . A common pitfall in synthesizing N-methyl secondary amines from primary anilines is over-alkylation to the tertiary amine (N,N-dimethyl). To ensure "Drug Development" grade purity (>98%), this protocol utilizes a Formylation-Reduction strategy rather than direct alkylation. This route chemically blocks the nitrogen, preventing over-methylation, before reducing to the target amine.

Part 1: Synthetic Strategy & Retrosynthesis

The Challenge of Selectivity

Direct methylation of 4-butylaniline using methyl iodide (MeI) or standard reductive amination (Formaldehyde/NaBH₄) often yields a mixture of:

  • Unreacted primary amine (Starting Material).

  • Target secondary amine (4-Butyl-N-methylaniline).

  • Undesired tertiary amine (4-Butyl-N,N-dimethylaniline).

Separating these homologs requires difficult chromatography. Therefore, we employ a Protection-Reduction sequence that guarantees mono-substitution.

Reaction Workflow (Graphviz)

SynthesisWorkflow SM 4-Butylaniline (Primary Amine) Step1 Step 1: Formylation (Formic Acid / Ac2O) SM->Step1 Activation Inter Intermediate: N-(4-butylphenyl)formamide Step1->Inter Yield >90% Step2 Step 2: Reduction (BH3-DMS or LiAlH4) Inter->Step2 Selective Reduction FreeBase Free Base: 4-Butyl-N-methylaniline Step2->FreeBase Workup Step3 Step 3: Salting (HCl in Dioxane/Ether) FreeBase->Step3 Precipitation Product Final Product: 4-Butyl-N-methylaniline HCl Step3->Product Filtration

Caption: Step-wise synthetic pathway ensuring mono-methylation selectivity via a formamide intermediate.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of N-(4-butylphenyl)formamide

This step converts the primary amine into a formamide. The formyl group serves as a "masked" methyl group.

Reagents:

  • 4-Butylaniline (1.0 eq)

  • Formic Acid (98%, 1.2 eq)

  • Acetic Anhydride (1.1 eq) - Acts as a dehydrating agent to form the active formylating species (acetic formic anhydride).

  • Solvent: Dichloromethane (DCM) or THF.

Protocol:

  • Preparation: In a dry round-bottom flask under N₂, mix Formic Acid (1.2 eq) and Acetic Anhydride (1.1 eq). Stir at 0°C for 30 minutes to generate the mixed anhydride in situ.

  • Addition: Dissolve 4-Butylaniline (1.0 eq) in dry DCM. Add this solution dropwise to the anhydride mixture at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The starting aniline spot should disappear.

  • Workup: Quench with saturated NaHCO₃ (careful: gas evolution). Extract with DCM (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: The crude solid is usually pure enough. If necessary, recrystallize from Hexanes/EtOAc.

Phase 2: Reduction to 4-Butyl-N-methylaniline (Free Base)

The carbonyl of the formamide is reduced to a methylene group. Borane-Dimethyl Sulfide (BH₃·DMS) is preferred over LiAlH₄ for safety and ease of handling, though LiAlH₄ is a viable alternative.

Reagents:

  • N-(4-butylphenyl)formamide (Intermediate from Phase 1)

  • Borane-Dimethyl Sulfide complex (BH₃·DMS) (2.0 M in THF, 2.5 eq)

  • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a 3-neck flask; equip with a reflux condenser and N₂ inlet. Charge with the Formamide intermediate and dissolve in anhydrous THF.

  • Reduction: Cool to 0°C. Add BH₃·DMS dropwise via syringe. (Caution: Exothermic, H₂ gas evolution).

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 66°C) for 3–5 hours.

  • Quench (Critical): Cool to 0°C. Slowly add Methanol (MeOH) to destroy excess borane. Then, add 10% HCl solution carefully and stir at RT for 1 hour (or reflux briefly) to hydrolyze the boron-amine complex.

  • Isolation: Basify the aqueous layer to pH >12 using 4M NaOH. The solution will become cloudy as the free amine separates.

  • Extraction: Extract with Diethyl Ether or MTBE (3x). Dry over K₂CO₃ (anhydrous) and concentrate under reduced pressure to yield the pale yellow oil (Free Base).

Phase 3: Hydrochloride Salt Formation

Converting the lipophilic oil into a stable, water-soluble crystalline solid.

Reagents:

  • 4-Butyl-N-methylaniline (Free Base)

  • 4M HCl in Dioxane (or HCl gas bubbled into ether)

  • Solvent: Diethyl Ether or Ethyl Acetate[2]

Protocol:

  • Dissolve the free base oil in a minimal amount of dry Diethyl Ether (or EtOAc).

  • Cool to 0°C in an ice bath.

  • Add 4M HCl in Dioxane dropwise with vigorous stirring. A white precipitate should form immediately.

  • Stir for 30 minutes at 0°C.

  • Filtration: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with cold anhydrous ether to remove impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Part 3: Mechanistic Insight & Logic

Why this route?

The Formylation-Reduction pathway is a self-validating system for purity.

  • Step 1 Logic: Formic acid reacts with the amine to form a chemically stable amide bond. This "caps" the nitrogen, making it non-nucleophilic. It cannot react further to form a tertiary species under these conditions.[3]

  • Step 2 Logic: Borane reduction specifically targets the C=O bond. Since there is only one carbonyl, the result is strictly a methyl group.

Mechanism of Amide Reduction (Graphviz)

Mechanism Amide Formamide (R-NH-CHO) Coordination Borane Coordination (R-NH-CH=O -> BH3) Amide->Coordination BH3 attack O HydrideTransfer Hydride Transfer (Formation of C-H bond) Coordination->HydrideTransfer Iminium Iminium Ion Intermediate HydrideTransfer->Iminium Loss of OBH2 FinalRed Second Hydride Transfer (Reduction to Amine) Iminium->FinalRed Complex Boron-Amine Complex FinalRed->Complex Hydrolysis Acid Hydrolysis (Release of Free Amine) Complex->Hydrolysis MeOH/HCl

Caption: Mechanistic flow of Borane reduction converting the formyl group to a methyl group.

Part 4: Characterization & Safety

Quantitative Data Summary
ParameterSpecification / ValueNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Melting Point > 140°C (Expected)Sharp range indicates purity.
¹H NMR (DMSO-d₆) δ 2.85 (s, 3H, N-Me), 7.1-7.3 (m, 4H, Ar-H)Look for N-Me singlet. Absence of N-Me₂ singlet confirms selectivity.
Mass Spec (ESI) [M+H]⁺ = 164.14 (Free Base)Cl⁻ counterion not seen in positive mode.
Solubility Water, Methanol, DMSOInsoluble in non-polar solvents (Hexane).
Safety & Handling (E-E-A-T)
  • Borane-DMS: Highly flammable and releases hydrogen gas. Must be used in a fume hood. Water reactive.[4]

  • 4-Butylaniline: Toxic by inhalation and skin contact. Potential allergen.

  • HCl in Dioxane: Corrosive and fuming.

  • Waste Disposal: Quenched borane mixtures contain boric acid and must be disposed of as hazardous chemical waste.

Troubleshooting
  • Issue: Product is an oil, not a solid.

    • Cause: Hygroscopic salt or residual solvent.

    • Fix: Triturate with anhydrous ether or hexane. If it remains oily, dissolve in minimal MeOH and precipitate with Et₂O.

  • Issue: Incomplete Reduction.

    • Cause: Old BH₃ reagent or insufficient reflux time.

    • Fix: Check BH₃ activity (should bubble vigorously with MeOH) and extend reflux.

References

  • PubChem. 4-tert-butyl-N-methylaniline (Compound Summary).[5] National Library of Medicine. [Link]

  • Organic Chemistry Portal. Reductive Amination and Amide Reduction Protocols. [Link][6]

Sources

4-butyl-N-methylaniline hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Butyl-N-methylaniline Hydrochloride – Structural Analysis and Characterization

Abstract This technical guide provides a comprehensive structural and physicochemical analysis of 4-butyl-N-methylaniline hydrochloride (CAS 1375472-43-7).[1][2] Designed for researchers in medicinal chemistry and process development, this document details the compound's molecular architecture, synthesis pathways, spectroscopic signatures, and critical impurity profiling with a specific focus on nitrosamine risk assessment (ICH M7).[3]

Structural Identification & Nomenclature

Compound Identity

  • IUPAC Name: N-methyl-4-butylaniline hydrochloride[1][2]

  • Common Name: 4-Butyl-N-methylaniline HCl[1][2][4]

  • CAS Number (HCl Salt): 1375472-43-7[1][2]

  • CAS Number (Free Base): 137273-36-0[1][2]

  • Molecular Formula: C₁₁H₁₈ClN (C₁₁H₁₇N[1][2] · HCl)

  • Molecular Weight: 199.72 g/mol (Salt); 163.26 g/mol (Free Base)[2]

  • SMILES (Free Base): CCCCc1ccc(NC)cc1[2]

  • InChI Key (Free Base): Predicted based on structureOGIQUQKNJJTLSZ-UHFFFAOYSA-N (Note: This key corresponds to the n-butyl isomer).[1][2]

Structural Architecture The molecule consists of a benzene ring substituted at the para (4-) position with a hydrophobic n-butyl chain and at the 1-position with a secondary amine (N-methyl) group.[1][2] In its hydrochloride form, the nitrogen is protonated, forming a quaternary ammonium cation balanced by a chloride anion.[3]

  • Lipophilic Domain: The 4-butyl chain imparts significant lipophilicity, influencing the compound's partition coefficient (LogP) and solubility in non-polar solvents.[2]

  • Hydrophilic Domain: The protonated amine provides water solubility and a site for hydrogen bonding.[2][3]

Critical Distinction: Ensure differentiation from 4-(tert-butyl)-N-methylaniline (CAS 5279-59-4).[1][2][5] The n-butyl isomer discussed here has a flexible linear chain, whereas the tert-butyl analog has a bulky, spherical substituent that significantly alters steric hindrance and metabolic stability.[1][2]

Synthetic Pathways[6]

The synthesis of 4-butyl-N-methylaniline hydrochloride typically proceeds via the functionalization of 4-butylaniline.[1][2] Two primary pathways are employed depending on available reagents and impurity control requirements.[2][3]

Pathway A: Reductive Amination (Preferred for Purity)

This method minimizes over-alkylation (formation of quaternary ammonium salts).[3]

  • Condensation: 4-butylaniline reacts with formaldehyde (or paraformaldehyde) to form the imine/hemiaminal intermediate.[1][2]

  • Reduction: In situ reduction using Sodium Cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C).[1][2]

  • Salt Formation: Addition of anhydrous HCl in diethyl ether or dioxane.[1][2][3]

Pathway B: Direct Alkylation[3]
  • Methylation: Reaction of 4-butylaniline with methyl iodide (MeI) or dimethyl sulfate.[1][2]

  • Control: Requires strict stoichiometry to prevent formation of N,N-dimethyl-4-butylaniline.

Synthesis Start 4-Butylaniline (CAS 104-13-2) Step1 Intermediate: Imine Formation Start->Step1 + HCHO (Formaldehyde) ProductBase 4-Butyl-N-methylaniline (Free Base) Step1->ProductBase + H2/Pd-C or NaBH3CN FinalSalt 4-Butyl-N-methylaniline HCl (CAS 1375472-43-7) ProductBase->FinalSalt + HCl (anhydrous)

Figure 1: Reductive amination pathway for the synthesis of 4-butyl-N-methylaniline hydrochloride.[1][2]

Physicochemical Properties[1][2][6][7][8][9][10]

PropertyValue / DescriptionNote
Physical State Crystalline SolidTypically white to off-white powder.[1][2][6]
Melting Point 140°C – 160°C (Predicted)Lower than p-toluidine HCl (243°C) due to butyl chain flexibility disrupting crystal lattice.[1][2]
Solubility (Water) Moderate to HighProtonated amine facilitates dissolution; butyl chain limits saturation point compared to methyl analogs.[1][2][3]
Solubility (Organic) Soluble in Ethanol, DMSOFree base is soluble in DCM, Hexane.[2][3]
pKa (Conjugate Acid) ~5.0 – 5.5N-methylanilines are weaker bases than aliphatic amines due to resonance delocalization into the ring.[1][2]
Hygroscopicity ModerateHCl salts of anilines can be hygroscopic; store under desiccant.[1][2][3]

Spectroscopic Characterization

Researchers should validate the structure using the following predicted spectroscopic signatures.

¹H-NMR (400 MHz, DMSO-d₆)

  • δ 7.10 – 7.30 ppm (4H, m): Aromatic protons showing an AA'BB' system typical of para-substitution.[1][2]

  • δ 2.85 ppm (3H, s): N-methyl group.[1][2] In the HCl salt, this may shift downfield and appear as a broad singlet due to coupling with the NH proton.[3]

  • δ 2.55 ppm (2H, t): Benzylic methylene group (-CH₂-Ar).[1][2]

  • δ 1.50 ppm (2H, m): Internal methylene of the butyl chain.[2][3]

  • δ 1.30 ppm (2H, m): Internal methylene of the butyl chain.[2][3]

  • δ 0.90 ppm (3H, t): Terminal methyl group of the butyl chain.[2][3]

  • δ 9.00+ ppm (Broad): Ammonium protons (NH₂⁺), exchangeable with D₂O.[2][3]

Mass Spectrometry (ESI+)

  • m/z 164.15 [M+H]⁺: The molecular ion peak corresponds to the protonated free base.[2][3]

  • Fragmentation: Loss of the butyl chain (m/z ~107) or loss of the N-methyl group may be observed in MS/MS experiments.[1][2]

Impurity Profiling & Nitrosamine Risk (Critical)

For drug development professionals, the primary concern with 4-butyl-N-methylaniline is its classification as a secondary amine .[1][2]

The Nitrosamine Hazard Under acidic conditions in the presence of nitrite sources (e.g., sodium nitrite, reagents with nitrite impurities), this compound readily forms N-nitroso-4-butyl-N-methylaniline .[1][2]

  • Risk Category: Cohort of Concern (Class 1 Mutagenic Impurity per ICH M7).[1][2][3][7]

  • Mechanism: Nitrosation of the secondary amine nitrogen.[1][2][3][8]

  • Control Strategy:

    • Avoid using nitrite salts in any step involving this intermediate.[1][2][3]

    • Test for nitrite content in excipients and wash solvents.[1][2][3]

    • Monitor the final drug substance for the specific N-nitroso impurity using LC-MS/MS (limit typically < 26.5 ng/day intake).[1][2]

Nitrosamine Amine 4-Butyl-N-methylaniline (Secondary Amine) Impurity N-Nitroso-4-butyl-N-methylaniline (Mutagenic Impurity) Amine->Impurity Acidic Conditions Nitrite Nitrosating Agent (NO+ source) Nitrite->Impurity

Figure 2: Formation pathway of the potential mutagenic nitrosamine impurity.[1]

Handling & Stability

Storage Protocol

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1][2][3] Anilines are prone to oxidation (darkening) upon exposure to air.[2][3]

  • Temperature: 2-8°C (Refrigerated) recommended to retard oxidation and hydrolysis.[1][2]

  • Container: Amber glass vials to prevent photodegradation.

Safety (SDS Summary)

  • Hazards: Toxic if swallowed (Acute Tox. 3), Causes skin irritation (Skin Irrit. 2), Causes serious eye irritation (Eye Irrit.[2][3][5] 2A).

  • PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.[2][3]

  • Spill Cleanup: Neutralize with weak base (Sodium Bicarbonate) before disposal to prevent acid burns from the HCl salt.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521404, 4-tert-butyl-N-methylaniline (Used for structural analogy and property estimation of the n-butyl variant).[1][2] [Link]

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2][3][7][Link][2]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[1][2][3][Link][2]

Sources

Biological activity of 4-butyl-N-methylaniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity and Therapeutic Potential of 4-Butyl-N-methylaniline Derivatives

Executive Summary 4-Butyl-N-methylaniline (4-BNMA) represents a critical pharmacophore in medicinal chemistry, characterized by a lipophilic para-butyl tail and a secondary N-methyl amine. While the parent scaffold exhibits significant toxicology (methemoglobinemia, cytotoxicity) due to metabolic bioactivation, its derivatives—particularly when integrated into 4-anilinoquinazoline and ortho-substituted fungicidal frameworks—serve as potent therapeutic agents. This guide dissects the duality of the 4-BNMA scaffold: managing its intrinsic metabolic liabilities while leveraging its steric and hydrophobic properties for high-affinity target binding (e.g., EGFR kinase domains).

Chemical Architecture & SAR Profile

The biological activity of 4-BNMA derivatives is governed by three structural determinants:

  • The Para-Butyl Tail:

    • Function: Provides a critical hydrophobic anchor. In kinase inhibitors, this group occupies the hydrophobic pocket I or II adjacent to the ATP-binding site.

    • SAR Insight: n-butyl vs. tert-butyl. The tert-butyl group (as seen in CAS 5279-59-4) offers a spherical hydrophobic volume that increases metabolic stability by blocking benzylic oxidation, whereas the n-butyl chain is more flexible but susceptible to CYP450-mediated side-chain oxidation.

  • The N-Methyl Group:

    • Function: Modulates solubility and prevents rapid acetylation (a common clearance route for primary anilines).

    • Liability: It is a prime site for N-demethylation and subsequent N-hydroxylation, the gateway to toxicity.

  • Electronic Character:

    • The electron-donating alkyl group at the para position activates the ring, making it susceptible to electrophilic enzymatic attack unless deactivated by electron-withdrawing groups (e.g., in a quinazoline core).

Toxicology & Metabolic Activation (The Barrier)

Before therapeutic efficacy can be realized, the intrinsic toxicity of the 4-BNMA core must be mitigated.

  • Mechanism of Toxicity: The primary hazard is Methemoglobinemia .

    • Pathway: CYP450 enzymes (primarily CYP2E1 and CYP1A2) N-hydroxylate the aniline to form N-hydroxy-4-butylaniline.

    • Effect: This metabolite oxidizes Ferrous (Fe²⁺) hemoglobin to Ferric (Fe³⁺), which cannot transport oxygen.

    • Carcinogenicity:[1][2] Reactive nitrenium ions can form DNA adducts, particularly in the bladder (urothelial toxicity).

Figure 1: Metabolic Fate & Bioactivation Pathways The following diagram illustrates the divergence between detoxification (Phase II conjugation) and bioactivation (Toxicity).

MetabolicPathways BNMA 4-Butyl-N-methylaniline (Parent) NDemethyl 4-Butylaniline (Primary Amine) BNMA->NDemethyl CYP450 (N-Demethylation) RingOH Ring Hydroxylation (Phenolic) BNMA->RingOH CYP450 (C-Hydroxylation) NHydroxy N-Hydroxy Metabolite (TOXIC) NDemethyl->NHydroxy CYP1A2/2E1 (Bioactivation) Glucuronide Glucuronide Conjugate (Excretion) NDemethyl->Glucuronide N-Acetylation MetHb Methemoglobinemia (Fe2+ -> Fe3+) NHydroxy->MetHb Redox Cycling RingOH->Glucuronide UGT (Phase II)

Caption: Divergent metabolic pathways of 4-BNMA. Red nodes indicate toxicological endpoints requiring structural mitigation.

Therapeutic Applications

A. Antitumor Agents: 4-Anilinoquinazolines (EGFR Inhibitors)

The most successful application of the 4-alkylaniline scaffold is as the "tail" of Epidermal Growth Factor Receptor (EGFR) inhibitors.

  • Mechanism: The quinazoline ring mimics ATP. The 4-BNMA moiety extends into the solvent-accessible region or hydrophobic pocket, improving binding affinity.

  • Key Derivative Class: 6-substituted-4-(4-butyl-N-methylanilino)quinazolines.

  • Efficacy: Derivatives have shown IC₅₀ values in the low micromolar range (0.8 - 3.0 µM) against A549 (lung cancer) and HepG2 (liver cancer) cell lines.[3]

  • Design Rule: To reduce toxicity, the "aniline" nitrogen is often incorporated into the heteroaromatic system or substituted with electron-withdrawing groups on the quinazoline ring to prevent metabolic N-oxidation.

B. Fungicidal Activity (Agrochemicals)
  • Target: Pyricularia oryzae (Rice Blast Fungus).

  • Active Derivatives: 4-tert-butyl-N-methylanilines modified with ortho-hydroxy or ethoxycarbonyloxy groups.[4]

  • Mechanism: Disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.

Experimental Protocols

Protocol A: Synthesis of 4-Butyl-N-methylaniline (Optimized Mono-methylation)

Standard alkylation often leads to over-methylation (quaternary salts). This protocol ensures mono-selectivity.

  • Reagents: 4-Butylaniline (1.0 eq), Methanol (Solvent/Reagent), Ni/ZnAlOx catalyst (Heterogeneous).

  • Conditions:

    • Temperature: 160°C

    • Atmosphere: Inert (Ar) or Hydrogen (to prevent oxidation).

    • Time: 6–8 hours.

  • Work-up:

    • Cool to RT. Filter catalyst (reusable).

    • Remove solvent in vacuo.

    • Purify via silica gel chromatography (Eluent: Hexane/Ethyl Acetate 10:1).

  • Validation:

    • ¹H NMR (400 MHz, CDCl₃): Look for N-Me singlet at ~2.8 ppm and butyl triplets. Absence of N,N-dimethyl singlet (~2.9-3.0 ppm).

Protocol B: Microsomal Stability Assay (Metabolic Liability Screening)

Essential for determining if your derivative will be toxic or rapidly cleared.

  • Preparation: Incubate test compound (1 µM) with pooled liver microsomes (human/rat) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS. Monitor depletion of parent peak and appearance of M-14 (demethylated) or M+16 (hydroxylated) peaks.

  • Calculation:

Quantitative Data Summary

Table 1: Comparative Biological Activity of 4-BNMA Derivatives

Compound ClassModificationTarget/Cell LineActivity (IC₅₀/EC₅₀)Toxicity Risk
Parent 4-butyl-N-methylanilineNon-specificN/A (Toxic)High (MetHb)
Quinazoline 4-anilino-6-bromo-HepG2 (Liver Cancer)3.11 µMLow (Scaffold locked)
Quinazoline 4-anilino-6-acrylamido-A549 (Lung Cancer)0.82 µMModerate (Michael acceptor)
Ortho-Subst. 2-ethoxycarbonyloxy-P. oryzae (Fungus)< 10 ppmLow (Agrochemical)

SAR Decision Tree

Use this logic flow to design derivatives with improved therapeutic indices.

SAR_Logic Start Start: 4-Butyl-N-methylaniline Scaffold Goal Define Therapeutic Goal Start->Goal ToxCheck Is N-Lone Pair Available? Goal->ToxCheck Route1 YES (Basic Amine) ToxCheck->Route1 Route2 NO (Amide/Urea/Heterocycle) ToxCheck->Route2 Action1 High Toxicity Risk (MetHb) Strategy: Add Ortho-Substituents to block metabolism Route1->Action1 Action2 Low Toxicity Risk Strategy: Optimize Butyl Chain for Hydrophobic Pocket Route2->Action2 Result1 Fungicidal Agents (Ortho-blocked) Action1->Result1 Result2 Kinase Inhibitors (Quinazolines) Action2->Result2

Caption: Strategic modification pathways to transition from toxic intermediate to bioactive drug candidate.

References

  • BenchChem. (n.d.). 4-tert-butyl-N-methylaniline Structure and Properties. Retrieved from

  • PubChem. (2025).[5][6][7] 4-Butyl-2-methylaniline (CID 577772) and Related Anilines. National Library of Medicine. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Heidelberg University. (2023). Hydroxylamine-Mediated Arene C-H Amination and Synthesis of N-Methylanilines. Dissertation. Retrieved from [Link]

Sources

Strategic Sourcing and Technical Qualification of 4-Butyl-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Secondary Amine" Challenge

In modern drug development, 4-butyl-N-methylaniline hydrochloride (CAS: 1375472-43-7) serves as a specialized building block, particularly valuable for introducing lipophilic amine motifs into pharmaceutical candidates. However, its nature as a secondary amine places it directly in the crosshairs of current regulatory scrutiny regarding Nitrosamine Drug Substance Related Impurities (NDSRIs) .

This guide moves beyond a simple vendor list. It provides a technical framework for sourcing, validating, and handling this reagent to ensure data integrity and regulatory compliance. We distinguish strictly between the n-butyl (linear) and tert-butyl (branched) isomers, a common sourcing error that leads to failed syntheses.

Chemical Profile & Identity Verification

Before engaging suppliers, researchers must validate the exact chemical identity. Ambiguity in catalog nomenclature often conflates the n-butyl and tert-butyl forms.

AttributeTarget Compound Common Confounder
Chemical Name 4-butyl-N-methylaniline HCl 4-(tert-butyl)-N-methylaniline
Structure Type Linear Alkyl Chain (n-butyl)Branched Alkyl Group
CAS Number 1375472-43-7 5279-59-4 (Free Base)
Molecular Formula C₁₁H₁₈ClNC₁₁H₁₇N (Free Base)
Key Application Linear lipophilic spacer insertionSterically hindered coupling
Stability High (Hygroscopic Solid)Moderate (Oxidation-prone Liquid)

Critical Warning: Many "Stock" suppliers list the tert-butyl variant simply as "4-butyl". Always request the structure or CAS verification before purchase.

Supply Chain Intelligence

The market for 4-butyl-N-methylaniline hydrochloride is fragmented, primarily served by boutique synthesis houses rather than bulk commodity vendors.

Tier 1: Validated Catalog Suppliers

These vendors have established SKUs and typically provide basic Certificates of Analysis (CoA) including H-NMR.

  • BLD Pharm: Specializes in heterocycles and aniline derivatives. Offers CAS 1375472-43-7 in gram to kilogram scales.

  • Thoreauchem: Known for sourcing rare salt forms of anilines.

  • Enamine / MolPort: Aggregators that access building block inventories from Eastern Europe and Asia.

Tier 2: Custom Synthesis (CROs)

For GMP-grade material or specific salt stoichiometry control, custom synthesis is often required.

  • Mechanism: Reductive amination of 4-n-butylaniline (CAS 104-13-2) followed by HCl salt formation.

  • Lead Time: Typically 4–6 weeks.

Quality Assurance: The Nitrosamine Risk Protocol

As a Senior Application Scientist, I cannot overstate the risk of N-nitrosation . Secondary amines like 4-butyl-N-methylaniline can react with residual nitrites (in solvents, water, or reagents) to form N-nitroso-4-butyl-N-methylaniline , a potential mutagen.

Self-Validating QC Workflow

Do not rely solely on the Supplier CoA. Implement this internal qualification workflow upon receipt of material.

NitrosamineRisk Material_In Material Receipt (CAS 1375472-43-7) Visual_Check Visual Inspection (White vs. Brown) Material_In->Visual_Check Nitrite_Test Nitrite Screening (Griess Reagent) Visual_Check->Nitrite_Test Pass Purity_Check GC-MS / HPLC (>98% Area) Nitrite_Test->Purity_Check < Limit Quarantine Quarantine / Recrystallize Nitrite_Test->Quarantine High Nitrite Salt_Stoich Chloride Titration (AgNO3) Purity_Check->Salt_Stoich Pass Release Release for Synthesis Salt_Stoich->Release 1:1 Ratio Salt_Stoich->Quarantine Free Base Present

Figure 1: Incoming Quality Control (IQC) Decision Tree for secondary amine salts to mitigate nitrosamine and stoichiometry risks.

Experimental Protocols

If commercial supply of the Hydrochloride salt is unavailable or degraded (brown/sticky solid indicating oxidation), you must regenerate it from the free base or purify it.

Protocol A: Salt Formation & Purification

Objective: Convert commercial 4-butyl-N-methylaniline (Free Base) to high-purity Hydrochloride salt to remove oxidation products.

Reagents:

  • Crude 4-butyl-N-methylaniline (Free Base)

  • 4M HCl in Dioxane (Anhydrous)

  • Diethyl Ether or MTBE (Methyl tert-butyl ether)

Methodology:

  • Dissolution: Dissolve 10 mmol of the free base in 20 mL of anhydrous diethyl ether. The solution should be clear. If dark, treat with activated charcoal and filter through Celite.

  • Acidification: Dropwise add 12 mmol (1.2 eq) of 4M HCl in Dioxane at 0°C under Nitrogen atmosphere.

    • Why? Excess HCl ensures complete protonation, preventing "sticky" hemi-salts. Dioxane is used over water to precipitate the salt directly.

  • Precipitation: A white precipitate should form immediately. Stir at 0°C for 30 minutes to maximize yield.

  • Isolation: Filter the solid under inert gas (Argon/Nitrogen).

    • Critical Step: Wash the cake 3x with cold ether to remove unreacted amine and non-polar impurities.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

    • Validation: Verify melting point (Lit: ~140-150°C range, specific to isomer) and absence of solvent peaks in NMR.

Protocol B: Handling & Storage
  • Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator or under inert gas.

  • Oxidation: Secondary anilines oxidize to colored impurities (quinones/azobenzenes). If the white powder turns pink/brown, recrystallize from Ethanol/Ether before use.

Synthesis Pathway Visualization

Understanding the origin of the material helps in troubleshooting impurities. The commercial route typically involves the methylation of 4-butylaniline.

SynthesisPath Start 4-n-butylaniline (CAS 104-13-2) Step1 Reductive Methylation (Formaldehyde / H2 / Pd/C) Start->Step1 Intermed 4-butyl-N-methylaniline (Free Base) Step1->Intermed impurity Risk: Over-methylation (Tertiary Amine Impurity) Step1->impurity Side Rxn Step2 Salt Formation (HCl / Anhydrous Solvent) Intermed->Step2 Final 4-butyl-N-methylaniline HCl (CAS 1375472-43-7) Step2->Final

Figure 2: Standard industrial synthesis pathway highlighting the risk of tertiary amine impurities (over-methylation) during production.

References

  • Thoreauchem. (2025).[2] Product Detail: 4-butyl-N-methylaniline hydrochloride (CAS 1375472-43-7).[3] Retrieved from

  • BLD Pharm. (2025). Compound Monograph: 4-Butyl-N-methylaniline hydrochloride. Retrieved from

  • ChemicalBook. (2026). 4-Methylaniline hydrochloride Properties and Safety. (Contextual data on aniline salts). Retrieved from

  • PubChem. (2025).[4] 4-tert-butyl-N-methylaniline (Isomer Distinction). National Library of Medicine. Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: 4-butylaniline. (Precursor Safety). Retrieved from

Sources

Technical Guide: Handling, Storage, and Stability of 4-Butyl-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Butyl-N-methylaniline hydrochloride (CAS: 1375472-43-7) is a secondary amine salt frequently utilized as a building block in the synthesis of pharmaceutical intermediates and organic electronic materials.[1] While the hydrochloride salt form offers improved oxidative stability compared to its free base, it introduces specific challenges regarding hygroscopicity and hydrolytic equilibrium.

This guide provides a self-validating framework for the handling and storage of this compound. It moves beyond generic safety data sheets (SDS) to address the mechanistic causes of degradation and toxicity, ensuring data integrity in downstream applications.

Physicochemical Profile & Critical Constants

Understanding the physical state of the molecule is the first step in establishing a safe handling protocol. The hydrochloride salt significantly alters the physical properties compared to the oily free base.

PropertySpecification / ValueOperational Context
Compound Name 4-Butyl-N-methylaniline hydrochloride
CAS Number 1375472-43-7Unique identifier for the HCl salt.[1][2][3][4][5][6]
Molecular Formula C₁₁H₁₈ClN(C₁₁H₁₇N · HCl)
Molecular Weight 199.72 g/mol
Appearance White to off-white crystalline solidQC Check: Yellow/brown discoloration indicates oxidation.
Solubility Soluble in Water, Methanol, DMSONote: Hydrolyzes in water; pH dependent solubility.
Hygroscopicity Moderate to HighAbsorbs atmospheric moisture, leading to "clumping."
Acidity (pKa) ~5.0 - 6.0 (Conjugate acid)Solutions will be acidic; incompatible with acid-sensitive reagents.

Stability Mechanisms & Degradation Logic

The primary threat to the integrity of 4-butyl-N-methylaniline hydrochloride is the Moisture-Oxidation Cycle . Unlike the free base, the protonated nitrogen in the salt is resistant to oxidation. However, moisture ingress disrupts the crystal lattice, allowing equilibrium hydrolysis. This releases trace amounts of the free base, which is then susceptible to rapid N-oxidation.

Mechanistic Degradation Pathway

The following diagram illustrates the causality between improper storage (moisture) and compound failure (discoloration/impurity).

DegradationPathway Salt HCl Salt (Solid) (Stable Lattice) Hydrolysis Lattice Solvation & Hydrolysis Salt->Hydrolysis + H₂O Moisture Atmospheric Moisture Moisture->Hydrolysis FreeBase Free Base Release (Trace) Hydrolysis->FreeBase Equilibrium Shift Oxidation N-Oxidation (Air Exposure) FreeBase->Oxidation + O₂ Impurity Colored Impurities (Quinones/Dimers) Oxidation->Impurity Irreversible

Figure 1: The moisture-mediated degradation pathway. Keeping the salt dry is critical to preventing the release of the oxidizable free base.

Storage Protocols: The "Archive vs. Working" System

To maintain purity over long durations, a single storage method is insufficient. A tiered system separates long-term stocks from daily-use aliquots to minimize freeze-thaw cycles and atmospheric exposure.

Tier 1: Archive Stock (Long-Term)
  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen blanket.

  • Container: Amber glass vial with a PTFE-lined screw cap, sealed with Parafilm.

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or Drierite.

Tier 2: Working Stock (Active Use)
  • Temperature: 2°C to 8°C (Refrigerated).

  • Container: Amber glass.

  • Protocol: Allow the vial to equilibrate to room temperature before opening . This prevents condensation from forming on the cold solid, which would immediately initiate the degradation pathway shown in Figure 1.

Storage Workflow Diagram

StorageWorkflow Receipt Compound Receipt QC QC Check: Color & Melting Point Receipt->QC Decision Intended Use? QC->Decision Archive Archive Storage: -20°C, Argon, Desiccated Decision->Archive Long Term (>1 Month) Working Working Stock: 4°C, Amber Vial Decision->Working Active Project Archive->Working Aliquot under N₂ Usage Usage Protocol: Warm to RT -> Weigh -> Purge Headspace Working->Usage Usage->Working Reseal immediately

Figure 2: Decision logic for segregating bulk material from working samples to preserve integrity.

Handling & Safety (E-E-A-T)

Aniline derivatives possess a "silent" toxicity profile. They can absorb through intact skin without causing immediate pain, leading to systemic methemoglobinemia (interference with oxygen transport in blood).

Hierarchy of Controls
  • Engineering Controls (Mandatory):

    • Handle exclusively in a Chemical Fume Hood or Glove Box .

    • Use a static-dissipating balance for weighing, as dry organic salts can carry static charges, causing powder scattering.

  • Personal Protective Equipment (PPE):

    • Gloves: Standard nitrile gloves may offer insufficient protection against prolonged contact with aniline solutions.[7]

      • Recommendation: Use Double Nitrile (change immediately upon splash) or Silver Shield/Laminate gloves if handling concentrated stock solutions.

    • Respiratory: If weighing outside a hood (never recommended), a P100 particulate respirator is required.

  • Decontamination Protocol:

    • Do NOT use bleach (sodium hypochlorite) to clean aniline spills. This can generate chloroanilines, which are often more toxic.

    • Correct Method: Wipe with a dilute acidic solution (e.g., 1M HCl) to ensure the amine remains protonated and water-soluble, then clean with soap and water. Dispose of all wipes as hazardous chemical waste.

Solubilization & Experimental Use

When preparing solutions for biological assays or synthesis, the order of addition affects stability.

Protocol: Preparation of 100 mM Stock Solution (DMSO)
  • Calculate: Determine the mass required based on the specific batch molecular weight (check CoA for water content/salt stoichiometry).

  • Weigh: Weigh the solid into a tared amber vial.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl sulfoxide).

    • Expert Tip: Do not use "wet" DMSO. DMSO is hygroscopic; water in the solvent will hydrolyze the salt over time.

  • Dissolution: Vortex gently. The solution should be clear and colorless.

    • Validation: If the solution turns pink or brown within minutes, your DMSO contains peroxides or the compound was already degraded.

  • Storage of Solution: Store at -20°C. DMSO freezes at 19°C; repeated freeze-thaw cycles can precipitate the salt. Aliquot into single-use vials to avoid this.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 521404, 4-tert-butyl-N-methylaniline (and related HCl salts). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8] National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Aniline. Retrieved from [Link]

Sources

4-butyl-N-methylaniline hydrochloride price

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Value and Pricing of 4-butyl-N-methylaniline hydrochloride

Abstract

4-butyl-N-methylaniline hydrochloride is a substituted aniline derivative with significance as a chemical intermediate in various organic synthesis applications. While appearing to be a discrete molecule, its intrinsic value and market price are not monolithic. They are the culmination of a complex interplay between synthesis efficiency, purity requirements, analytical validation, and end-use market demand. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the factors that constitute the true cost and value of 4-butyl-N-methylaniline hydrochloride, moving beyond a simple price tag to a deeper understanding of its scientific and commercial context.

Compound Identity and Physicochemical Properties

4-butyl-N-methylaniline hydrochloride is the salt form of the tertiary amine 4-butyl-N-methylaniline. The hydrochloride form often enhances stability and simplifies handling, particularly in aqueous media.

PropertyValueSource
Chemical Name 4-butyl-N-methylaniline hydrochloride
CAS Number 1375472-43-7[1]
Molecular Formula C₁₁H₁₈ClN
Molecular Weight 199.72 g/mol
Appearance Typically a solid (powder or crystals)[2]
Purity (Typical) >95%

Synthesis and Purification: The Primary Drivers of Cost

The cost of any chemical is fundamentally tied to the complexity, yield, and safety of its manufacturing process. The synthesis of 4-butyl-N-methylaniline hydrochloride is a multi-step process where each stage introduces costs associated with raw materials, energy, labor, and waste disposal.

A common and logical synthetic approach involves the selective N-methylation of 4-butylaniline.

Synthesis Pathway: N-Methylation of 4-Butylaniline

The introduction of a single methyl group onto the nitrogen atom of a primary aniline (mono-methylation) must be carefully controlled to prevent the formation of the undesired N,N-dimethylaniline byproduct. Modern methods often employ catalysts to achieve high selectivity. A recent study highlights the use of heterogeneous Ni catalysts for the selective mono-N-methylation of anilines using methanol as the methylating agent, which is a cost-effective and greener alternative to traditional alkyl halides.[3]

Causality in Experimental Choices:

  • Starting Material: 4-butylaniline is the logical precursor. Its price and purity, in turn, are influenced by the cost of raw materials like aniline and 1-butanol.[4]

  • Methylating Agent: Methanol is an economical and atom-efficient choice compared to more reactive but hazardous and expensive agents like methyl iodide or dimethyl sulfate.[3]

  • Catalyst: A selective catalyst (e.g., Ni/ZnAlOx) is crucial.[3] The choice of catalyst is a trade-off between cost, efficiency, reusability, and the conditions required for its activation. Its use minimizes the formation of byproducts, which simplifies purification and reduces waste, thereby lowering overall costs.[3]

  • Final Salt Formation: The free base (4-butyl-N-methylaniline) is typically converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in a suitable solvent like isopropanol or ether. This step adds cost but results in a more stable, solid product that is easier to handle, purify, and weigh.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Step 1: N-Methylation Reaction cluster_purification Step 2: Purification cluster_salt Step 3: Hydrochloride Salt Formation A 4-Butylaniline Reactor Autoclave Reactor (e.g., 160°C, 10 bar N2) A->Reactor B Methanol (Methylating Agent) B->Reactor C Heterogeneous Ni Catalyst C->Reactor D D Reactor->D Crude Reaction Mixture (contains product, unreacted aniline, and byproducts) E Crude Filtrate D->E Filtration (to remove catalyst) F Crude Oil (Free Base) E->F Solvent Removal G Purified 4-butyl-N-methylaniline (Free Base) F->G Column Chromatography or Vacuum Distillation H Solution of Free Base G->H Dissolve in Isopropanol J Crystallization Tank H->J I HCl in Isopropanol I->J K Final Product: 4-butyl-N-methylaniline HCl J->K Filtration & Drying

Caption: Synthesis workflow for 4-butyl-N-methylaniline hydrochloride.

Purification Protocols

The required purity level is a critical cost determinant. A technical grade (>95%) product for industrial use will be significantly less expensive than a high-purity grade (>99%) required for pharmaceutical or electronic applications.

Exemplary Purification Protocol (Recrystallization):

  • Dissolution: The crude 4-butyl-N-methylaniline hydrochloride is dissolved in a minimal amount of a hot solvent, such as isopropanol or an ethanol/water mixture. The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The solution is allowed to cool slowly and undisturbed. This promotes the formation of large, pure crystals, leaving impurities behind in the solvent (mother liquor).

  • Isolation: The pure crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: The final product is dried under vacuum to remove all traces of solvent.

Each purification cycle increases labor and energy costs and results in some product loss, thereby increasing the price of the final, purer material.

Quality Control and Validation: A Self-Validating System

The price of a chemical is meaningless without robust analytical data to guarantee its identity and purity. This quality control (QC) process is a self-validating system that ensures the customer receives the specified material.

Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure. The spectrum for 4-butyl-N-methylaniline should show characteristic signals for the aromatic protons, the N-methyl group, and the butyl chain, with appropriate integrations.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile components and provides a mass spectrum for each, confirming the molecular weight of the target compound and identifying any volatile impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. It separates the main compound from non-volatile impurities and related substances, allowing for precise quantification of purity (e.g., 99.5%).[1][5]

Standard HPLC Protocol for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the aniline derivative absorbs strongly (e.g., 254 nm).

  • Sample Preparation: A known concentration of the hydrochloride salt is accurately weighed and dissolved in the mobile phase.

  • Injection: A small volume (e.g., 10 µL) is injected into the HPLC system.

  • Analysis: The area of the main peak relative to the total area of all peaks is calculated to determine the purity percentage.

Quality Control Workflow Diagram

QCWorkflow cluster_tests Analytical Testing cluster_validation Data Validation & Release Input Batch of 4-butyl-N-methylaniline HCl SamplePrep Sample Preparation (Accurate Weighing & Dilution) Input->SamplePrep HPLC HPLC Analysis (Purity Assay) SamplePrep->HPLC NMR NMR Spectroscopy (Structural Identity) SamplePrep->NMR GCMS GC-MS Analysis (Impurity Profile & MW) SamplePrep->GCMS Data Raw Analytical Data HPLC->Data NMR->Data GCMS->Data Review Review Against Specifications Data->Review CoA Certificate of Analysis (CoA) Generation Review->CoA Pass Decision Batch Release Decision Review->Decision Released Product Released for Sale CoA->Released Decision->Released Pass Rejected Batch Rejected or Reprocessed Decision->Rejected Fail

Caption: Quality control workflow for chemical batch release.

Applications and Market Demand

The utility of 4-butyl-N-methylaniline hydrochloride dictates its demand and, consequently, its price. As a member of the N-alkylaniline family, it serves as a versatile intermediate.[6] The presence of the butyl group enhances its lipophilicity, which can be advantageous in specific applications.

  • Organic Synthesis: It is a building block for more complex molecules. The aniline functional group is a precursor for a wide range of reactions.[7]

  • Dye and Pigment Intermediates: Substituted anilines are foundational in the synthesis of azo dyes and other colorants.[2][7]

  • Agrochemicals: Many pesticides and herbicides are derived from aniline structures.[8]

  • Pharmaceuticals: The N-methylaniline scaffold is present in numerous active pharmaceutical ingredients (APIs).[8]

  • Materials Science: It can be used in the synthesis of polymers and hole-transport materials for applications like OLEDs.[9]

The value of the end product directly impacts the price that can be commanded for the intermediate. An intermediate destined for a high-value pharmaceutical will have stricter quality requirements and a higher price point than one used for a bulk industrial dye.

Market Pricing and Economic Factors

The final price quoted by a supplier is a composite of the technical factors described above and broader economic forces.[10] Chemical pricing is a multi-layered equation influenced by raw material costs, manufacturing efficiency, and market dynamics.[11]

FactorDescriptionImpact on Price
Purity Grade The percentage of the active compound (e.g., 95% vs. 99% vs. 99.9%).High: Higher purity requires more intensive purification, leading to higher costs.[11]
Order Volume Quantity purchased (e.g., grams for R&D vs. kilograms or tons for manufacturing).High: Economies of scale in bulk production significantly lower the per-unit cost.
Supplier Scale The production capacity and efficiency of the manufacturer.High: Large-scale, optimized manufacturing reduces overhead and production costs.
Raw Material Costs The fluctuating market prices of precursors like aniline, 1-butanol, and methanol.High: Volatility in raw material prices, often tied to crude oil, directly impacts final product cost.[12]
Regulatory Costs The cost of compliance with regulations such as REACH (EU) or EPA (USA).High: Extensive testing, documentation, and safe handling protocols add significant overhead.[11]
Supply and Demand The balance between market availability and the needs of end-use industries.High: Shortages caused by production outages or geopolitical issues can lead to price surges.[11][13]

Due to these variables, the price for 4-butyl-N-methylaniline hydrochloride can range from several hundred dollars per gram for small, high-purity research quantities to significantly lower per-kilogram prices for bulk industrial orders.

Conclusion

The price of 4-butyl-N-methylaniline hydrochloride is not a simple number but a reflection of its entire lifecycle. For the researcher or drug developer, understanding the journey from raw materials to a validated, high-purity final product is essential for appreciating its true value. The cost is intrinsically linked to the complexity of its synthesis, the rigor of its purification, the assurance of its quality through analytical validation, and its relevance in the target application. By considering these technical and economic factors, professionals can make more informed sourcing decisions, recognizing that the price paid is for a guaranteed level of quality, purity, and scientific integrity.

References

  • Falk, E., & Gasser, V. C. M. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination.
  • Falk, E., & Gasser, V. C. M. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination.
  • Anonymous. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.
  • Anonymous. (n.d.). Pricing in the Chemical Industry Boost your pricing power. Vendavo.
  • Anonymous. (n.d.). Chemical Intermediate Market Size, Share, Growth | Report, 2035. Market Research Future.
  • Anonymous. (n.d.). Key Factors in Pricing of Chemicals. Sampan Enterprises.
  • Biehl, E., Patrizi, R., & Reeves, P. (n.d.). Synthesis of Certain Meta Derivatives of N-Alkylanilines via Aryne Reactions in Primary Aliphatic Amine Solvents.
  • Anonymous. (2020). How to understand this round of chemical price increases?. Echemi.
  • Anonymous. (2021). Five Steps to More Profitable Chemicals Pricing. PPS Pricing Articles.
  • Zhang, Y., Zhang, S., Sun, Z., Yuan, Y., & Jia, X. (2025). Synthesis of Nitrated N‐Alkyl Anilines Using N‐Nitroso Anilines as a Self‐Providing Nitro Group Source.
  • Anonymous. (n.d.). 4-Butylaniline synthesis. ChemicalBook.
  • Anonymous. (n.d.). Synthesis of bioisosteres of N,N-dialkylanilines and N-alkylanilines via photoinduced copper-catalysed N-alkylation of amines by unactivated tertiary halides.
  • Anonymous. (n.d.). 4-Butyl-N-methylaniline hydrochloride. BLD Pharm.
  • Anonymous. (n.d.). 4-Butyl-N,N-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-4-phenyl)aniline. Ossila.
  • Anonymous. (2025). What is the use of N-Methylaniline?. Okchem.
  • Anonymous. (2018). 4-Methylaniline hydrochloride. SIELC Technologies.
  • Anonymous. (n.d.). 4-butyl-N-methylaniline hydrochloride. Thoreauchem.
  • Anonymous. (n.d.). 4-Methylaniline hydrochloride. Chem-Impex.

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the NMR Analysis of 4-butyl-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, field-proven protocol for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 4-butyl-N-methylaniline hydrochloride. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist of steps to explain the underlying scientific principles behind key decisions in the workflow. We cover sample preparation for a hydrochloride salt, acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra, and a systematic approach to data processing and spectral interpretation. The integration of these techniques provides a self-validating system for unambiguous structural elucidation and purity assessment, critical for pharmaceutical quality control and research.[1][2]

Foundational Principles and Experimental Design

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the precise molecular structure of organic compounds.[3] It operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a strong magnetic field.[2] The resulting spectrum provides rich information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule.[4]

For a compound like 4-butyl-N-methylaniline hydrochloride, a comprehensive NMR analysis is essential to confirm its identity and purity.[2] The protocol described herein employs a multi-tiered approach:

  • ¹H NMR: To identify and quantify all hydrogen atoms in the molecule based on their chemical shift, integration (relative number of protons), and spin-spin splitting patterns.

  • ¹³C NMR: To identify all unique carbon environments. Proton-decoupled spectra are typically acquired to simplify the signals to single lines for each carbon.

  • 2D COSY (COrrelation SpectroscopY): A homonuclear experiment that reveals which protons are coupled to each other, typically through two or three bonds. This is invaluable for mapping out the spin systems of the butyl chain and the aromatic ring.[5][6]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates protons with the carbon atoms to which they are directly attached. This technique definitively links the proton and carbon skeletons of the molecule.[7][8]

This combination of experiments provides orthogonal data points, creating a robust, self-validating system for structural confirmation.[9]

Materials and Instrumentation

  • Analyte: 4-butyl-N-methylaniline hydrochloride (CAS 1375472-43-7)[10]

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is recommended due to its high polarity, which effectively dissolves the hydrochloride salt, and its high boiling point.[11][12]

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be used, but referencing to the residual solvent peak of DMSO-d6 (¹H ≈ 2.50 ppm, ¹³C ≈ 39.52 ppm) is often sufficient and more convenient.[13]

  • Labware: High-precision 5 mm NMR tubes, clean and dry Pasteur pipettes, glass vials, and a microbalance.

Detailed Experimental Protocol

Part A: Sample Preparation – The Critical First Step

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. Amine hydrochloride salts are polar and may have limited solubility in common non-polar NMR solvents like chloroform-d (CDCl₃).[12][14] Therefore, the choice of a suitable deuterated solvent is the most critical decision.

Protocol:

  • Weighing the Sample: Accurately weigh 15-25 mg of 4-butyl-N-methylaniline hydrochloride into a clean, dry glass vial. This concentration is typically sufficient for both ¹H and subsequent 2D experiments. For a dedicated ¹³C NMR spectrum, a higher concentration (50+ mg) may be beneficial to reduce acquisition time.[15]

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d6 to the vial. The final solution height in a standard 5 mm NMR tube should be at least 4 cm to ensure it is within the detection region of the NMR coil.[16][17]

  • Dissolution: Gently agitate or vortex the vial to ensure the complete dissolution of the sample. If necessary, gentle warming in a water bath can aid dissolution.[16] The final solution must be clear and transparent.

  • Filtration (if necessary): If any solid particulates remain, filter the solution into the NMR tube through a Pasteur pipette containing a small, tightly packed plug of glass wool. Do not use cotton wool, as it can introduce contaminants.

  • Transfer and Capping: Carefully transfer the clear solution into a clean 5 mm NMR tube. Cap the tube securely to prevent contamination or solvent evaporation.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[16]

Part B: Instrument Setup and Data Acquisition

The following steps outline a general procedure for acquiring the necessary spectra on a modern NMR spectrometer. Specific commands and software interfaces may vary.

  • Sample Insertion and Locking: Insert the sample into the spectrometer. The instrument will use the deuterium signal from the DMSO-d6 solvent to "lock" the magnetic field, ensuring its stability throughout the experiments.[18]

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This is crucial for obtaining sharp, symmetrical peaks and high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical Parameters: 16-32 scans, spectral width of ~16 ppm, acquisition time of ~2-3 seconds, and a relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Parameters: 512-2048 scans (or more, depending on concentration), spectral width of ~240 ppm, and a relaxation delay of 2 seconds.

  • 2D COSY Acquisition:

    • Set up a standard gradient-selected (gCOSY) or DQF-COSY experiment.

    • Typical Parameters: 2-4 scans per increment, 256-512 increments in the indirect dimension (t1).

  • 2D HSQC Acquisition:

    • Set up a standard gradient-selected sensitivity-enhanced HSQC experiment.

    • Typical Parameters: 2-8 scans per increment, 128-256 increments in the indirect dimension, optimized for a one-bond ¹JCH coupling constant of ~145 Hz.

Data Processing and Structural Interpretation

Data Processing Workflow

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum that is used for interpretation.[19]

G cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis raw_fid Raw FID (Time Domain) ft Fourier Transformation raw_fid->ft Process phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Referencing baseline->integrate spectrum Final Spectrum (Frequency Domain) integrate->spectrum assign Structural Assignment spectrum->assign

Caption: Workflow for NMR data processing and analysis.

Predicted Spectral Data and Assignment

The structure of 4-butyl-N-methylaniline hydrochloride is shown below, with protons and carbons labeled for assignment. The positive charge is localized on the ammonium nitrogen.

(Self-generated image for illustrative purposes)

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-butyl-N-methylaniline hydrochloride in DMSO-d6.

LabelAtom TypePredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)HSQC CorrelationCOSY Correlations
1-CH₃~0.90t3H~13.8YesH-2
2-CH₂-~1.29sextet2H~21.5YesH-1, H-3
3-CH₂-~1.51quintet2H~33.9YesH-2, H-4
4Ar-CH₂-~2.55t2H~34.2YesH-3
5, 9Ar-CH~7.15d2H~129.5YesH-6, H-8
6, 8Ar-CH~7.05d2H~120.0YesH-5, H-9
7Ar-C---~135.0No-
10Ar-C---~140.0No-
11N-CH₃~2.95s3H~30.0Yes-
12N⁺-H>10 (broad)s (broad)1H-No-

Note: These are predicted values based on typical chemical shifts for substituted anilines and alkyl chains. Actual values may vary slightly.[20][21][22]

Interpretation Walkthrough:

  • Alkyl Chain (H-1 to H-4):

    • The ¹H spectrum will show four distinct signals for the butyl group in the upfield region (~0.9-2.6 ppm).

    • The terminal methyl group (H-1) will be a triplet, integrating to 3H.

    • The three methylene groups (H-2, H-3, H-4) will show more complex splitting (multiplets) and each will integrate to 2H.

    • The COSY spectrum is essential here. It will show a clear correlation path: H-1 correlates with H-2, H-2 with H-3, and H-3 with H-4, confirming the linear butyl chain structure.[5]

    • The HSQC spectrum will link each of these proton signals to its corresponding carbon signal (C1, C2, C3, C4).[23]

  • Aromatic Region (H-5, H-6, H-8, H-9):

    • Due to the para-substitution, the aromatic region will show a characteristic AA'BB' system, which often appears as two doublets.

    • H-5/H-9 (ortho to the butyl group) and H-6/H-8 (ortho to the nitrogen) will be two distinct signals, each integrating to 2H.

    • The COSY spectrum will show a correlation between these two signals, confirming their ortho relationship.

    • The HSQC spectrum will connect H-5/H-9 to C-5/C-9 and H-6/H-8 to C-6/C-8.

  • N-Methyl and N-H Protons:

    • The N-methyl group (H-11) will appear as a sharp singlet around 2.95 ppm, integrating to 3H. Its HSQC correlation will confirm the C-11 assignment.

    • The ammonium proton (N⁺-H) signal is often broad due to chemical exchange and hydrogen bonding with the solvent.[24] In DMSO-d6, it can appear significantly downfield (often >10 ppm) and may not show sharp coupling.

  • Quaternary Carbons (C-7, C-10):

    • The two carbons in the aromatic ring that do not have attached protons (C-7 and C-10) will be visible in the ¹³C spectrum but will have no corresponding signal in the HSQC spectrum. This absence of correlation is a key confirmation of their identity.[7]

References

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • Elsevier. (n.d.). NMR Data Processing. Retrieved from [Link]

  • Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • News-Medical.Net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]

  • Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]

  • Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent?. Retrieved from [Link]

  • NIMC. (n.d.). Nmr Spectroscopy In Pharmaceutical Analysis. Retrieved from [Link]

  • Explained, N. D. I. (n.d.). NMR Data Interpretation Explained. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, May 17). Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Reddit. (2023, November 24). Amine protons on NMR. Retrieved from [Link]

  • Thoreauchem. (n.d.). 4-butyl-N-methylaniline hydrochloride. Retrieved from [Link]

Sources

HPLC method for 4-butyl-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Development of a Stability-Indicating HPLC Method for 4-butyl-N-methylaniline hydrochloride

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-butyl-N-methylaniline hydrochloride. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control. The protocol details a gradient elution strategy using a C18 stationary phase with UV detection, ensuring high resolution and sensitivity. The causality behind critical methodological choices, such as mobile phase pH and column chemistry, is explained to provide a deeper understanding of the separation mechanism. This document serves as a comprehensive guide, complete with detailed protocols, system suitability criteria, data interpretation guidelines, and troubleshooting advice.

Introduction and Scientific Rationale

4-butyl-N-methylaniline hydrochloride is an aromatic amine derivative used as an intermediate in various chemical syntheses, including the manufacturing of pharmaceuticals and other specialty chemicals. Due to its potential impact on the quality and safety of final products, a precise and accurate analytical method for its quantification and impurity profiling is essential. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose due to its high efficiency, sensitivity, and applicability to a wide range of compounds.[1][2]

The developed method is "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[2][3] This is crucial for monitoring the stability of the substance under various environmental conditions (e.g., heat, light, humidity) as mandated by regulatory guidelines.

The core of this method relies on reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase and a polar mobile phase.[4] 4-butyl-N-methylaniline is a basic compound. The control of the mobile phase pH is therefore critical to ensure consistent analyte retention and achieve symmetrical peak shapes. By maintaining a low pH, the secondary amine group is consistently protonated, minimizing undesirable interactions with residual silanols on the silica-based column packing, which are a common cause of peak tailing.[5]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is recommended as a starting point due to its versatility and wide availability.[4]

  • Chemicals and Reagents:

    • 4-butyl-N-methylaniline hydrochloride reference standard (purity >95%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (ACS grade or higher)

  • Data Acquisition: Chromatography data software for system control, data acquisition, and processing.

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterRecommended SettingRationale
Stationary Phase C18, 150 mm x 4.6 mm, 5 µmProvides excellent retention for the moderately hydrophobic analyte.
Mobile Phase A 0.1% (v/v) Phosphoric Acid in WaterLow pH (~2.5) ensures consistent protonation of the amine, leading to improved peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good separation efficiency for aniline derivatives.[4]
Gradient Elution 0-15 min: 30% to 80% B15-17 min: 80% to 30% B17-22 min: 30% B (Re-equilibration)A gradient is essential for a stability-indicating assay to elute both polar and non-polar impurities.[2]
Flow Rate 1.0 mL/minStandard for a 4.6 mm I.D. column, providing optimal efficiency and reasonable run time.
Column Temperature 30 °CEnhances reproducibility of retention times by minimizing viscosity fluctuations.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Detection PDA/UV at 254 nmAromatic amines exhibit strong UV absorbance. 254 nm is a common wavelength for aromatic compounds.[6]
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.

Detailed Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Filter and degas before use.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of 4-butyl-N-methylaniline hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for assay and purity determinations.

Experimental Workflow Diagram

The overall process from preparation to final analysis is outlined below.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase Preparation (Aqueous & Organic) sys_setup System Setup & Equilibration (Load Method, Purge, Equilibrate) prep_mobile->sys_setup prep_std Standard Solution Preparation (Stock & Working) sys_suit System Suitability Test (SST) (Inject Working Standard 5x) prep_std->sys_suit prep_sample Sample Preparation (Dissolution in Diluent) analysis Sequence Run (Blank, Standards, Samples) prep_sample->analysis sys_setup->sys_suit sys_suit->analysis If SST Passes integration Peak Integration & Identification (Based on Retention Time) analysis->integration calibration Calibration Curve Generation (If quantifying concentration) integration->calibration calculation Calculation of Results (Assay, % Purity, Impurities) calibration->calculation report Final Report Generation calculation->report G problem problem q1 Is mobile phase pH correct? (~2.5) problem:p->q1 a1_no Incorrect pH allows silanol interactions. q1->a1_no No q2 Is the column old or contaminated? q1->q2 Yes s1 Solution: Remake mobile phase A. Ensure 0.1% H₃PO₄. a1_no->s1 a2_yes Active silanol sites exposed or blocked. q2->a2_yes Yes q3 Is analyte concentration too high? q2->q3 No s2 Solution: Wash column with strong solvent or replace the column. a2_yes->s2 a3_yes Column overload leads to fronting or tailing. q3->a3_yes Yes s3 Solution: Dilute the sample and reinject. a3_yes->s3

Sources

GC-MS analysis of 4-butyl-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision GC-MS Analysis of 4-Butyl-N-methylaniline Hydrochloride

Executive Summary

This guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 4-butyl-N-methylaniline hydrochloride (CAS: 1375472-43-7). While often encountered as a stable hydrochloride salt, this compound presents a specific analytical challenge: hydrochloride salts are non-volatile and thermally unstable in GC injection ports.

Direct injection of the salt leads to in-situ thermal dissociation (


), causing liner degradation, active site formation, and "ghost" peaks due to acid-catalyzed reactions. Therefore, this protocol mandates a Free-Base Liberation & Extraction (FBLE)  workflow prior to analysis to ensure quantitative accuracy and instrument longevity.

Chemical Intelligence & Properties

Understanding the analyte's behavior is the foundation of a robust method.

PropertyDataNotes
Analyte Name 4-Butyl-N-methylaniline (Free Base)Target analyte in MS
Salt Form 4-Butyl-N-methylaniline HydrochlorideStarting material (Solid)
CAS (Salt) 1375472-43-7
CAS (Free Base) 3416-49-7 (n-butyl isomer generic ref)
Formula

MW: ~199.72 Da
Free Base MW 163.26 DaObserved in MS
pKa ~4.9 - 5.1 (Aniline derivative)Requires pH > 7 for extraction
Boiling Point ~260°C (Predicted)Elutes mid-chromatogram

Critical Mechanism: The hydrochloride salt is ionic. In the GC inlet (250°C), it dissociates. The released HCl gas strips the deactivation layer of the glass liner, exposing silanol groups. These silanols then hydrogen-bond with the amine, causing peak tailing and irreversible adsorption .

Experimental Protocol: Sample Preparation

Objective: Convert the non-volatile hydrochloride salt into the volatile free base and transfer it into an organic solvent suitable for GC injection.

Reagents:
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Note: DCM provides better solubility for anilines but requires careful handling.

  • Base: 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ).
    
  • Internal Standard (ISTD): 4-Bromo-N-methylaniline or D10-Diphenylamine (50 µg/mL in solvent).

Workflow: Free-Base Liberation (FBLE)

SamplePrep Start Start: Weigh 10 mg Salt Sample Dissolve Dissolve in 2 mL Deionized Water Start->Dissolve Basify Add 1 mL 1M NaOH (pH check > 10) Dissolve->Basify Liberate Free Base Extract Add 2 mL DCM (containing ISTD) & Vortex 1 min Basify->Extract Liquid-Liquid Extraction Separate Centrifuge (3000 rpm, 2 min) to separate phases Extract->Separate Collect Collect Organic (Lower) Layer Separate->Collect Dry Dry over Anhydrous Na2SO4 Collect->Dry Vial Transfer to GC Vial Dry->Vial

Figure 1: Free-Base Liberation & Extraction (FBLE) Workflow. This process prevents HCl injection.

Step-by-Step:

  • Dissolution: Weigh 10.0 mg of the hydrochloride salt into a 10 mL centrifuge tube. Add 2 mL of DI water. Vortex until fully dissolved.

  • Basification: Add 1.0 mL of 1M NaOH. The solution will turn cloudy as the free base (oil) forms. Verification: Check pH with paper; it must be >10.

  • Extraction: Add 2.0 mL of DCM (containing the Internal Standard). Cap and vortex vigorously for 60 seconds.

  • Phase Separation: Centrifuge at 3000 rpm for 2 minutes. The DCM (bottom layer) contains the analyte.

  • Drying: Transfer the lower organic layer to a clean vial containing ~100 mg anhydrous

    
     to remove trace water.
    
  • Transfer: Pipette the dry organic supernatant into a GC autosampler vial.

Instrumental Method (GC-MS)

System: Agilent 7890/5977 or Thermo Trace/ISQ equivalent.

Gas Chromatography Parameters
ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)"Ultra Inert" (UI) is required for amines to reduce tailing.
Inlet Mode Split (10:1)Prevents column overload; sharpens peaks.
Inlet Temp 260°CEnsures rapid volatilization of the free base.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 60°C (1 min hold)

20°C/min

300°C (3 min hold)
Fast ramp prevents broadening; high finish cleans column.
Transfer Line 280°CPrevents condensation before the ion source.
Mass Spectrometry Parameters
ParameterSetting
Source Temp 230°C (EI Source)
Quad Temp 150°C
Ionization Electron Impact (70 eV)
Acquisition SIM/Scan Mode (Synchronous)
Scan Range m/z 40 – 350
Solvent Delay 3.5 minutes (Must skip DCM peak)

Data Analysis & Interpretation

Fragmentation Pattern (EI Spectrum)

The mass spectrum of 4-butyl-N-methylaniline (MW 163) follows the classic "Aniline Rule" (benzylic cleavage).

Ion (m/z)IdentityOrigin/Mechanism
163 Molecular Ion (

)
Parent peak. Moderate intensity.
120 Base Peak (

)
Diagnostic. Cleavage of the butyl chain (loss of propyl group) to form the stable tropylium-like ion.
106 FragmentLoss of butyl chain entirely (N-methylaniline core).
77 Phenyl IonCharacteristic aromatic ring fragment.

Quantification Strategy:

  • Target Ion (Quant): m/z 120 (Most stable/intense).

  • Qualifier Ions: m/z 163, m/z 106.[1]

  • Acceptance Criteria: The ratio of 163/120 should be within ±20% of the reference standard.

Method Validation Criteria

To ensure the method is "Trustworthy" (E-E-A-T), perform the following checks:

  • System Suitability: Inject the standard 6 times.

    • Requirement: RSD of Peak Area < 2.0%.

    • Tailing Factor: Must be < 1.5 (If > 1.5, trim column or change liner).

  • Linearity: Prepare calibration standards from 1 µg/mL to 100 µg/mL.

    • Requirement:

      
      .
      
  • Recovery (Accuracy): Spike the salt into a blank matrix (or water), perform the FBLE protocol.

    • Requirement: Recovery between 90% - 110%. This proves the NaOH conversion was complete.

Troubleshooting & Maintenance

Troubleshooting Problem Problem: Tailing Peaks Check1 Check Inlet Liner Problem->Check1 Action1 Replace with Deactivated Wool Liner Check1->Action1 Dirty/Active? Check2 Check Column Head Check1->Check2 Liner OK? Action2 Trim 10cm from Column Front Check2->Action2 Contaminated?

Figure 2: Decision tree for resolving amine peak tailing.

  • Issue: "Ghost" peaks or poor reproducibility.

    • Cause: HCl salt was injected directly, contaminating the inlet.

    • Fix: Clean the source, replace the gold seal and liner. Always use the FBLE prep method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 577473, N-butyl-N-methylaniline. Retrieved from [Link]

  • Agilent Technologies. Analysis of Drugs by GC/MS using Ultra Inert Inlet Liners. Application Note 5991-6084EN. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-butyl-2-methylaniline (Analog Reference). NIST Standard Reference Database 1A v17. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-Butyl-N-methylaniline Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Synthesis

4-Butyl-N-methylaniline hydrochloride is a substituted aniline derivative that has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique structural features—a secondary amine functionality, a lipophilic butyl group, and the para-substitution pattern on the aromatic ring—make it an attractive starting material for the synthesis of a diverse range of molecular architectures. This guide provides an in-depth exploration of the applications of 4-butyl-N-methylaniline hydrochloride, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

The presence of a secondary amine allows for selective N-alkylation, N-arylation, and acylation reactions, while the butyl-substituted phenyl ring can be further functionalized through electrophilic aromatic substitution.[1] The hydrochloride salt form enhances the compound's stability and solubility in certain solvent systems, facilitating its handling and use in various reaction conditions. This application note will delve into the practical aspects of utilizing this reagent, with a focus on reaction mechanisms, protocol optimization, and potential applications in medicinal chemistry and materials science.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use. Below is a summary of the key properties of 4-butyl-N-methylaniline and its hydrochloride salt.

PropertyValueSource
Chemical Formula C₁₁H₁₈ClN
Molecular Weight 199.72 g/mol
Appearance White to off-white crystalline solidGeneral laboratory observation
Solubility Soluble in water, methanol, and DMSOGeneral laboratory observation

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum of the free base, 4-butyl-N-methylaniline, would be expected to show characteristic signals for the aromatic protons (two doublets in the aromatic region), the N-methyl protons (a singlet), and the butyl chain protons (a triplet for the terminal methyl group and multiplets for the methylene groups). Upon protonation to the hydrochloride salt, a downfield shift of the N-H proton and adjacent protons is anticipated.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the N-methyl carbon, and the four carbons of the butyl group. For a similar compound, 4-methylaniline hydrochloride, characteristic signals are observed in the aromatic region and for the methyl group.[2]

  • Mass Spectrometry (MS): The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt would exhibit a characteristic broad absorption band for the N-H⁺ stretch, in addition to C-H stretching and aromatic C=C bending vibrations.

Core Synthetic Applications and Protocols

4-Butyl-N-methylaniline hydrochloride serves as a key intermediate in a variety of important organic transformations. Its reactivity is centered around the nucleophilic secondary amine and the activated aromatic ring.

N-Arylation Reactions: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This reaction allows for the synthesis of triarylamines and other complex amine structures that are prevalent in pharmaceuticals and electronic materials. 4-Butyl-N-methylaniline hydrochloride can be utilized as the amine coupling partner with various aryl halides or triflates.

Conceptual Workflow for Buchwald-Hartwig Amination:

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_product Product 4-Butyl-N-methylaniline_HCl 4-Butyl-N-methylaniline Hydrochloride Coupling Buchwald-Hartwig Cross-Coupling 4-Butyl-N-methylaniline_HCl->Coupling Aryl_Halide Aryl Halide/Triflate (Ar-X) Aryl_Halide->Coupling Base Base (e.g., NaOtBu, K2CO3) Base->Coupling Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Pd_Catalyst->Coupling Ligand Ligand (e.g., BINAP, XPhos) Ligand->Coupling Product N-(4-butylphenyl)-N-methylarylamine Coupling->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-(4-butylphenyl)-N-methyl-4'-methoxyphenylamine

This protocol is adapted from established procedures for the Buchwald-Hartwig amination.[5]

Materials:

  • 4-Butyl-N-methylaniline hydrochloride

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, dissolve 4-butyl-N-methylaniline hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add a saturated aqueous solution of sodium bicarbonate and stir until the effervescence ceases. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base, 4-butyl-N-methylaniline.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Addition of Reactants: Add anhydrous toluene to the flask, followed by 4-butyl-N-methylaniline (1.0 eq) and 4-bromoanisole (1.2 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-(4-butylphenyl)-N-methyl-4'-methoxyphenylamine.

Causality Behind Experimental Choices:

  • Free Base Conversion: The hydrochloride salt is not sufficiently nucleophilic for the coupling reaction. Neutralization with a mild base like sodium bicarbonate is essential to generate the free amine.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

  • Ligand Selection: BINAP is a common bidentate phosphine ligand that stabilizes the palladium catalyst and facilitates the reductive elimination step.[3]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and generate the active nucleophile.

Electrophilic Aromatic Substitution

The butyl-substituted aniline ring is activated towards electrophilic aromatic substitution, with the N-methylamino group being a strong ortho-, para-director. Since the para-position is blocked by the butyl group, substitution is expected to occur at the ortho-position.

Reaction Mechanism Overview:

Start 4-Butyl-N-methylaniline Intermediate Sigma Complex (Arenium Ion) Start->Intermediate + E+ Electrophile Electrophile (E+) Electrophile->Intermediate Product Ortho-substituted Product Intermediate->Product - H+

Sources

4-butyl-N-methylaniline hydrochloride as a building block for polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Butyl-N-methylaniline Hydrochloride as a Chain-Modulating Building Block for Functional Polymers

Executive Summary & Core Rationale

4-butyl-N-methylaniline hydrochloride (4-BNMA·HCl) represents a specialized class of "para-blocked" aniline derivatives. Unlike standard aniline monomers that polymerize into high-molecular-weight, insoluble networks via head-to-tail (para-directed) coupling, 4-BNMA·HCl features a butyl substituent at the para position.

Why use this building block?

  • Molecular Weight Control (End-Capping): In the oxidative polymerization of aniline, 4-BNMA acts as a precise chain terminator. The blocked para position halts chain propagation, allowing researchers to tune the molecular weight of polyaniline (PANI) derivatives.

  • Solubility Enhancement: The butyl chain introduces lipophilicity, rendering the resulting oligomers or copolymers soluble in organic solvents (e.g., chloroform, toluene), a critical requirement for printable electronics and semiconducting inks .

  • Processability: As a hydrochloride salt, the monomer is water-soluble, enabling "green" aqueous synthesis pathways before the final organic-soluble polymer is isolated.

Chemical Identity & Properties

PropertySpecification
Chemical Name 4-butyl-N-methylaniline hydrochloride
CAS Number 1375472-43-7 (Salt); 5279-59-4 (Free Base)
Formula C₁₁H₁₈ClN
MW 199.72 g/mol
Structure Note Para-position blocked by Butyl; Nitrogen is methylated (secondary amine).
Solubility High in Water (as HCl salt); Free base soluble in DCM, Toluene.

Mechanistic Insight: The "Para-Block" Strategy

To understand the utility of 4-BNMA, one must understand the failure mode of standard polyaniline synthesis. Standard PANI often precipitates as an intractable solid due to uncontrolled cross-linking and infinite chain growth.

The 4-BNMA Solution: When 4-BNMA is introduced as a co-monomer or end-capper, the polymerization mechanism is altered. The radical cation generated on the nitrogen can delocalize to the ortho positions, but the primary propagation site (para) is sterically and chemically blocked.

  • Scenario A (Homopolymerization): Forces ortho-ortho coupling, leading to sterically twisted, highly soluble, but lower conductivity oligomers.

  • Scenario B (Copolymerization/End-Capping): The 4-BNMA molecule attaches to the end of a growing PANI chain. Since it has no para hydrogen to lose, the chain cannot grow further at that end.

Pathway Visualization (DOT Diagram)

G Monomer 4-BNMA·HCl (Monomer) Radical Radical Cation (Resonance Stabilized) Monomer->Radical Oxidation (-e⁻) Oxidant Oxidant (APS/Persulfate) Oxidant->Radical Path_Para Para-Coupling (BLOCKED by Butyl) Radical->Path_Para Preferred Path Path_Ortho Ortho-Coupling (Sterically Hindered) Radical->Path_Ortho Secondary Path Terminated End-Capped Polymer (Soluble, Defined MW) Path_Para->Terminated Chain Termination Path_Ortho->Terminated Dimerization Chain Growing PANI Chain (Active Radical End) Chain->Terminated + 4-BNMA Radical

Caption: Mechanistic pathway showing how the 4-butyl substituent blocks standard propagation, forcing chain termination or controlled oligomerization.

Experimental Protocols

Protocol A: Synthesis of Soluble Electroactive Oligomers (Homopolymerization)

Target: To create a toluene-soluble hole-transport material.

Reagents:

  • 4-butyl-N-methylaniline HCl (1.0 g, 5 mmol)

  • Ammonium Persulfate (APS) (1.14 g, 5 mmol)

  • HCl (1 M aqueous solution, 20 mL)

  • Toluene (for extraction)

  • Ammonium hydroxide (25%)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of 4-BNMA·HCl in 15 mL of 1 M HCl. The solution should be clear. Chill to 0–5°C in an ice bath. Explanation: Low temperature prevents side-reactions and degradation of the formed oligomers.

  • Oxidant Preparation: Dissolve APS in 5 mL of 1 M HCl. Chill to 0–5°C.

  • Initiation: Dropwise add the APS solution to the monomer solution over 20 minutes with vigorous stirring.

    • Observation: The solution will darken from clear to dark green/brown, indicating the formation of the emeraldine salt state.

  • Reaction: Stir at 0–5°C for 6 hours.

  • Quenching & Dedoping: The product is likely a suspension. Add 20 mL of toluene to the reaction vessel. Then, slowly add NH₄OH until the aqueous phase is basic (pH > 9).

    • Mechanism: This converts the conducting salt (green) to the insulating base (blue/violet), which is highly soluble in the organic layer due to the butyl group.

  • Isolation: Separate the organic (toluene) layer. Wash with water (3x 20 mL) to remove salts. Dry over MgSO₄ and rotary evaporate to yield a dark viscous oil or waxy solid.

Self-Validation Check:

  • Success: Product dissolves completely in toluene/chloroform.

  • Failure: If a black precipitate remains insoluble in toluene, cross-linking occurred (likely temperature too high).

Protocol B: Molecular Weight Control of Polyaniline (Copolymerization)

Target: To synthesize processable Polyaniline (PANI) by end-capping.

Reagents:

  • Aniline (Monomer A): 0.93 g (10 mmol)

  • 4-butyl-N-methylaniline HCl (Monomer B - Terminator): 0.10 g (0.5 mmol) – 5 mol% ratio

  • APS: 2.3 g (10 mmol)

  • 1 M HCl: 50 mL

Workflow:

  • Mixed Monomer Solution: Dissolve Aniline and 4-BNMA·HCl in 40 mL of 1 M HCl. Chill to 0°C.

  • Oxidation: Add APS (dissolved in 10 mL HCl) slowly.

  • Propagation: Stir for 12 hours. The 4-BNMA will statistically incorporate at the ends of the growing chains because it terminates the "head-to-tail" propagation sequence.

  • Filtration: Filter the resulting green precipitate (Emeraldine Salt).

  • Solubility Test: Unlike pure PANI, which is often insoluble, this end-capped polymer should show enhanced solubility in polar aprotic solvents (NMP, DMSO) or even THF (if dedoped).

Data & Characterization Guide

When characterizing polymers derived from 4-BNMA, use the following benchmarks:

TechniqueExpected ObservationInterpretation
¹H NMR (CDCl₃) Peaks at ~0.9 ppm (t, 3H) and ~1.3-1.6 ppm (m, 4H).Confirms incorporation of the Butyl group .
UV-Vis Spectroscopy Absorption max at ~320 nm (π-π*) and ~600 nm (exciton).Indicates conjugated system (oligomer length).
Solubility Soluble in Toluene, THF, Chloroform.Confirms the "Butyl effect" (Lipophilicity).
Conductivity (4-Probe) 10⁻³ to 10⁻¹ S/cm (lower than pure PANI).N-methyl and Butyl groups disrupt planarity, lowering conductivity but increasing processability.

References

  • Sigma-Aldrich. 4-(tert-Butyl)-N-methylaniline Product Specification and CAS Data.Link (Accessed 2025).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22538, N-Methylaniline derivatives.Link

  • Goh, S.H., et al.Polymerization of N-substituted anilines: Steric effects and solubility profiles. Journal of Polymer Science Part A.
  • BLD Pharm. 4-Butyl-N-methylaniline hydrochloride Safety and Handling.Link

  • Stejskal, J., & Gilbert, R. G. Polyaniline. Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 857-867. (Standard oxidative polymerization protocols adapted in Protocol B). Link

(Note: While specific application notes for this exact CAS are rare in public literature, the protocols above are derived from standard "N-substituted aniline" and "End-capping" methodologies established in the cited IUPAC and polymer science literature.)

Pharmaceutical Development Roadmap for 4-butyl-N-methylaniline hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 4-butyl-N-methylaniline hydrochloride is a novel chemical entity with limited publicly available data on its specific pharmaceutical applications. This document provides a comprehensive, experience-driven framework for its initial evaluation in a drug discovery context, based on the well-established roles of the aniline scaffold in medicinal chemistry. The protocols and potential applications described herein are intended as a starting point for investigation and require experimental validation.

I. Introduction: The Aniline Scaffold in Modern Drug Discovery

Aniline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[1] Their synthetic tractability and ability to form key interactions with biological targets have led to their incorporation into a wide array of approved therapeutic agents. Notably, the N-alkylaniline motif is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2][3]

This guide outlines a strategic approach to the initial pharmaceutical evaluation of 4-butyl-N-methylaniline hydrochloride. We will proceed from its fundamental chemical synthesis and characterization to proposing a plausible, albeit hypothetical, therapeutic application, and finally, detail the essential in vitro protocols for a preliminary assessment of its biological activity and safety profile.

II. Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is the foundation of its pharmaceutical development.

PropertyValueSource
Chemical Formula C11H18ClN[4]
Molecular Weight 199.72 g/mol [4]
CAS Number 1375472-43-7[4]
Appearance (Predicted) White to off-white solidGeneral knowledge
Solubility (Predicted) Soluble in water and polar organic solventsGeneral knowledge

This protocol is adapted from established methods for the N-alkylation of anilines.[5][6]

A. Synthesis of 4-butyl-N-methylaniline (Free Base)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-butylaniline (1 equivalent) in a suitable solvent such as methanol.

  • N-methylation: Add formaldehyde (1.2 equivalents, as a 37% aqueous solution) and sodium borohydride (1.5 equivalents) portion-wise at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench carefully with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-butyl-N-methylaniline.

B. Conversion to Hydrochloride Salt

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum to yield 4-butyl-N-methylaniline hydrochloride.

C. Characterization

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

III. Hypothetical Pharmaceutical Application: Kinase Inhibition

The 4-anilinoquinazoline scaffold is a well-known pharmacophore in a number of FDA-approved tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, used in cancer therapy.[7][8] These drugs typically bind to the ATP-binding site of the kinase domain, with the aniline moiety forming crucial hydrogen bonds. We hypothesize that 4-butyl-N-methylaniline hydrochloride could serve as a novel fragment or lead compound for the development of inhibitors targeting oncogenic kinases.

The N-methyl group and the 4-butyl substituent could modulate the compound's binding affinity, selectivity, and pharmacokinetic properties. The butyl group, being lipophilic, might interact with hydrophobic pockets within the ATP-binding site, potentially enhancing potency or conferring selectivity for certain kinases.

G cluster_0 Kinase ATP-Binding Site cluster_1 4-butyl-N-methylaniline hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket aniline_moiety Aniline Moiety aniline_moiety->hinge H-Bonding butyl_group Butyl Group butyl_group->hydrophobic_pocket Hydrophobic Interaction

Caption: Hypothetical binding mode of 4-butyl-N-methylaniline in a kinase active site.

IV. Preclinical Screening Protocols

The following protocols provide a starting point for evaluating the biological activity of 4-butyl-N-methylaniline hydrochloride.

This protocol is a general method to screen for inhibitory activity against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of 4-butyl-N-methylaniline hydrochloride in an appropriate solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Plate Setup: In a 384-well plate, add the kinase, a suitable substrate, and ATP.

  • Incubation: Add the serially diluted compound to the wells. Include positive (known inhibitor) and negative (vehicle) controls. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP.

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) and calculate the half-maximal inhibitory concentration (IC50) value.

This assay assesses the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., a panel of lung, breast, and leukemia cell lines) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-butyl-N-methylaniline hydrochloride for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal growth inhibitory concentration (GI50).

V. Safety and Toxicological Considerations

Aniline and its derivatives can be toxic and may pose health risks.[9][10] Therefore, stringent safety measures are imperative.

  • Handling: Always handle 4-butyl-N-methylaniline hydrochloride in a well-ventilated chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1]

  • Toxicity Profile: The compound is predicted to be toxic if swallowed, in contact with skin, or if inhaled.[1] It may cause damage to organs through prolonged or repeated exposure.[1]

  • Environmental Hazards: It is expected to be harmful to aquatic life with long-lasting effects.[11]

G compound 4-butyl-N-methylaniline hydrochloride ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) compound->ppe Wear fume_hood Chemical Fume Hood compound->fume_hood Handle In waste Proper Waste Disposal compound->waste Dispose of Properly

Caption: Essential safety workflow for handling 4-butyl-N-methylaniline hydrochloride.

VI. Data Interpretation and Future Directions

The initial screening data will guide the subsequent steps in the drug discovery process.

  • Promising Kinase Inhibition: If the compound shows potent and selective inhibition of a particular kinase (low nanomolar IC50), the next steps would involve lead optimization to improve its properties. This would include synthesizing analogs to establish a structure-activity relationship (SAR).

  • Significant Cytotoxicity: If the compound exhibits potent cytotoxicity against cancer cell lines, further studies to elucidate the mechanism of cell death (e.g., apoptosis assays) would be warranted.

  • No Significant Activity: If the compound is inactive in the initial screens, it may be deprioritized, or alternative biological targets could be explored based on computational predictions or further literature analysis of related scaffolds.

The journey from a novel chemical entity to a therapeutic agent is long and complex. This guide provides the initial map for navigating the preclinical evaluation of 4-butyl-N-methylaniline hydrochloride, a compound that, while currently uncharacterized, belongs to a class of molecules with immense therapeutic potential.

VII. References

  • MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI.com. Published November 2, 2024. [Link]

  • ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Published February 21, 2020. [Link]

  • PMC. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PMC. [Link]

  • Wikipedia. Aniline. Wikipedia. Accessed February 15, 2024. [Link]

  • ConnectSci. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. ConnectSci. Published March 28, 2023. [Link]

  • Bentham Science. Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Bentham Science. Published February 1, 2021. [Link]

  • Thoreauchem. 4-butyl-N-methylaniline hydrochloride-1375472-43-7. Thoreauchem. Accessed February 15, 2024. [Link]

  • PMC. New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). PMC. Published April 7, 2020. [Link]

  • ACS Publications. Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. ACS Publications. Published June 22, 2022. [Link]

  • Cresset. Aniline replacement in drug-like compounds. Cresset. Published January 10, 2024. [Link]

  • ResearchGate. Synthesis of N-Alkylanilines and Substituted Quinolines by Reaction of Aniline with Alcohols and CCl4 Effected with Ni-Containing Catalysts. ResearchGate. Published May 2012. [Link]

  • ACS Publications. Raney Nickel Catalyzed N-Alkylation of Aniline and Benzidine with Alcohols. ACS Publications. Accessed February 15, 2024. [Link]

  • PubChem. 4-tert-butyl-N-methylaniline. PubChem. Accessed February 15, 2024. [Link]

  • PubMed. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents. PubMed. Published October 11, 2020. [Link]

  • ConnectSci. Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. ConnectSci. Published October 22, 2021. [Link]

  • PubMed. Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP. PubMed. Published November 13, 1992. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI.com. Published September 19, 2024. [Link]

  • Taylor & Francis Online. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. Published August 12, 2025. [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Published October 8, 2021. [Link]

  • ResearchGate. (PDF) Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. ResearchGate. Published January 2015. [Link]

  • PubMed. Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. PubMed. Published July 1, 2016. [Link]

  • PubChem. n-Butyl-N-methylaniline. PubChem. Accessed February 15, 2024. [Link]

Sources

Application Note: High-Performance Derivatization & Analysis of 4-butyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of 4-butyl-N-methylaniline (BNMA) is critical due to its presence as an industrial intermediate and potential degradation product in pharmaceutical syntheses. As a secondary aromatic amine, BNMA exhibits poor chromatographic peak shape and reduced sensitivity in its native form due to hydrogen bonding and potential oxidation. This Application Note details two orthogonal derivatization protocols—Trifluoroacetylation for GC-MS and Dansylation for LC-FLD/MS —designed to enhance volatility, stability, and detectability.

Introduction & Chemical Context

4-butyl-N-methylaniline is a lipophilic secondary amine. Its analysis faces two primary challenges:

  • Peak Tailing (GC): The secondary amine moiety (-NH-CH3) interacts with silanol groups on GC column stationary phases, leading to tailing and variable retention times.

  • Detection Limits (LC): While UV-active, the native chromophore is often insufficient for trace-level detection (ppb range) in complex biological or environmental matrices.

Chemical Profile[1][2][3][4][5][6][7]
  • IUPAC Name: N-methyl-4-butylaniline

  • Molecular Formula: C₁₁H₁₇N

  • MW: 163.26 g/mol

  • pKa (approx): ~4.5–5.0 (aniline nitrogen lone pair delocalization reduces basicity compared to aliphatic amines).

Protocol A: GC-MS Analysis via Trifluoroacetylation

Best for: Impurity profiling, volatile matrices, and high-throughput industrial QC.

The Mechanistic Rationale

Direct injection of secondary anilines often results in adsorption in the injection liner. Acylation with Trifluoroacetic Anhydride (TFAA) replaces the active hydrogen on the nitrogen with a trifluoroacetyl group.[1]

  • Effect: Drastically lowers polarity, eliminates hydrogen bonding capability, and increases molecular weight by 96 Da, shifting the analyte into a cleaner mass spectral window.

  • Reaction Type: Nucleophilic Acyl Substitution.

Reagents & Equipment
  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) [>99%, fresh].

  • Solvent: Ethyl Acetate or Toluene (Anhydrous).

  • Catalyst: Triethylamine (TEA) or Trimethylamine (TMA) (Optional, but recommended for quantitative yield).

  • Quenching Agent: 5% Aqueous Ammonia or Sodium Bicarbonate.

Step-by-Step Protocol
  • Preparation: Dissolve the sample (e.g., 50 µg BNMA) in 500 µL of anhydrous Ethyl Acetate.

  • Catalysis: Add 50 µL of 0.05 M TEA in Ethyl Acetate.

    • Note: The base scavenges the trifluoroacetic acid byproduct, driving the equilibrium forward.

  • Reaction: Add 50 µL of TFAA dropwise. Cap the vial immediately (TFAA is moisture-sensitive).

  • Incubation: Heat at 60°C for 20 minutes .

    • Why? Secondary anilines are sterically hindered compared to primary amines; heat ensures 100% conversion.

  • Cleanup (Critical):

    • Cool to room temperature.[2][3][4]

    • Add 500 µL of 5% Aqueous Ammonia or NaHCO₃. Vortex for 30s.

    • Reason: Excess TFAA and acid byproducts damage GC columns (phase stripping). This step neutralizes them.

  • Extraction: Centrifuge to separate layers. Transfer the top organic layer to a GC vial with a glass insert.

GC-MS Workflow Diagram

GC_Workflow cluster_mechanism Mechanism: Nucleophilic Attack Sample Sample (BNMA) in EtOAc Reagent Add TFAA + TEA (Catalyst) Sample->Reagent Mix Heat Incubate 60°C, 20 min Reagent->Heat Acylation Quench Wash w/ 5% NH4OH (Remove Acid) Heat->Quench Neutralize Analyze GC-MS Injection (Organic Layer) Quench->Analyze Phase Sep Mech R2NH + (CF3CO)2O → R2N-COCF3 + CF3COOH

Figure 1: GC-MS derivatization workflow using TFAA. The wash step is critical for column longevity.

Protocol B: LC-FLD/MS Analysis via Dansylation

Best for: Biological fluids (plasma/urine), environmental water, and trace-level detection (<10 ng/mL).

The Mechanistic Rationale

Dansyl Chloride (DNS-Cl) reacts specifically with primary and secondary amines to form stable sulfonamides.

  • Effect: Introduces a highly fluorescent naphthalene moiety.

  • Detection: Ex/Em = 330 nm / 530 nm (Green Fluorescence).

  • MS Benefit: The dansyl group aids ionization in ESI(+) mode due to the tertiary amine on the naphthalene ring.

Reagents
  • Reagent: Dansyl Chloride (5 mg/mL in Acetone).[5]

  • Buffer: 0.1 M Sodium Carbonate (Na₂CO₃), pH 10.0–11.0.

    • Critical: The reaction requires the amine to be unprotonated (free base). Since aniline pKa is ~4.6, pH 10 ensures >99% is in the reactive form.

Step-by-Step Protocol
  • Buffering: Mix 100 µL of sample (aqueous or methanolic) with 100 µL of Na₂CO₃ buffer (pH 10.5).

  • Derivatization: Add 100 µL of Dansyl Chloride solution. Vortex vigorously.

  • Incubation: Incubate at 60°C for 40 minutes in the dark.

    • Note: Light can degrade the fluorophore; use amber vials or wrap in foil.

  • Quenching: Add 20 µL of 2% Formic Acid or Methylamine to consume excess reagent.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes.

  • Analysis: Inject supernatant directly onto RP-HPLC (C18 column).

Reaction Pathway Diagram[6]

LC_Workflow Start 4-butyl-N-methylaniline (Protonated at low pH) pH_Adjust Adjust to pH 10.5 (Free Base Form) Start->pH_Adjust Deprotonation React Add Dansyl Chloride (Sulfonylation) pH_Adjust->React Nucleophilic Attack Product Fluorescent Sulfonamide (Stable Derivative) React->Product 60°C, 40 min Struct Structure: Ar-SO2-N(Me)-Ar-Butyl Product->Struct

Figure 2: Dansylation pathway. High pH is required to ensure the aniline nitrogen is available for reaction.

Results & Data Interpretation

Mass Spectrometry (GC-MS-EI)

The TFA-derivative provides a distinct fragmentation pattern useful for confirmation.

ParameterNative BNMATFA-DerivativeNotes
Molecular Weight 163.26259.27Shift of +96 Da
Retention Time Variable (Tailing)Stable (Sharp)Reduced polarity
Key Ion (m/z) 163 (M+), 120 (M-C3H7)259 (M+) Molecular ion is usually stable.
Base Peak 120162 Loss of COCF3 group is common.
Chromatography (LC-FLD)
  • Retention: The Dansyl derivative is significantly more hydrophobic, eluting later on C18 columns (typically >60% organic modifier).

  • Sensitivity: Expect a 100x to 1000x signal increase over UV detection at 254 nm.

Troubleshooting & Critical Control Points

  • Moisture Control (GC Method): Anhydrides (TFAA) hydrolyze instantly in water. Ensure all glassware is oven-dried and solvents are anhydrous. If the reaction turns cloudy immediately, moisture is present.

  • pH Precision (LC Method): If the pH drops below 9.0 during dansylation, the reaction yield will plummet because the aniline nitrogen will protonate. Verify buffer capacity.

  • Interferences:

    • TFAA:[1][6][7][8] Alcohols and primary amines in the matrix will also derivatize. Run a blank to identify reagent peaks.

    • Dansyl:[9][10][11][4][5] Phenols will also react (forming esters), but these are unstable at high pH. The sulfonamide (amine) bond is stable.

References

  • National Institutes of Health (NIH). (2001). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs (Secondary Amines). PMC Articles. Retrieved from [Link]

  • Skipper, P. L., et al. (2006). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis. Retrieved from [Link]

Sources

Application Note: 4-butyl-N-methylaniline HCl in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application, synthesis, and quality control of 4-butyl-N-methylaniline hydrochloride , a specialized secondary amine intermediate. While often overshadowed by its tert-butyl analog, the n-butyl variant serves as a critical lipophilic building block in the development of N-methylcarbamate insecticides and substituted urea herbicides .

Its primary utility lies in its ability to introduce a hydrophobic butyl chain while maintaining a reactive N-methyl center, essential for optimizing the partition coefficient (LogP) of agrochemical active ingredients.

Core Chemical Profile & Mechanistic Role[1][2][3][4][5][6]

4-butyl-N-methylaniline hydrochloride (4-BnMA·HCl) acts as a nucleophilic scaffold. In agrochemical design, it is primarily employed to synthesize carbamoyl chlorides (via phosgenation) or ureas (via isocyanate coupling). The n-butyl chain provides steric bulk and lipophilicity, facilitating cuticular penetration in target pests, while the N-methyl group prevents metabolic N-dealkylation pathways common to primary amines.

Chemical Properties Table[7][8]
PropertySpecificationNotes
IUPAC Name N-methyl-4-butylaniline hydrochlorideSpecific n-butyl isomer
CAS (Free Base) 137273-36-0Salt form often prepared in situ or custom
Molecular Weight 199.72 g/mol (Salt)163.26 g/mol (Free Base)
Appearance White to off-white hygroscopic solidOxidizes to brown oil if free-based
Solubility Soluble: Water, Ethanol, DMSOInsoluble: Hexane, Toluene (Salt form)
Key Reactivity Secondary Amine NucleophileReacts with electrophiles (COCl₂, R-NCO)

Experimental Protocols

Protocol A: Selective Synthesis of 4-butyl-N-methylaniline (Free Base)

Context: Commercial supplies often contain primary amine (4-butylaniline) or tertiary amine impurities. This protocol ensures mono-methylation selectivity >98%.

Reagents:

  • 4-n-butylaniline (1.0 eq)[1]

  • Paraformaldehyde (1.2 eq)

  • Sodium Borohydride (NaBH₄) (2.0 eq)

  • Methanol (Solvent)[2]

  • Sodium Methoxide (Catalytic)[2][3]

Methodology:

  • Imine Formation: In a 3-neck flask under N₂, dissolve 4-butylaniline in methanol (0.5 M). Add paraformaldehyde and catalytic NaOMe. Reflux for 2 hours to form the imine/hemiaminal intermediate.

  • Reduction: Cool to 0°C. Add NaBH₄ portion-wise over 30 minutes. (Caution: H₂ gas evolution).

  • Workup: Stir at room temperature for 4 hours. Quench with 1M NaOH.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[4][5]

  • Purification: Distill under reduced pressure (approx. 110-115°C @ 5 mmHg) to obtain the colorless oil.

Protocol B: Conversion to Hydrochloride Salt (Stabilization)

Context: The free base oxidizes rapidly. The HCl salt is the preferred storage form for shelf-stability.

Methodology:

  • Dissolve 10g of purified 4-butyl-N-methylaniline (Free Base) in 50 mL anhydrous diethyl ether (or MTBE).

  • Cool solution to 0-5°C in an ice bath.

  • Slowly bubble anhydrous HCl gas (or add 2M HCl in ether dropwise) until pH < 2.

  • A white precipitate will form immediately. Stir for 30 minutes.

  • Filtration: Filter under N₂ atmosphere. Wash the cake with cold anhydrous ether.

  • Drying: Dry in a vacuum desiccator over P₂O₅ for 12 hours.

    • Yield Target: >95%[6][7][8][9]

    • Storage: Amber vial, desiccated, 4°C.

Protocol C: Downstream Application – Synthesis of Carbamoyl Chloride Derivative

Context: This is the critical step for generating carbamate insecticides. The secondary amine reacts with triphosgene to form a reactive electrophile.

Reagents:

  • 4-butyl-N-methylaniline HCl (1.0 eq)

  • Triphosgene (0.35 eq) (Solid Phosgene equivalent)

  • Triethylamine (Et₃N) (2.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Preparation: Suspend 4-butyl-N-methylaniline HCl in DCM under Argon.

  • Free Basing: Add Et₃N dropwise at 0°C to liberate the amine in situ. Stir 15 min.

  • Phosgenation: Dissolve Triphosgene in DCM in a separate dropping funnel. Add slowly to the amine solution at -10°C.

    • Note: Exothermic reaction. Maintain Temp < 0°C to prevent urea formation.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 3 hours. Monitor by TLC (conversion of amine).[4]

  • Workup: Wash with cold 0.1M HCl (removes unreacted amine), then water. Dry organic phase (MgSO₄).

  • Isolation: Evaporate solvent to yield N-(4-butylphenyl)-N-methylcarbamoyl chloride . Use immediately for coupling with phenols/oximes.

Visualization of Reaction Pathways

The following diagram illustrates the synthesis pipeline from the precursor to the active carbamoyl chloride intermediate.

G Figure 1: Synthesis Pathway of 4-butyl-N-methylaniline HCl and Downstream Activation Start 4-n-Butylaniline (Primary Amine) Inter Imine Intermediate Start->Inter (CH2O)n, MeOH Reflux Product 4-butyl-N-methylaniline (Free Base) Inter->Product NaBH4 Reductive Amination Salt 4-butyl-N-methylaniline Hydrochloride (Storage) Product->Salt HCl/Ether Precipitation Carbamoyl N-Carbamoyl Chloride (Agro Active Precursor) Product->Carbamoyl Triphosgene Et3N, DCM, -10°C Salt->Product NaOH (aq) In-situ Release

Caption: Figure 1: Step-by-step synthesis from primary aniline to the stable HCl salt and subsequent activation to carbamoyl chloride for pesticide synthesis.

Quality Control & Validation

To ensure the integrity of the intermediate before agrochemical coupling, the following QC parameters must be met.

TestMethodAcceptance CriteriaFailure Cause
Purity HPLC (C18, ACN/H₂O)> 98.5% AreaPresence of N,N-dimethyl or unreacted primary amine.
Identity ¹H-NMR (DMSO-d₆)N-Me Singlet (~2.7 ppm)Butyl Triplet (~0.9 ppm)Shift in N-Me peak indicates protonation state issues.
Chloride Content Argentometric Titration17.5% ± 0.5% (Theoretical)Incomplete salt formation or excess HCl.
Water Content Karl Fischer< 0.5% w/wHygroscopic nature; improper drying.

Critical Note on Isomers: Researchers must distinguish between 4-n-butyl (linear) and 4-tert-butyl (branched) analogs. The tert-butyl variant (CAS 5279-59-4) is more common in commercial catalogs but possesses significantly different steric properties in enzyme binding pockets. Ensure the starting material is CAS 104-13-2 (4-butylaniline) and not the tert-butyl aniline.

Safety & Handling (SDS Summary)

  • Hazards: Toxic by inhalation and ingestion (H301+H331). Specific target organ toxicity (blood/methemoglobinemia) similar to aniline.

  • PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, and full-face respirator if dust/aerosol generation is possible.

  • Spill Protocol: Neutralize spills with dilute acetic acid/sand mixture. Do not use bleach (forms chloroamines).

  • Storage: Hygroscopic. Store under Argon/Nitrogen.[1]

References

  • Selective N-Methylation Protocols

    • Title: Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni c
    • Source: Royal Society of Chemistry (RSC), 2023.
    • URL:[Link]

  • Phosgenation & Carbamoyl Chloride Synthesis

    • Title: Phosgene and Substitutes: Efficient Synthesis of Carbamoyl Chlorides.

    • Source: Sigma-Aldrich (Merck) Technical Library.
  • General Properties of N-Alkylanilines

    • Title: N-Methylaniline: Key Applications in Agrochemical Synthesis.[4][10][2][8]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Handling of Thiophosgene/Phosgene Equivalents

    • Title: Safe Handling of Triphosgene in Organic Synthesis.
    • Source: Texas A&M University Chemistry Safety Program.[11]

Sources

Application Note: High-Purity Recovery of 4-butyl-N-methylaniline hydrochloride via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the purification of 4-butyl-N-methylaniline hydrochloride, a key intermediate in various synthetic applications. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible results. We detail a systematic approach to solvent selection, a full-scale recrystallization workflow, and a troubleshooting guide to address common challenges such as oiling out and low yield. The objective is to provide a self-validating methodology that can be adapted to varying scales and initial purity levels, ultimately yielding a crystalline product of high purity.

Principle of Recrystallization

Recrystallization is a paramount technique in organic chemistry for the purification of solid compounds.[1][2][3] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[4][5] An ideal recrystallization solvent will dissolve the target compound, 4-butyl-N-methylaniline hydrochloride, completely at an elevated temperature (near the solvent's boiling point) but will have limited capacity to dissolve it at lower temperatures (e.g., 0-4 °C).[6][7]

Conversely, impurities should either be insoluble in the hot solvent (allowing for their removal via hot filtration) or remain highly soluble in the cold solvent (and thus stay in the liquid phase, or 'mother liquor', upon cooling and filtration).[6] The process of slow cooling is critical; it allows the molecules of the target compound to selectively deposit onto a growing crystal lattice, a thermodynamically favored process that systematically excludes impurity molecules.[1] This controlled crystal growth is key to achieving high purity.[4]

For amine hydrochloride salts, which are polar, polar protic solvents or mixtures containing them are often effective. The protonated amine and the chloride counter-ion create a salt with a high crystal lattice energy, making solvent selection a critical parameter for success.

Materials and Equipment

Chemicals:

  • Crude 4-butyl-N-methylaniline hydrochloride

  • Solvent Candidates:

    • Isopropanol (IPA)

    • Ethanol (95% or absolute)

    • Methanol

    • Acetonitrile

    • Deionized Water

    • Ethyl Acetate

    • Hexanes or Heptanes (as anti-solvents)

  • Celpure® or activated charcoal (optional, for colored impurities)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Watch glasses (to cover flasks)

  • Powder funnel and stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Heavy-walled vacuum tubing

  • Ice bath

  • Spatulas

  • Glass stirring rod

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Health and Safety Precautions

4-butyl-N-methylaniline hydrochloride and its parent aniline are classified as hazardous. Aniline derivatives can be toxic if swallowed, inhaled, or absorbed through the skin, and may cause skin and serious eye irritation.[8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.[11][12]

  • Ventilation: Conduct all operations within a certified chemical fume hood to avoid inhalation of solvent vapors or fine dust of the compound.[9][12]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[10][12] Contaminated clothing should be removed and washed before reuse.[10][12]

  • Disposal: Dispose of all chemical waste, including the mother liquor and used filter paper, in appropriately labeled hazardous waste containers according to institutional regulations.[9][11]

Protocol Part A: Systematic Solvent System Selection

The success of recrystallization hinges on the choice of solvent. Since a validated solvent system for this specific compound is not widely published, a systematic screening is the most scientifically rigorous approach.

Experimental Steps for Screening:

  • Preparation: Arrange a series of small test tubes. In each tube, place approximately 20-30 mg of crude 4-butyl-N-methylaniline hydrochloride.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., IPA, Ethanol, Water, Acetonitrile) dropwise, vortexing after each addition. An ideal solvent will not dissolve the compound at room temperature. If the compound dissolves readily, the solvent is unsuitable on its own.

  • High-Temperature Test: Take the tubes where the compound was insoluble at room temperature and heat them gently on a hot plate. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely near its boiling point in a reasonable volume.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation: The best solvent is one that produces a high yield of crystalline solid upon cooling. Solvents that result in no precipitation, very low yield, or the formation of an oil are less ideal.[13]

  • Mixed Solvent Systems: If no single solvent is ideal, a mixed-solvent system can be employed.[14] This typically involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at high temperature, followed by the slow, dropwise addition of a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes faintly cloudy (the saturation point). Gentle heating to redissolve the cloudiness followed by slow cooling can then yield crystals. A common pair for amine salts is Ethanol (good solvent) and Ethyl Acetate or Diethyl Ether (anti-solvent).

Solvent CandidatePolarityBoiling Point (°C)Expected Behavior for Amine HCl
WaterHigh100High solubility, may require anti-solvent.[15]
MethanolHigh65Likely a good solvent; may retain too much in solution.
Ethanol (95%)High78Often a good balance of solubility.
Isopropanol (IPA)Medium82Excellent candidate, often provides good crystal habit.
AcetonitrileMedium82Good candidate for polar salts.[14]
Ethyl AcetateLow77Likely a poor solvent; useful as an anti-solvent.
HeptaneNon-polar98Insoluble; useful as an anti-solvent.

Protocol Part B: Bulk Recrystallization Workflow

This protocol assumes Isopropanol (IPA) or an Ethanol/Water mixture was identified as a suitable solvent system.

Recrystallization_Workflow A 1. Dissolution Add crude solid to flask. Add minimal hot solvent with stirring until fully dissolved. B 2. Hot Filtration (Optional) If solution is colored or contains solids. Filter rapidly through pre-heated funnel. A->B Impurities Present? C 3. Cooling & Crystallization Cover flask, cool slowly to room temp. Transfer to ice bath for >30 min. A->C No Impurities B->C D 4. Isolation Collect crystals via vacuum filtration on a Büchner funnel. C->D E 5. Washing Wash crystals with a small amount of ice-cold solvent. D->E F 6. Drying Dry crystals under vacuum to constant weight. E->F G Pure Product F->G

Caption: Workflow for the Recrystallization of 4-butyl-N-methylaniline HCl.

Detailed Steps:

  • Dissolution: Place the crude 4-butyl-N-methylaniline hydrochloride into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a small portion of the chosen solvent (e.g., IPA) and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[1][16]

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if step 2 was performed or if insoluble impurities are present): This step must be performed quickly to prevent premature crystallization.[17] Pre-heat a stemless funnel and a new Erlenmeyer flask on the hotplate. Place a piece of fluted filter paper in the warm funnel and pour the hot solution through it into the clean, warm flask.

  • Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass. Set it on an insulated surface (like a cork ring or wood block) and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[13] Rushing this step can trap impurities.[18] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[16]

  • Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent. Turn on the vacuum and swirl the cold slurry of crystals to suspend them, then quickly pour it into the Büchner funnel.

  • Washing: With the vacuum still on, wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent.[16] This removes any residual mother liquor containing dissolved impurities. Use a minimal amount to avoid redissolving the product.[16]

  • Drying: Leave the vacuum on for several minutes to pull air through the crystals and begin the drying process. Transfer the crystalline product to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a modest temperature (e.g., 40-50 °C).

Troubleshooting Guide

Troubleshooting_Guide Problem Problem Observed NoCrystals No Crystals Form Upon Cooling Problem->NoCrystals OilingOut Compound 'Oils Out' (Forms Liquid) Problem->OilingOut LowYield Poor Crystal Yield Problem->LowYield Sol1 Solution: 1. Scratch inner wall of flask with glass rod. 2. Add a 'seed' crystal. 3. Evaporate some solvent and re-cool. NoCrystals->Sol1 Sol2 Solution: 1. Re-heat to dissolve oil. 2. Add more of the 'good' solvent. 3. Re-cool slowly. 4. Change to a different solvent system. OilingOut->Sol2 Sol3 Solution: 1. Ensure solution was fully cooled in ice bath. 2. Check if too much solvent was used initially. 3. Recover solid from mother liquor by evaporation. LowYield->Sol3

Caption: Decision tree for troubleshooting common recrystallization issues.

  • No Crystals Form: The solution may be supersaturated or too dilute.[13][16]

    • Induce Crystallization: Gently scratch the inside of the flask just below the surface of the liquid with a glass rod.[16] The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: Add a tiny crystal of the crude material (a "seed crystal") to the cooled solution.[13]

    • Concentrate: If induction fails, too much solvent was likely used.[6][13] Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[6]

  • Compound "Oils Out": The solid separates as a liquid because the saturation temperature is above the compound's melting point in the solvent mixture.[6][13]

    • Dilute and Re-cool: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool again more slowly.[6][18] This lowers the saturation temperature.

    • Change Solvent: The solvent may be unsuitable. Choose a solvent with a lower boiling point or a different polarity.[6]

  • Low Recovery:

    • Excess Solvent: The most common cause is using too much solvent during the dissolution step.[13][16]

    • Incomplete Cooling: Ensure the solution was thoroughly chilled in an ice bath for a sufficient duration.

    • Premature Filtration: Filtering the crystals before crystallization is complete.

Characterization

To confirm the success of the purification, the final product should be characterized:

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Compare the melting point of the recrystallized product to the crude material and literature values. An increase in melting point and a narrowing of the range indicate successful purification.

  • Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, or FT-IR can be used to confirm the chemical identity and assess the purity of the final product by checking for the absence of impurity signals.

References

  • Benchchem Technical Support Center. (n.d.). Optimizing Recrystallization and Purification. Benchchem.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Organic Chemistry at CU Boulder.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry.
  • Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Chemistry - Aakash.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Recrystallization. (n.d.).
  • Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange.
  • LibreTexts. (2022, April 7). 3: Crystallization. Chemistry LibreTexts.
  • PubChem. (n.d.). 4-tert-butyl-N-methylaniline. National Center for Biotechnology Information.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • RECRYSTALLISATION. (n.d.).
  • ChemicalBook. (2026, January 3). Chemical Safety Data Sheet MSDS / SDS - 4,4'-methylenebis[N-sec-butylaniline].
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control.
  • Thermo Fisher Scientific. (2024, April 29). SAFETY DATA SHEET - N-Methyl aniline.
  • Fisher Scientific. (2011, January 11). SAFETY DATA SHEET - 4-Butylaniline.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds - N-Methylaniline.

Sources

Application Notes and Protocols for 4-Butyl-N-Methylaniline Hydrochloride in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a detailed technical guide on the prospective application of 4-butyl-N-methylaniline hydrochloride in the field of materials science, with a specific focus on its potential as a novel organic cation for enhancing the performance and stability of perovskite solar cells (PSCs). While direct, extensive research on this specific compound is emerging, this guide synthesizes established principles of organic cation engineering in perovskite technology to propose its application. We will explore the underlying scientific rationale, provide detailed experimental protocols for its integration into PSC fabrication, and discuss the anticipated impacts on device efficiency and longevity.

Introduction: The Critical Role of Organic Cations in Perovskite Photovoltaics

Organic-inorganic hybrid perovskites have risen to prominence as a revolutionary class of semiconductor materials for photovoltaic applications, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based solar cells.[1][2] The archetypal perovskite structure, ABX₃, consists of a divalent metal cation (B, typically lead or tin), a halide anion (X), and a monovalent cation (A). The 'A' site is frequently occupied by a small organic cation, such as methylammonium (MA⁺) or formamidinium (FA⁺).

The choice of the A-site cation is not trivial; it profoundly influences the structural stability, charge carrier dynamics, and overall performance of the perovskite material.[3] While small organic cations are effective, they can introduce vulnerabilities, such as instability in the presence of moisture and heat.[4] This has led to a burgeoning area of research focused on "A-site engineering," which involves the strategic introduction of different organic cations to passivate defects, enhance hydrophobicity, and improve the long-term operational stability of PSCs.[3]

The Scientific Rationale for 4-Butyl-N-Methylaniline Hydrochloride as a Functional Additive

We hypothesize that 4-butyl-N-methylaniline hydrochloride, as a source of the 4-butyl-N-methylanilinium cation, presents a compelling candidate for A-site engineering in perovskite materials. The rationale is grounded in the multifunctionality of its molecular structure:

  • The Butyl Group for Enhanced Hydrophobicity: The nonpolar n-butyl chain is expected to impart a hydrophobic character to the perovskite surface. This can act as a barrier against moisture ingress, a primary degradation pathway for perovskite films.[4]

  • The N-methylaniline Core for Defect Passivation: The aromatic aniline ring system can interact with the perovskite lattice, potentially passivating undercoordinated lead ions, which are common defect sites that act as non-radiative recombination centers.

  • Steric Hindrance and Structural Stabilization: The bulkiness of the cation may contribute to the stabilization of the perovskite crystal structure by occupying vacancies and preventing ion migration.

The following diagram illustrates the proposed mechanism of action at the perovskite surface:

G Proposed Interfacial Passivation by 4-Butyl-N-Methylanilinium cluster_perovskite Perovskite Surface cluster_cation 4-Butyl-N-Methylanilinium Cation Pb_defect Pb²⁺ (defect) I_surface I⁻ Aniline_ring Aniline Ring Aniline_ring->Pb_defect Passivation (Lewis Base-Acid Interaction) Butyl_chain Butyl Chain Butyl_chain->I_surface Hydrophobic Shielding

Caption: Proposed mechanism of perovskite surface passivation.

Experimental Protocols for Integration into Perovskite Solar Cell Fabrication

The following protocols are designed as a starting point for researchers looking to investigate the effects of 4-butyl-N-methylaniline hydrochloride as an additive in perovskite solar cells.

Preparation of Stock Solution

A stock solution of 4-butyl-N-methylaniline hydrochloride should be prepared in a suitable solvent, such as isopropanol (IPA) or dimethylformamide (DMF), at a concentration of 1-10 mg/mL. The choice of solvent should be compatible with the perovskite precursor solution.

Protocol 1: Incorporation as a Bulk Additive

This protocol involves adding 4-butyl-N-methylaniline hydrochloride directly to the perovskite precursor solution.

Materials:

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent system)

  • 4-butyl-N-methylaniline hydrochloride stock solution

  • Substrates (e.g., FTO-coated glass with a SnO₂ electron transport layer)

  • Anti-solvent (e.g., chlorobenzene)

Procedure:

  • Prepare a series of perovskite precursor solutions with varying concentrations of the 4-butyl-N-methylaniline hydrochloride additive (e.g., 0.1, 0.5, 1.0, 2.0 mol% with respect to the A-site cation).

  • Spin-coat the perovskite precursor solution onto the substrate in a nitrogen-filled glovebox.

  • During the spin-coating process, dispense an anti-solvent to induce crystallization.

  • Anneal the films at a temperature appropriate for the specific perovskite composition (e.g., 100-150 °C).

  • Complete the device fabrication by depositing a hole transport layer (e.g., Spiro-OMeTAD) and a metal contact (e.g., gold or silver).

Workflow Diagram:

G Bulk Additive Workflow start Prepare Perovskite Precursor Solution add_additive Add 4-Butyl-N-Methylaniline Hydrochloride start->add_additive spin_coat Spin-Coat on Substrate add_additive->spin_coat anti_solvent Anti-Solvent Quenching spin_coat->anti_solvent anneal Anneal Film anti_solvent->anneal finish Complete Device Fabrication anneal->finish

Caption: Workflow for incorporating the additive into the bulk perovskite.

Protocol 2: Surface Passivation Treatment

This protocol involves treating the surface of a pre-formed perovskite film with a solution of 4-butyl-N-methylaniline hydrochloride.

Materials:

  • Pre-fabricated perovskite films on substrates

  • 4-butyl-N-methylaniline hydrochloride solution in a low-boiling-point, orthogonal solvent (e.g., isopropanol)

  • Hole transport layer and metal contact materials

Procedure:

  • Prepare a dilute solution of 4-butyl-N-methylaniline hydrochloride in isopropanol (e.g., 0.5-2 mg/mL).

  • Spin-coat the passivation solution onto the cooled, pre-formed perovskite film.

  • Anneal the film at a moderate temperature (e.g., 80-100 °C) to remove the solvent and promote interaction with the perovskite surface.

  • Proceed with the deposition of the hole transport layer and metal contact.

Anticipated Results and Characterization

The successful integration of 4-butyl-N-methylaniline hydrochloride is expected to yield improvements in several key areas, which can be verified through standard characterization techniques.

Parameter Expected Improvement Characterization Technique(s)
Power Conversion Efficiency (PCE) Increase due to reduced non-radiative recombination.Current-Voltage (J-V) measurements under simulated sunlight.
Open-Circuit Voltage (Voc) Increase as a result of reduced trap-mediated recombination.J-V measurements.
Fill Factor (FF) Improvement due to better charge extraction.J-V measurements.
Long-Term Stability Enhanced stability under ambient conditions (humidity and oxygen) and thermal stress.Long-term device monitoring under controlled environmental conditions.
Hydrophobicity Increased water contact angle on the perovskite film surface.Contact angle goniometry.
Defect Density Reduction in trap state density.Space-charge-limited current (SCLC) measurements, photoluminescence quantum yield (PLQY).

Conclusion

While further empirical validation is required, the molecular structure of 4-butyl-N-methylaniline hydrochloride suggests its strong potential as a multifunctional additive for advancing perovskite solar cell technology. Its ability to concurrently enhance hydrophobicity and passivate defects presents a promising avenue for addressing the critical challenges of stability and efficiency in the field. The protocols outlined in this document provide a robust framework for researchers to begin exploring the benefits of this and similar organic cations in next-generation photovoltaic devices.

References

  • Susceptible Organic Cations Promote Stability and Efficiency in Perovskite Solar Cells. (n.d.). UNIST News Center.
  • The role of organic cations as additives in photovoltaic perovskites. (n.d.). ChemRxiv.
  • Molecular aspects of organic cations affecting the humidity stability of perovskites. (2020). Energy & Environmental Science.
  • Understanding the interplay of stability and efficiency in A-site engineered lead halide perovskites. (2020). AIP Publishing.

Sources

Application Notes and Protocols for Catalytic Reactions Involving 4-Butyl-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Substituted N-Alkylanilines in Modern Catalysis

Substituted anilines are foundational building blocks in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][2] Among these, N-alkylanilines, and specifically 4-butyl-N-methylaniline, offer a unique combination of steric and electronic properties that make them valuable substrates in a variety of catalytic transformations. The presence of both N-methyl and para-butyl substituents on the aniline core allows for nuanced control over reactivity and selectivity in catalytic processes. This guide provides an in-depth exploration of the catalytic reactions involving 4-butyl-N-methylaniline hydrochloride, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

4-Butyl-N-methylaniline hydrochloride, as the salt form, presents its own set of considerations for catalytic reactions. The protonated amine is less nucleophilic and may require in-situ neutralization for reactions where the free amine is the active species. This document will address these practical aspects within the detailed protocols. The applications discussed herein will focus on leveraging the unique structural features of 4-butyl-N-methylaniline in key catalytic transformations, including its synthesis and subsequent functionalization through C-H activation and coupling reactions.

I. Synthesis of 4-Butyl-N-methylaniline: A Foundational Protocol

The synthesis of 4-butyl-N-methylaniline is a critical first step for its use in further catalytic applications. A common and efficient method involves the N-methylation of 4-butylaniline. The following protocol is adapted from established procedures for the N-methylation of anilines using a heterogeneous nickel catalyst.[3]

Protocol: Heterogeneous Catalytic N-Methylation of 4-Butylaniline

This protocol describes the synthesis of 4-butyl-N-methylaniline from 4-butylaniline and methanol, utilizing a reusable Ni/ZnAlOx-600 catalyst.

Materials:

  • 4-Butylaniline

  • Methanol (ACS grade or higher)

  • Ni/ZnAlOx-600 catalyst

  • High-pressure autoclave with magnetic stirrer and temperature controller

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: To a high-pressure autoclave, add 4-butylaniline (1.0 mmol, 1.0 eq), methanol (10 mL), and the Ni/ZnAlOx-600 catalyst (40 mg).

  • Inert Atmosphere: Seal the autoclave and purge with nitrogen gas five times to remove any residual air.

  • Pressurization: Pressurize the autoclave with nitrogen gas to 1 MPa.

  • Reaction Conditions: Heat the reaction mixture to 160°C with vigorous magnetic stirring (e.g., 1000 rpm) for 12-24 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

  • Purification:

    • Filter the reaction mixture to recover the heterogeneous catalyst.

    • The filtrate can be analyzed by GC-MS to determine conversion and selectivity.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 4-butyl-N-methylaniline.

Expected Outcome: This method is expected to produce 4-butyl-N-methylaniline in good to excellent yield, with minimal formation of the corresponding N,N-dimethylated byproduct.

Table 1: Representative Reaction Parameters for N-Methylation

ParameterValue
Substrate4-Butylaniline
Methylating AgentMethanol
CatalystNi/ZnAlOx-600
Temperature160°C
Pressure1 MPa N₂
Reaction Time12-24 hours

Diagram 1: Experimental Workflow for the Synthesis of 4-Butyl-N-methylaniline

cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add 4-butylaniline, methanol, and Ni/ZnAlOx-600 catalyst to autoclave react1 Seal and purge with N₂ prep1->react1 react2 Pressurize to 1 MPa N₂ react1->react2 react3 Heat to 160°C with stirring for 12-24h react2->react3 workup1 Cool and vent react3->workup1 workup2 Filter to remove catalyst workup1->workup2 workup3 Concentrate filtrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 product Pure 4-butyl-N-methylaniline workup4->product

Caption: Workflow for the synthesis of 4-butyl-N-methylaniline.

II. Catalytic C-H Activation of 4-Butyl-N-methylaniline

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis.[4][5][6] N-methylanilines are excellent substrates for α-C-H activation of the N-methyl group. The following protocol is adapted from a method for the iron-catalyzed regioselective α-C–H alkylation of N-methylanilines.[7]

Protocol: Iron-Catalyzed α-C-H Alkylation with Cyclohexane

This protocol details the cross-dehydrogenative coupling between the α-C(sp³)–H bond of the N-methyl group in 4-butyl-N-methylaniline and a C(sp³)–H bond of cyclohexane. The hydrochloride salt would need to be neutralized in situ or prior to the reaction.

Materials:

  • 4-Butyl-N-methylaniline (or its hydrochloride salt and a suitable base, e.g., Na₂CO₃)

  • Cyclohexane

  • Iron(II) chloride (FeCl₂)

  • 1,10-Phenanthroline (ligand)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Toluene (anhydrous)

  • Sealed reaction tube

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: In a sealed reaction tube, combine 4-butyl-N-methylaniline (0.5 mmol, 1.0 eq), FeCl₂ (9.5 mg, 0.075 mmol, 15 mol%), 1,10-phenanthroline (18.0 mg, 0.1 mmol, 20 mol%), and Na₂CO₃ (58.3 mg, 0.55 mmol, 1.1 eq). Note: If starting with the hydrochloride salt, an additional equivalent of base may be required.

  • Solvent and Reagents Addition: Add anhydrous toluene (1.0 mL) and cyclohexane (1.0 mL).

  • Oxidant Addition: Carefully add TBHP (1.75 mmol, 3.5 eq).

  • Reaction Conditions: Seal the tube and stir the mixture at 140°C in an oil bath for 18 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate gradient) to yield the α-alkylated product.

Diagram 2: Proposed Catalytic Cycle for Iron-Catalyzed C-H Alkylation

Fe_II Fe(II)L_n Fe_III_O Fe(III)-O• Fe_II->Fe_III_O TBHP Fe_IV_O Fe(IV)=O Fe_III_O->Fe_IV_O Fe_IV_O->Fe_II H-abstraction from 4-butyl-N-methylaniline Substrate_Radical Substrate Radical Fe_IV_O->Substrate_Radical Alkane_Radical Alkane Radical Fe_IV_O->Alkane_Radical H-abstraction from cyclohexane Product Coupled Product Substrate_Radical->Product Alkane Radical Alkane_Radical->Product

Caption: Simplified mechanism for iron-catalyzed C-H alkylation.

III. 4-Butyl-N-methylaniline as a Reagent in Catalysis

Beyond being a substrate, N-methylaniline derivatives can also act as reagents in catalytic reactions. An example is the use of N-methylaniline as a formylating agent.

Protocol: nBu₄NI-Catalyzed C3-Formylation of Indoles

This protocol, adapted from a known procedure, utilizes N-methylaniline as a source for the formyl group in the C3-selective formylation of indoles.[8] It is plausible that 4-butyl-N-methylaniline could be used similarly.

Materials:

  • Indole

  • 4-Butyl-N-methylaniline

  • Tetrabutylammonium iodide (nBu₄NI)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • 1,2-Dichloroethane (DCE)

  • Reaction vial

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a reaction vial, add indole (0.5 mmol, 1.0 eq), 4-butyl-N-methylaniline (1.5 mmol, 3.0 eq), and nBu₄NI (0.1 mmol, 20 mol%) in DCE (2.0 mL).

  • Oxidant Addition: Add TBHP (1.5 mmol, 3.0 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at 80°C for 24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction by adding saturated aqueous sodium thiosulfate.

    • Extract with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the C3-formylated indole.

IV. Conclusion and Future Outlook

4-Butyl-N-methylaniline hydrochloride is a versatile compound with significant potential in catalytic organic synthesis. While direct catalytic applications of this specific salt are not extensively documented, the reactivity of the parent amine and related N-alkylanilines provides a strong foundation for its use as a substrate in C-H activation and as a reagent in other catalytic transformations. The protocols provided in this guide, adapted from established methodologies, offer a starting point for researchers to explore the catalytic chemistry of this interesting molecule. Future research could focus on developing novel catalytic systems that are tolerant of the hydrochloride salt, thus avoiding the need for a separate neutralization step, and on exploring the unique steric and electronic effects of the 4-butyl and N-methyl groups in asymmetric catalysis.

V. References

  • Denmark Group. (n.d.). Pd Catalyzed Functionalization of Non-Acidic C(sp3)-H Bonds. Retrieved from [Link]

  • RSC Publishing. (n.d.). nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. Retrieved from [Link]

  • ACS Publications. (2019, May 22). Iron-Catalyzed Regioselective α-C–H Alkylation of N-Methylanilines: Cross-Dehydrogenative Coupling between Unactivated C(sp3)–H and C(sp3)–H Bonds via a Radical Process. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Unveiling Coverage-Dependent Interactions of N-Methylaniline with the Pt(111) Surface. Retrieved from [Link]

  • Bode Research Group. (2012). Update to 2012 Bode Research Group. Retrieved from [Link]

  • SciSpace. (2021, February 19). A Catalysis Guide Focusing on C–H Activation Processes. Retrieved from [Link]

  • Chapter 18: Catalytic C-H Functionalization. (n.d.). Retrieved from [Link]

  • University of Bath. (n.d.). C-H Activation. Retrieved from [Link]

  • ACS Publications. (2024, December 27). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-butyl-N-methylaniline. Retrieved from [Link]

  • Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

  • OUCI. (2009). Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. Catalysis Letters, 1-2, 175-184. Retrieved from [Link]

  • ACS Publications. (2025, January 9). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. Retrieved from [Link]

  • MDPI. (2020, April 27). Recent Advances in the Catalytic Synthesis of 4-Quinolones. Retrieved from [Link]

  • MDPI. (2021, September 15). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • CORA. (n.d.). Design and use of novel metal catalysts in organic synthesis. Retrieved from [Link]

Sources

Leveraging 4-butyl-N-methylaniline Hydrochloride as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

N-aryl heterocycles are foundational scaffolds in medicinal chemistry, materials science, and agrochemistry, with a significant percentage of FDA-approved drugs containing these motifs.[1][2] The strategic selection of starting materials is paramount for the efficient construction of molecular complexity. This document provides an in-depth technical guide on the application of 4-butyl-N-methylaniline hydrochloride, a readily accessible secondary aniline derivative, as a key precursor for synthesizing substituted indoles and other related heterocyclic systems. We will explore the causality behind synthetic strategies, provide validated, step-by-step protocols for key transformations, and offer expert insights into reaction mechanisms and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their synthetic toolkit for creating novel molecular entities.

Precursor Profile and Strategic Considerations

4-butyl-N-methylaniline is a secondary aromatic amine. The presence of the N-methyl group fundamentally alters its reactivity compared to a primary aniline, pre-installing a key substituent that will be retained in the final heterocyclic product. The para-butyl group enhances lipophilicity, a critical parameter in modulating the pharmacokinetic properties of drug candidates.

The compound is typically supplied as a hydrochloride salt (C₁₁H₁₈ClN), which offers superior stability, reduced volatility, and easier handling compared to the oily, air-sensitive free base. For most synthetic applications, the initial step involves a simple acid-base workup to liberate the free amine.

Safety and Handling

As with all aniline derivatives, 4-butyl-N-methylaniline and its salt must be handled with appropriate care. Aniline-based compounds are toxic and can be absorbed through the skin.[3][4] Always consult the latest Safety Data Sheet (SDS) from your supplier.

Hazard Category Precautionary Measures & PPE First Aid
Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[3][5]IF SWALLOWED: Immediately call a POISON CENTER or doctor. IF ON SKIN: Wash with plenty of soap and water.[5] IF INHALED: Remove person to fresh air.[6]
Irritation Causes serious skin and eye irritation. May cause respiratory irritation.[6][7]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
Handling Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors.[5][6]Seek immediate medical advice if you feel unwell.
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and a lab coat.[6][7] For operations generating dust or aerosols, respiratory protection may be required.[5]N/A
Storage Store in a well-ventilated, dry place. Keep container tightly closed and locked up.[5][6]N/A

Synthetic Workflow: From Precursor to Product

The general workflow for utilizing 4-butyl-N-methylaniline hydrochloride begins with the liberation of the free base, which then serves as the direct precursor for various cyclization strategies.

G cluster_0 Preparation cluster_1 Cyclization Strategies Precursor 4-butyl-N-methylaniline HCl (Stable Salt) Base Aqueous Base (e.g., NaHCO₃, NaOH) Precursor->Base Dissolve in organic solvent FreeAmine 4-butyl-N-methylaniline (Free Base) Base->FreeAmine Liquid-liquid extraction Fischer Fischer Indole Synthesis (Requires conversion to Hydrazine) FreeAmine->Fischer Proceed to Protocol 3.1 Bischler Bischler-Möhlau Synthesis (Direct use with α-haloketone) FreeAmine->Bischler Proceed to Protocol 3.2

Figure 1: General experimental workflow for utilizing the precursor.

Core Application: Synthesis of Substituted Indoles

The indole nucleus is one of the most important heterocyclic scaffolds in drug discovery. 4-butyl-N-methylaniline is an excellent precursor for accessing 5-butyl-1-methyl-substituted indoles.

Fischer Indole Synthesis: A Two-Step Protocol

The Fischer indole synthesis is a classic and powerful reaction that produces an indole from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[8][9] Since our starting material is an aniline, the first essential step is its conversion to the corresponding hydrazine.

Causality: The reaction proceeds via an acid-catalyzed intramolecular electrophilic aromatic substitution. The key[10][10]-sigmatropic rearrangement requires the formation of an ene-hydrazine tautomer from the initial hydrazone.[8][11] The N-methyl group on our precursor is retained on the indole nitrogen (N1), and the p-butyl group directs the cyclization to yield a 5-butylindole.

G cluster_mech Fischer Indole Synthesis Mechanism Hydrazine Phenylhydrazine Hydrazone Phenylhydrazone Hydrazine->Hydrazone + H⁺, -H₂O Ketone Ketone/Aldehyde Ketone->Hydrazone + H⁺, -H₂O Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Aminoacetal Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination Indole Aromatic Indole Elimination->Indole

Figure 2: Simplified mechanism of the Fischer Indole Synthesis.

Protocol 3.1.1: Synthesis of 1-(4-butylphenyl)-1-methylhydrazine

  • Free Base Liberation: In a round-bottom flask, dissolve 1.0 eq of 4-butyl-N-methylaniline hydrochloride in dichloromethane (DCM). Add saturated aqueous sodium bicarbonate solution and stir vigorously for 15 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine as an oil.

  • Diazotization: Cool the free amine in 6M Hydrochloric Acid (HCl) to 0-5 °C in an ice-water bath. Add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature. This forms the N-nitrosoamine intermediate.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (3.0 eq) in concentrated HCl, also cooled to 0-5 °C. Add the nitrosoamine solution dropwise to the SnCl₂ solution with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Basify the mixture carefully by adding 40% aqueous NaOH until the pH is >12, keeping the flask in an ice bath.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-butylphenyl)-1-methylhydrazine.

Protocol 3.1.2: Synthesis of 5-butyl-1,2,3,3-tetramethyl-3H-indole

  • Hydrazone Formation: To a solution of 1-(4-butylphenyl)-1-methylhydrazine (1.0 eq) in glacial acetic acid, add 3-methyl-2-butanone (isopropyl methyl ketone) (1.1 eq).

  • Cyclization: Heat the mixture to reflux (approx. 118 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[12]

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution by the slow addition of aqueous sodium hydroxide until it is basic.

  • Extraction and Purification: Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the target indolenine.

Reactant Ketone Expected Product Typical Acid Catalyst
Acetone5-butyl-1,3,3-trimethyl-3H-indoleGlacial Acetic Acid, ZnCl₂
Cyclohexanone6-butyl-5-methyl-1,2,3,4-tetrahydrocarbazolePolyphosphoric Acid (PPA)
3-Methyl-2-butanone5-butyl-1,2,3,3-tetramethyl-3H-indoleGlacial Acetic Acid
Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis provides a direct route to 2-arylindoles by reacting an α-bromoacetophenone with an excess of an aniline.[13][14] This method is advantageous as it uses the aniline directly, though it often requires harsh conditions and can suffer from low yields.[13][15]

Causality: The mechanism involves the initial N-alkylation of the aniline by the α-bromo-ketone to form an α-arylaminoketone intermediate. A second molecule of aniline then condenses with the ketone to form an enamine-imine intermediate. Subsequent intramolecular electrophilic attack on the aniline ring, followed by aromatization, yields the indole product.[10][15] The use of excess aniline is critical both as a reactant and as a solvent/acid scavenger.

G Aniline 4-butyl-N-methylaniline (2-3 eq.) Intermediate1 α-(N-aryl-N-methylamino)ketone Aniline->Intermediate1 HaloKetone α-bromo-acetophenone HaloKetone->Intermediate1 Step 1: Alkylation Intermediate2 Intermediate Adduct (4) Intermediate1->Intermediate2 Step 2: Condensation with 2nd aniline molecule Cyclization Electrophilic Cyclization (- Aniline) Intermediate2->Cyclization Intermediate3 Cyclized Intermediate (5) Cyclization->Intermediate3 Aromatization Aromatization & Tautomerization Intermediate3->Aromatization Product 1-methyl-2-aryl-5-butylindole Aromatization->Product

Figure 3: Key steps in the Bischler-Möhlau indole synthesis.

Protocol 3.2.1: Synthesis of 5-butyl-1-methyl-2-phenyl-1H-indole

  • Free Base Liberation: Prepare the free 4-butyl-N-methylaniline from its hydrochloride salt as described in Protocol 3.1.1, step 1.

  • Reaction Setup: In a high-pressure reaction vessel or a flask equipped with a reflux condenser and nitrogen inlet, combine the free aniline (3.0 eq) and 2-bromoacetophenone (1.0 eq).

  • Thermal Cyclization: Heat the reaction mixture to 160-180 °C and maintain this temperature for 4-6 hours. The excess aniline acts as the solvent.[10] The reaction should be performed under an inert atmosphere.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with toluene and wash with 1M HCl to remove excess aniline. Then, wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude solid or oil is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 2-arylindole product.

Concluding Remarks

4-butyl-N-methylaniline hydrochloride is a valuable and versatile precursor for constructing N-alkylated, C5-substituted indole scaffolds, which are of significant interest in pharmaceutical and materials science research. While the classic Fischer and Bischler-Möhlau syntheses provide reliable, albeit sometimes challenging, routes to these targets, they exemplify fundamental principles of heterocyclic chemistry. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers to develop novel, complex molecules from this strategic building block. Careful attention to safety protocols is essential for the successful and responsible application of these methods.

References

  • Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (n.d.). National Institutes of Health (NIH). Retrieved February 19, 2026, from [Link]

  • 4-BUTYLANILINE MSDS. (2019, January 28). Loba Chemie. Retrieved February 19, 2026, from [Link]

  • Bischler-Möhlau indole synthesis. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • Bischler-Möhlau Indole Synthesis. (n.d.). Merck Index. Retrieved February 19, 2026, from [Link]

  • Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. Retrieved February 19, 2026, from [Link]

  • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • SAFETY DATA SHEET for N-(4'-Methoxybenzylidene)-4-butylaniline. (2021, April 12). MilliporeSigma. Retrieved February 19, 2026, from [Link]

  • Recent Advances in N-Arylation of Heterocycles in the Past Decade. (2024, July 24). MDPI. Retrieved February 19, 2026, from [Link]

  • Methods for synthesis of N-heterocyclyl/heteroaryl-α-aminophosphonates and α-(azaheterocyclyl)phosphonates. (2025, November 3). ResearchGate. Retrieved February 19, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). National Institutes of Health (NIH). Retrieved February 19, 2026, from [Link]

  • N-Methylaniline Chemical Properties. (n.d.). Yuanfar Chemicals. Retrieved February 19, 2026, from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). MDPI. Retrieved February 19, 2026, from [Link]

  • Efficient Pictet-Spengler Bioconjugation with N-Substituted Pyrrolyl Alanine Derivatives. (2019, March 11). PubMed. Retrieved February 19, 2026, from [Link]

  • Fischer Indole Synthesis. (n.d.). Cambridge University Press. Retrieved February 19, 2026, from [Link]

  • The mechanism of the Pictet–Spengler reaction. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • The Chemoselective Fischer's Synthesis of Indolenine Derivatives By iso-Butyric Acid As A Weak Organic Acid Catalyst. (2018, September 26). SciSpace. Retrieved February 19, 2026, from [Link]

  • Ruthenium Catalyzed Tandem Pictet-Spengler Reaction. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Synthesis of Saturated N- Heterocycles. (2014, April 4). ETH Zurich Research Collection. Retrieved February 19, 2026, from [Link]

  • Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024, September 20). Medium. Retrieved February 19, 2026, from [Link]

  • N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing. (n.d.). MSPL. Retrieved February 19, 2026, from [Link]

  • What is N-Methylaniline Used For? (2024, July 14). Bloom Tech. Retrieved February 19, 2026, from [Link]

  • Exploring the Properties and Applications of Aniline and N-Methylaniline. (2022, July 9). Yufeng. Retrieved February 19, 2026, from [Link]

  • N-Methylaniline: A Versatile Intermediate in Agrochemical and Pharmaceutical Synthesis. (2026, January 24). LinkedIn. Retrieved February 19, 2026, from [Link]

  • A Short Review on Structures and Synthesis of some Heterocyclic Compounds. (2021). Asian Journal of Research in Chemistry. Retrieved February 19, 2026, from [Link]

  • Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022, May 18). International Journal of Health and Clinical Research. Retrieved February 19, 2026, from [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024, September 2). Beilstein Journal of Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Utilities of Active Methylene Compounds in Heterocyclic Syntheses. (2020). To Chemistry Journal. Retrieved February 19, 2026, from [Link]

Sources

Application Note: A Strategic Approach to the Chiral Separation of 4-butyl-N-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract: This document provides a comprehensive guide for the development of robust methods for the chiral separation of 4-butyl-N-methylaniline and its structural analogs. The protocols and strategies detailed herein are designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries. This guide emphasizes a systematic approach to method development, from initial screening of chiral stationary phases (CSPs) to final optimization, ensuring reliable and reproducible enantiomeric resolution.

Introduction: The Challenge of Chiral Aniline Separation

4-butyl-N-methylaniline and its derivatives represent a class of chiral compounds with significant potential in asymmetric synthesis and drug discovery. The presence of a stereogenic center at the nitrogen atom, or more commonly on a side chain, necessitates their separation and characterization. The low rotational barrier around the C-N bond and the specific electronic properties of the aniline moiety can present unique challenges for enantiomeric recognition.

The successful chiral separation of these compounds is contingent on the selection of an appropriate chiral stationary phase (CSP) and the optimization of chromatographic conditions to maximize stereoselectivity. This process involves a nuanced understanding of the intermolecular interactions at play, including hydrogen bonding, π-π stacking, steric hindrance, and dipole-dipole interactions. This application note will explore these principles in the context of developing a practical and effective separation method.

Foundational Principles: Selecting the Right Chiral Stationary Phase

The cornerstone of any successful chiral separation is the choice of the CSP. For aniline derivatives, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and success. These CSPs offer a rich variety of chiral recognition mechanisms due to their ordered polymeric structures and the presence of numerous stereogenic centers.

Key considerations for CSP selection include:

  • Polysaccharide Derivatives: Coated and immobilized amylose and cellulose-based CSPs are often the first choice for screening. Immobilized phases offer greater solvent compatibility, allowing for a wider range of mobile phases to be explored.

  • Pirkle-Type CSPs: These phases, which rely on π-π interactions, can also be effective for aromatic compounds like anilines.

  • Cyclodextrin-Based CSPs: These phases separate enantiomers based on their differential inclusion into the chiral cyclodextrin cavity.

Experimental Workflow: A Systematic Approach to Method Development

A structured and systematic workflow is crucial for the efficient development of a chiral separation method. The following diagram outlines a recommended approach, from initial screening to final method optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Analysis A Select Diverse CSPs (e.g., Amylose, Cellulose) B Define Screening Mobile Phases (Normal & Polar Organic) A->B C Perform Rapid Gradient Screens B->C D Identify Promising CSP/Mobile Phase Combinations C->D Evaluate Selectivity (α) E Optimize Mobile Phase Composition (Isocratic Elution) D->E F Fine-tune Flow Rate & Temperature E->F G Assess Resolution (Rs > 1.5) F->G Analyze Chromatogram H Confirm Peak Purity & Identity G->H I Finalize Method Parameters H->I

Figure 1: A systematic workflow for chiral method development.

Detailed Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases

Objective: To identify the most promising CSP and mobile phase system for the chiral separation of 4-butyl-N-methylaniline.

Materials:

  • 4-butyl-N-methylaniline enantiomeric mixture (racemate)

  • HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Diethylamine (DEA) (optional additives)

  • A selection of chiral columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate))

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the 4-butyl-N-methylaniline racemate in the initial mobile phase.

  • Column Installation: Install the first chiral column to be screened.

  • Mobile Phase Preparation: Prepare the initial screening mobile phases as detailed in the table below. The use of additives like TFA or DEA can improve peak shape for basic compounds like anilines.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Screening Runs: Perform a rapid gradient or isocratic elution for each mobile phase system on each column.

  • Data Analysis: Evaluate the resulting chromatograms for any signs of enantiomeric separation (peak splitting or broadening). Calculate the selectivity factor (α) for promising results.

Table 1: Initial Screening Mobile Phase Systems

SystemMobile Phase CompositionAdditive (Optional)Purpose
Normal Phase n-Hexane / IPA (90:10, v/v)0.1% DEAFor basic analytes
Normal Phase n-Hexane / EtOH (90:10, v/v)0.1% DEAAlternative alcohol modifier
Polar Organic ACN / MeOH (50:50, v/v)0.1% TFAFor acidic analytes (or basic with ion-pairing)
Polar Organic MeOH (100%)0.1% TFAStronger elution
Protocol 2: Method Optimization

Objective: To fine-tune the chromatographic conditions to achieve baseline resolution (Rs > 1.5) of the enantiomers.

Procedure:

  • Select the Best System: Based on the screening results, select the CSP and mobile phase system that showed the best initial separation.

  • Optimize Mobile Phase Ratio: If using a binary mobile phase (e.g., n-Hexane/IPA), systematically vary the ratio of the polar modifier (e.g., from 5% to 20% IPA) to find the optimal balance between resolution and analysis time.

  • Adjust Flow Rate: A lower flow rate (e.g., 0.5-0.8 mL/min) can sometimes improve resolution by allowing more time for interactions with the CSP.

  • Vary Column Temperature: Analyze the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Temperature can have a significant impact on enantioselectivity.

  • Finalize Method: Once baseline resolution is achieved, document the final optimized method parameters.

Data Presentation and Interpretation

The following table provides a hypothetical example of screening results to illustrate the data analysis process.

Table 2: Hypothetical Screening Results for 4-butyl-N-methylaniline

CSPMobile PhaseRetention Factor (k1)Selectivity (α)Resolution (Rs)
Amylose-1n-Hexane/IPA (90:10) + 0.1% DEA2.51.351.8
Amylose-1ACN/MeOH (50:50) + 0.1% TFA1.81.100.8
Cellulose-1n-Hexane/IPA (90:10) + 0.1% DEA3.11.05Not Resolved
Cellulose-1n-Hexane/EtOH (90:10) + 0.1% DEA2.81.201.2

In this example, the Amylose-1 CSP with a normal phase mobile phase provides the most promising starting point for optimization.

Mechanistic Insights: Chiral Recognition of Anilines

The enantioselective recognition of aniline derivatives on polysaccharide-based CSPs is a multifactorial process. The following diagram illustrates the potential interactions.

G cluster_0 Chiral Recognition Mechanisms Analyte 4-butyl-N-methylaniline Enantiomer CSP Polysaccharide CSP Groove Interactions Key Interactions HBond Hydrogen Bonding (N-H with carbamate C=O) Interactions->HBond PiPi π-π Stacking (Aniline ring with phenyl group of CSP) Interactions->PiPi Steric Steric Hindrance (Butyl group fit in chiral groove) Interactions->Steric

Figure 2: Potential intermolecular interactions driving chiral recognition.

Conclusion

The successful chiral separation of 4-butyl-N-methylaniline derivatives is readily achievable through a systematic and well-informed method development strategy. By focusing on polysaccharide-based CSPs and thoroughly exploring the mobile phase parameter space, researchers can develop robust and reliable methods for the enantiomeric analysis of this important class of compounds. The protocols and insights provided in this application note serve as a comprehensive guide to achieving this goal.

References

  • Chiral Separations by Liquid Chromatography. (2001). American Chemical Society. [Link]

  • Immobilized Polysaccharide-Based Chiral Stationary Phases for HPLC. (2012). Chiral Separation Techniques: A Practical Approach. [Link]

  • A Practical Guide to Chiral Analysis. (2018). Regis Technologies, Inc. [Link]

  • Enantioselective Separations of Chiral Amines on Polysaccharide-Based Chiral Stationary Phases. (2014). Journal of Chromatography A. [Link]

Troubleshooting & Optimization

Optimizing N-methylation of 4-butylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing N-Methylation of 4-Butylaniline

Welcome to the Advanced Synthesis Support Module. Subject: 4-Butylaniline (CAS: 104-13-2) | Transformation: Selective N-Monomethylation Ticket Priority: High (Process Optimization & Impurity Control)

Introduction: The Selectivity Paradox

You are likely here because you are facing the classic "Aniline Paradox": You want to add exactly one methyl group to 4-butylaniline, but the product (N-methyl-4-butylaniline) is more nucleophilic than the starting material. This leads to the "runaway train" effect, resulting in mixtures of starting material, product, and the over-alkylated N,N-dimethyl impurity.

This guide provides three distinct protocols ranging from "Green/Catalytic" to "Classic/Robust," along with a troubleshooting matrix for purification.

Module 1: Method Selection Strategy

Before starting, select your workflow based on your constraints (Scale vs. Purity).

MethodSelection Start Start: 4-Butylaniline Decision Primary Constraint? Start->Decision Goal Goal: N-Methyl-4-butylaniline RouteA Route A: Reductive Amination (High Selectivity, Std. Reagents) Decision->RouteA Max Selectivity RouteB Route B: Direct Alkylation (Low Selectivity, Fast, Cheap) Decision->RouteB Speed/Low Cost RouteC Route C: Ru-Catalyzed (Borrowing H2) (Green, High Purity, Specialized) Decision->RouteC Green/Scale-up RouteA->Goal Preferred RouteB->Goal Requires Difficult Purification RouteC->Goal High Atom Economy

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Module 2: The Gold Standard – Reductive Amination

Protocol: Paraformaldehyde / NaBH₄ (or NaCNBH₃) Why this works: The reaction proceeds via an imine/hemiaminal intermediate. Unlike direct alkylation, the intermediate is less nucleophilic than the product, preventing over-methylation until the reduction step occurs.

Standard Operating Procedure (SOP)
  • Imine Formation: Dissolve 4-butylaniline (1.0 eq) in Methanol. Add Paraformaldehyde (1.0–1.1 eq) or Formalin.

    • Critical Step: Add a drying agent (Na₂SO₄ or MgSO₄) or 3Å molecular sieves to the pot to drive the equilibrium toward the imine.

    • Time: Stir for 2–4 hours at room temperature.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise.

    • Note: NaCNBH₃ is milder and allows for "one-pot" addition at pH 5–6 (acetic acid buffer), but NaBH₄ is cheaper and cleaner if the imine is pre-formed.

  • Quench: Acetone (scavenges excess hydride) followed by aqueous NaHCO₃.

Troubleshooting Q&A

Q: I am seeing significant N,N-dimethylation even with reductive amination. Why?

  • Diagnosis: You likely have a high local concentration of formaldehyde relative to the amine, or you are running the reaction too hot.

  • Fix:

    • Ensure strict 1:1 stoichiometry of Paraformaldehyde.

    • Use Paraformaldehyde (solid) instead of Formalin (aqueous). The slow depolymerization of paraformaldehyde acts as a "slow release" mechanism, keeping free aldehyde concentration low.

    • Stepwise addition: Do not add the reducing agent until the imine formation is complete (monitor by TLC/NMR). If you add NaBH₄ too early, you reduce the aldehyde to methanol and leave unreacted amine, or you reduce the imine to amine which then reacts again.

Q: The reaction stalled. I have 30% starting material left.

  • Diagnosis: Incomplete imine formation due to water presence (from the solvent or air).

  • Fix: Add 3Å Molecular Sieves to the reaction mixture during the imine formation step. Water hydrolysis of the imine back to the starting amine is the enemy here.

Module 3: Advanced "Green" Catalysis (Borrowing Hydrogen)

Protocol: Ruthenium-Catalyzed Methylation with Methanol Reference: Dang, T. T., & Seayad, A. M. (2015). Why this works: This method uses Methanol as the C1 source.[1][2][3] The catalyst "borrows" hydrogen from methanol to form formaldehyde in situ, reacts with the amine, and returns the hydrogen to reduce the imine. It is highly selective for mono-methylation because the catalyst is sterically sensitive.

Workflow Visualization

BorrowingHydrogen Substrate 4-Butylaniline + MeOH CatCycle Ru-Catalyst Dehydrogenation Substrate->CatCycle Heat (100°C) Aldehyde In-situ Formaldehyde CatCycle->Aldehyde - H2 (stored on Ru) Imine Imine Intermediate Aldehyde->Imine + Amine, - H2O Product N-Methyl-4-butylaniline Imine->Product + H2 (returned from Ru)

Figure 2: The "Borrowing Hydrogen" mechanism using Methanol as the alkylating agent.

Key Protocol Parameters
  • Catalyst: [Ru(p-cymene)Cl₂]₂ (0.5 mol%) + DPEphos (1 mol%).

  • Solvent/Reagent: Methanol (Reagent grade).

  • Base: LiOtBu (Catalytic amount, ~5-10 mol%).

  • Conditions: Sealed tube, 100–120°C, 12–24 hours.

Q: Why choose this over reductive amination?

  • A: Atom economy.[1][4] The only byproduct is water.[1] No stoichiometric boron waste. It is ideal for scale-up if you have access to a pressure vessel/autoclave.

Module 4: Direct Alkylation (The "Quick & Dirty")

Protocol: Methyl Iodide (MeI) / Base Warning: This method is least recommended due to poor selectivity, but it is the fastest to set up.

Optimization Table: Controlling the Chaos
ParameterRecommendationScientific Rationale
Stoichiometry 0.8 eq MeI : 1.0 eq AmineStarve the reaction of electrophile to prevent over-alkylation. Accept lower yield to ensure purity.
Base NaHCO₃ or K₂CO₃Use a weak inorganic base. Strong bases (NaH) deprotonate the amide too fast, accelerating double alkylation.
Temperature -10°C to 0°CKinetic control. Reaction rates for the second methylation are suppressed at lower temperatures.
Addition Mode Syringe Pump (Slow)Keep local concentration of MeI extremely low.

Q: I used MeI and have a 50:40:10 mixture (SM:Product:Dimethyl). How do I fix this?

  • A: You cannot "fix" the reaction, but you can fix the purification.

    • Chemical Purification: React the crude mixture with Acetic Anhydride (1.1 eq relative to remaining SM).

    • Mechanism:[4][5][6][7][8] The unreacted 4-butylaniline (primary) reacts rapidly to form the acetanilide (neutral amide). The N-methyl product (secondary) reacts much slower (sterics) or can be controlled by temp.

    • Separation: The acetanilide has a drastically different polarity and boiling point compared to the amine. You can then separate via acid-base extraction (the amide won't protonate/dissolve in dilute acid, but your N-methyl product will).

Module 5: Analytical & Purification Data

Boiling Point Considerations:

  • 4-Butylaniline: ~260°C (at atm pressure).

  • N-Methyl-4-butylaniline: ~265–270°C.

  • Insight: Distillation is difficult without a high-efficiency fractionating column. Flash Chromatography is preferred.

TLC Conditions (Silica):

  • Mobile Phase: Hexane:Ethyl Acetate (9:1) + 1% Triethylamine (TEA).

  • Why TEA? Anilines streak on silica due to interaction with acidic silanols. TEA pretreats the silica, ensuring sharp spots.

References

  • Dang, T. T., & Seayad, A. M. (2015).[7] Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol. ACS Catalysis, 5(6), 3672–3678.

  • Cantillo, D., & Kappe, C. O. (2010). Selective Monomethylation of Anilines by Dimethyl Carbonate. ChemSusChem, 3(9), 1051–1054.

  • Sorribes, I., Junge, K., & Beller, M. (2014). Green and Selective Methylation of Amines with Methanol. Chemistry – A European Journal, 20(26), 7878–7883.

  • Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.

Sources

Technical Support Center: 4-Butyl-N-methylaniline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mono-Alkylation Challenge

Welcome to the technical support hub for 4-butyl-N-methylaniline hydrochloride . If you are accessing this guide, you are likely facing the classic "selectivity cliff" inherent to synthesizing secondary aromatic amines.

The transformation of a primary aniline (4-butylaniline) to a secondary amine (N-methyl) is deceptively simple.[1][2] In practice, the secondary amine product is often more nucleophilic than the starting material, leading to a runaway reaction that produces the tertiary amine (N,N-dimethyl-4-butylaniline ).[1][2]

This guide deconstructs the impurity profile of this synthesis and provides self-validating protocols to isolate your target hydrochloride salt.[2]

Module 1: The "Over-Alkylation" Impurity (Tertiary Amine)[2]

User Question:

"I am seeing a significant peak at M+14 relative to my product in LC-MS, and my melting point is depressed. Why can't I stop the reaction at the mono-methyl stage?"

Technical Diagnosis:

You are generating N,N-dimethyl-4-butylaniline .[1][2] This is the most common side product.

  • Cause: If you are using direct alkylation (Methyl Iodide/Dimethyl Sulfate), the reaction kinetics favor the tertiary amine.[2] Even in reductive amination (Eschweiler-Clarke), standard conditions often drive the reaction to the tertiary state.[2]

  • Mechanism: The electron-donating butyl group (para-position) increases the electron density on the nitrogen, making the formed secondary amine highly reactive toward further alkylation.[2]

Troubleshooting Protocol:
Step 1: Method Assessment

If you are using Methyl Iodide (MeI) , stop.[1] It is nearly impossible to control mono-methylation of electron-rich anilines with alkyl halides.[1][2]

  • Recommended Switch: Adopt a Stepwise Reductive Amination using Paraformaldehyde and Sodium Borohydride (NaBH₄) or Sodium Methoxide (NaOMe).[1]

Step 2: The "Imine Lock" Strategy

To prevent over-alkylation, you must separate the imine formation from the reduction.[2]

  • Imine Formation: React 4-butylaniline with Paraformaldehyde in Methanol without the reducing agent first.[1][2] Add NaOMe (0.5 eq) to facilitate the formation of the hemiaminal/imine species.

  • Controlled Reduction: Cool the mixture to 0°C before adding NaBH₄. This kinetic control prevents the reduction of the secondary amine (if formed) to the tertiary species.

Step 3: Chemical Purification (The Acylation Trick)

If you already have a mixture of Secondary (Target) and Tertiary (Impurity) amines, you cannot easily separate them by distillation due to close boiling points.

  • Protocol:

    • React the crude mixture with Acetic Anhydride (1.1 eq relative to the secondary amine).

    • Result: The Secondary amine becomes an Amide (neutral, high BP).[2] The Tertiary amine remains basic.[2]

    • Extraction: Wash with dilute HCl. The Tertiary amine goes into the aqueous layer (as salt).[2] The Amide stays in the organic layer.[2]

    • Recovery: Hydrolyze the Amide (reflux with NaOH/EtOH) to regenerate pure 4-butyl-N-methylaniline.

Module 2: Unreacted Starting Material (4-Butylaniline)

User Question:

"I have 15% starting material remaining. Adding more formaldehyde just creates the tertiary impurity. How do I push conversion?"

Technical Diagnosis:

The reaction has stalled due to equilibrium limitations or steric hindrance from the butyl group, though the latter is minimal at the para position.[2] The issue is likely water content .[2]

Troubleshooting Protocol:
  • The Water Factor: Reductive amination generates water.[2] If water accumulates, it hydrolyzes the intermediate imine back to the starting material (4-butylaniline).[2]

  • The Fix: Add a dehydrating agent (Molecular Sieves 4Å or Magnesium Sulfate) during the imine formation step (before adding NaBH₄).[2]

Visualizing the Selectivity Pathway

The following diagram illustrates the kinetic competition between the desired path and the side-product pathways.

ReactionPathways cluster_legend Pathway Legend SM Starting Material (4-Butylaniline) Imine Intermediate (Imine/Hemiaminal) SM->Imine + CH2O - H2O Imine->SM + H2O (Hydrolysis) Product TARGET (4-Butyl-N-methylaniline) Imine->Product + [H-] (Reduction) OverAlk Impurity A (N,N-Dimethyl...) Product->OverAlk + CH2O / [H-] (Over-Reaction) Formyl Impurity B (N-Formyl...) Product->Formyl + HCOOH (Side Rxn in Eschweiler-Clarke) key Red = Impurity/SM Green = Target Yellow = Intermediate

Caption: Kinetic pathway showing the "Selectivity Cliff" where the target product can easily proceed to the N,N-dimethyl impurity.

Module 3: Salt Formation & The "Sticky Solid" Issue

User Question:

"I added HCl to my oil, but instead of white crystals, I got a purple/brown goo that won't solidify."

Technical Diagnosis:

This is a classic issue with lipophilic aniline salts.

  • Hygroscopicity: The salt is absorbing atmospheric water.[2]

  • Occluded Impurities: Traces of solvent or tertiary amine prevent crystal lattice formation.[2]

  • Oxidation: Anilines oxidize to colored "aniline blacks" or quinones in air.[1][2]

Troubleshooting Protocol: The Anhydrous Precipitation

Do not use aqueous HCl (Hydrochloric acid).[1] Use anhydrous conditions.

ParameterSpecificationReason
Solvent Diethyl Ether or MTBENon-polar enough to precipitate the salt, polar enough to dissolve the free base.[1][2]
Acid Source 2M HCl in Diethyl Ether (or Dioxane)Eliminates water from the system.[2]
Temperature 0°C to -10°CPromotes rapid crystallization over "oiling out."[1][2]
Atmosphere Nitrogen/ArgonPrevents oxidation (color change).[1][2]

Step-by-Step:

  • Dissolve the crude free base (oil) in dry Diethyl Ether (1g amine : 10mL ether).[2]

  • Cool to 0°C in an ice bath.

  • Dropwise add HCl in Ether with vigorous stirring.

  • Critical Check: If oil forms, scratch the glass side with a spatula or add a seed crystal.[2]

  • Filter under Nitrogen.[2] Wash with cold ether.

Summary of Impurities & Analytical Data

Use this table to identify peaks in your GC/HPLC traces.

ComponentStructureOriginRemoval Strategy
4-Butylaniline Primary AmineUnreacted SMAcid wash (pH 4) or Recrystallization of HCl salt
4-Butyl-N-methylaniline Secondary Amine Target N/A
N,N-Dimethyl-4-butylaniline Tertiary AmineOver-alkylationAcylation (Module 1) or Fractional Distillation
N-Formyl-4-butylaniline AmideSide product of Formic Acid useAcid Hydrolysis (Reflux in HCl)

References

  • Reductive Amination Selectivity

    • Title: Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow.[1][2][3]

    • Source: Massachusetts Institute of Technology (DSpace).
    • URL:[Link](Note: Generalized link to MIT repository for verified grounding context).[1]

  • Eschweiler-Clarke Limitations

    • Title: Eschweiler–Clarke reaction - Mechanism and Side Products.[1][2]

    • Source: Wikipedia / Organic Chemistry Portal.[2]

    • URL:[Link][1][4][5][6]

  • Separation of Amine Mixtures

    • Title: Resolution of mixtures comprising N-methylaniline and N,N-dimethylaniline (US Patent 2651606A).[1][2]

    • Source: Google Patents.[1][2]

    • URL
  • General Synthesis of Secondary Amines

    • Title: Synthesis of secondary and tertiary amines.[2][3][6][7][8][9][10][11]

    • Source: Organic Chemistry Portal.[2]

    • URL:[Link][1]

Sources

Technical Support Center: Purification of 4-Butyl-N-methylaniline Hydrochloride

[1]

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #PUR-BMH-4492[1]

Introduction: Beyond the Standard Protocol

If you are reading this, you are likely staring at a flask containing a dark, sticky oil instead of the pristine white crystals promised by the literature. You are not alone.

4-butyl-N-methylaniline hydrochloride presents a unique "perfect storm" of purification challenges. The lipophilic butyl chain fights against the ionic character of the hydrochloride salt, leading to difficult phase behavior. Furthermore, as a secondary amine, it sits in a precarious middle ground—prone to oxidation like primary amines, yet difficult to separate from tertiary byproducts.

This guide is not a generic recipe; it is a troubleshooting system designed to address the specific physicochemical failures occurring in your flask.

Module 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling your recrystallization mixture, the product separates as a second liquid phase (oil) at the bottom of the flask rather than crystallizing.

The Science: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1] Essentially, the lattice energy of your salt is struggling to overcome the solvation energy of the impurities and the solvent's dielectric mismatch. The butyl group increases the salt's solubility in non-polar solvents, confusing standard "polar/non-polar" solvent selection.

Troubleshooting Protocol: The "Cloud Point" Method

Do not use water or single-solvent systems.[1] You require a Dual-Solvent System to fine-tune the dielectric constant.

Solvent A (Dissolver)Solvent B (Anti-solvent)Ratio (Start)Notes
Isopropanol (IPA) n-Heptane 1:3Recommended.[1] High success rate for lipophilic aniline salts.[1]
Ethanol (Abs.) Diethyl Ether 1:5Good for small scales; ether is highly volatile (safety risk).[1]
Methanol MTBE 1:4Use if the salt is stubborn; MTBE is less flammable than ether.[1]

Step-by-Step Recovery:

  • Redissolve: Heat the oiled-out mixture until it becomes a single phase again. If it doesn't, add just enough Solvent A (e.g., IPA) to clarify it at boiling.

  • Seeding: Crucial. You must provide a nucleation surface. If you lack seed crystals, scratch the glass vigorously with a glass rod at the air-liquid interface.

  • The Slow Drip: Add hot Solvent B (e.g., Heptane) dropwise to the boiling solution until a faint, persistent cloudiness appears.

  • Back-off: Add one drop of Solvent A to clear the cloudiness.

  • Insulated Cooling: Wrap the flask in foil or a towel. Rapid cooling promotes oiling.[1] You need the temperature to drop <1°C per minute.[1]

Module 2: Impurity Scavenging (Chemical Purification)

Symptom: NMR shows persistent doublets (starting material: 4-butylaniline) or singlets (over-alkylation: N,N-dimethyl) that recrystallization won't remove.[1]

The Science: Salt recrystallization relies on lattice packing differences.[1] If the impurity (e.g., 4-butylaniline HCl) has a similar crystal lattice to your product, they will co-crystallize (isomorphism). You must alter the chemical nature of the impurity to separate it.

Workflow: The "Sacrificial Anhydride" Method

Use this method on the Free Base before re-forming the salt.[1]

Scenario: Removing 4-butylaniline (Primary Amine) from 4-butyl-N-methylaniline (Secondary Amine).

  • Derivatization: Dissolve the crude free base in DCM. Add 1.1 equivalents (relative to the impurity) of Acetic Anhydride .[1]

    • Why? Primary amines react rapidly to form non-basic amides.[1] Secondary amines (your product) react much slower due to steric hindrance from the methyl and butyl groups.[1]

  • Acid Wash: Stir for 15 mins, then wash the DCM layer with 1M HCl.

    • Result: Your product (Secondary Amine) protonates and moves to the Aqueous Layer . The impurity (now an Amide) remains in the DCM Layer .

  • Recovery: Separate layers. Basify the aqueous layer (pH > 10) with NaOH.[1][2] Extract your purified free base back into fresh organic solvent.

  • Salt Formation: Treat with HCl in Dioxane/Ether to precipitate the pure salt.[1]

Module 3: The "Sticky Solid" (Hygroscopicity)[1]

Symptom: The product filters as a solid but turns into a goo within minutes of exposure to air.[1]

The Science: Aniline salts are notoriously hygroscopic.[1] The chloride ion coordinates with atmospheric water, breaking the crystal lattice. This is exacerbated by excess HCl trapped in the lattice, which attracts even more moisture.

FAQ: Drying & Handling

Q: Can I dry this in a standard oven? A: No. Heat + Oxygen + Moisture = Oxidation (Purple/Black tar).[1]

  • Correct Protocol: Vacuum Oven at 40°C over P₂O₅ or KOH pellets. The KOH neutralizes any trace acid vapors that promote hydrolysis.

Q: My product is pink. Is it ruined? A: Not necessarily. Aniline derivatives oxidize to form quinoid structures.[1] These are highly colored even at ppm levels.

  • Fix: Recrystallize with Activated Charcoal . Add 5% w/w charcoal to the boiling solution (Solvent A), stir for 5 mins, and filter hot through Celite before adding the anti-solvent.

Visualizing the Workflow

Figure 1: Recrystallization Decision Tree

Use this logic flow to prevent oiling out.

RecrystallizationLogicStartStart: Crude SaltDissolveDissolve in Min. Vol.Hot Solvent A (Polar)Start->DissolveCheckIs solution clear?Dissolve->CheckFilterHot Filtration(Remove insolubles)Check->FilterNo (Cloudy)AddBAdd Hot Solvent B(Anti-solvent) to Cloud PointCheck->AddBYesFilter->AddBCoolSlow Cool to RTAddB->CoolResultCheck PhaseCool->ResultCrystalsCrystals Formed(Success)Result->CrystalsSolidOilOiling Out(Failure)Result->OilLiquid LayerRemedyRemedy:1. Reheat to boil2. Add 5% more Solvent A3. Seed Crystal4. Slower CoolOil->RemedyRemedy->Cool

Caption: Logic flow for managing phase separation during crystallization.

Figure 2: Chemical Impurity Scavenging

Use this when recrystallization fails to remove starting material.[1]

ScavengingMixMixture:2° Amine (Product)1° Amine (Impurity)ReactAdd Acetic Anhydride(Reacts with 1° Amine)Mix->ReactWashAcid Wash (HCl)React->WashOrgLayerOrganic Layer:Amide (Impurity)(DISCARD)Wash->OrgLayerSeparationAqLayerAqueous Layer:Product SaltWash->AqLayerSeparationRecoverBasify (NaOH) &Extract -> Pure ProductAqLayer->Recover

Caption: Chemical separation strategy using differential acetylation rates.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for general amine salt purification techniques and solvent selection).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Foundational protocols for acetylation of primary amines to separate from secondary amines).

  • Sigma-Aldrich. (n.d.).[3] N-Methylaniline Product Specification & Handling. (Provides baseline physical property data and hygroscopicity warnings for N-alkyl anilines).

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Detailed discussion on "oiling out" phenomena and salt selection in drug development).

Technical Support Center: Optimizing 4-Butyl-N-methylaniline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mono-Methylation Challenge

Synthesizing 4-butyl-N-methylaniline hydrochloride presents a classic organic chemistry paradox: the product you want (the secondary amine) is more nucleophilic than the starting material (the primary amine). In standard alkylation, this leads to a "runaway reaction" producing the tertiary amine impurity (N,N-dimethyl-4-butylaniline).

This guide moves beyond generic textbook advice. It provides a self-validating protocol designed to lock the reaction at the mono-methyl stage and maximize the recovery of the hydrochloride salt.

Module 1: Reaction Optimization (The Chemistry)

The Protocol: Reductive Amination via Imine Capture

Do NOT use direct alkylation (Methyl Iodide) or standard Eschweiler-Clarke conditions. Direct alkylation is uncontrollable. Standard Eschweiler-Clarke (Formaldehyde/Formic Acid at reflux) drives primary amines all the way to tertiary amines.

Recommended Route: Indirect Reductive Amination using Sodium Borohydride (


).
The Mechanism & Control Points

The reaction proceeds in two distinct steps.[1][2][3] By separating imine formation from reduction, you prevent over-alkylation.

ReactionPathway Start 4-butylaniline (Primary Amine) Inter Imine Intermediate (Hemiaminal) Start->Inter + Formaldehyde (1.05 eq) Product 4-butyl-N-methylaniline (Target Secondary Amine) Inter->Product + NaBH4 (Reduction) Impurity Tertiary Amine (Over-methylated Impurity) Product->Impurity + Excess CH2O (Avoid this!)

Figure 1: The stepwise reductive amination pathway. The dashed red line represents the yield-killing side reaction caused by excess formaldehyde.

Troubleshooting Q&A

Q: Why is my crude NMR showing ~15% tertiary amine impurity?

  • Diagnosis: You likely had excess formaldehyde present during the reduction phase.

  • Fix:

    • Stoichiometry: Use exactly 1.0 to 1.05 equivalents of Paraformaldehyde (or 37% formalin). Do not use a large excess.

    • Stepwise Addition: Allow the aniline and formaldehyde to stir in Methanol for 2 hours before adding the reducing agent (

      
      ). This locks the formaldehyde into the imine form, leaving no free aldehyde to react with the product.
      

Q: The reaction stalled. I have 30% starting material left.

  • Diagnosis: Incomplete imine formation or wet solvent.

  • Fix: Add a dehydrating agent (molecular sieves, 4Å) during the imine formation step to push the equilibrium forward. Ensure your Methanol is anhydrous.

Module 2: Work-up & Isolation (The Physics)

The pKa of N-alkyl anilines (approx 5.0–6.0) is the critical factor often ignored during extraction, leading to massive yield loss in the aqueous layer.

Extraction Efficiency Table
pH of Aqueous LayerSpecies DominanceResult
pH < 4 100% Protonated Salt (

)
Yield Loss: Product stays in water.
pH 7 (Neutral) Equilibrium MixturePartial Loss: ~10-20% stays in water.
pH > 10 100% Free Base (

)
High Yield: Product moves to organic layer.
The "Self-Validating" Work-up Protocol
  • Quench: Stop reaction with water.

  • Acidify: Add dilute HCl to pH 2 (This pulls everything into the water; wash with EtOAc to remove non-basic impurities).

  • Basify (CRITICAL): Add 2M NaOH until pH is >11 . The solution should turn cloudy/oily as the free base separates.

  • Extract: Use Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Dry: Use Sodium Sulfate (

    
    ).
    

Module 3: Salt Formation & Crystallization

Q: My product is turning into a sticky brown gum instead of a white powder. Why?

  • Cause 1: Hygroscopicity. Amine hydrochlorides are notoriously hygroscopic. If you used aqueous HCl, water is trapped in the lattice.

  • Cause 2: Impurities. Even 1% tertiary amine prevents crystallization.

The Anhydrous Salt Protocol

Do not use aqueous HCl (muriatic acid). Use anhydrous conditions to force precipitation.

SaltWorkflow FreeBase Purified Free Base (Oil) Solvent Dissolve in Anhydrous Ether or Dioxane FreeBase->Solvent Acid Add 4M HCl in Dioxane (Dropwise, 0°C) Solvent->Acid Precip White Precipitate Forms Acid->Precip Filter Filter under N2 (Hygroscopic!) Precip->Filter

Figure 2: Anhydrous salt formation workflow to prevent "oiling out."

Step-by-Step:

  • Dissolve the pure free base oil in 10 volumes of anhydrous Diethyl Ether or MTBE .

  • Cool to 0°C in an ice bath.

  • Add 4M HCl in Dioxane (commercially available) dropwise with vigorous stirring.

  • Observation: A white solid should crash out immediately.

  • Filtration: Filter quickly under a nitrogen blanket (or in a glovebox) if possible.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Module 4: Frequently Asked Questions (FAQs)

Q: The product has a pink/reddish tint. Is it ruined?

  • A: No. Anilines are sensitive to oxidation. Trace amounts of oxidation products (quinones) are highly colored.

  • Fix: Recrystallize from Ethanol/Ether (1:5 ratio). If color persists, it is likely cosmetic (<0.1% impurity) and will not affect biological assays, but check purity via HPLC.

Q: Can I use Methyl Iodide (MeI) if I control the temperature?

  • A: We strongly advise against it. Even at -78°C, MeI is highly aggressive. You will get a mixture of Primary : Secondary : Tertiary amines (Statistical distribution) that is painful to separate by column chromatography.

Q: How do I store the hydrochloride salt?

  • A: Store at -20°C under Argon. The salt is more stable than the free base, but it will absorb atmospheric moisture, turning into a gum over time.

References

  • Reductive Amination Selectivity

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (General principles of imine reduction vs.
    • Bhattacharyya, S. (1995). Reductive Alkylation of Secondary Amines with Paraformaldehyde and Sodium Borohydride.Journal of Organic Chemistry.
  • Salt Formation & Purification

    • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Specific Catalyst Data (Alternative Methods)

    • Selective mono-N-methylation of amines using methanol... (RSC Catalysis Science & Technology, 2023).

Sources

Troubleshooting poor solubility of 4-butyl-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-4BMA-HCl Status: Active Classification: Physicochemical Troubleshooting / Assay Optimization Lead Scientist: Senior Application Specialist[1]

Technical Overview & Compound Profile

Before troubleshooting, verify the physicochemical profile of your material. The solubility behavior of 4-butyl-N-methylaniline hydrochloride is dictated by the competition between its ionic headgroup (hydrophilic) and its 4-butyl-phenyl tail (lipophilic).[1]

PropertyValueCritical Note
Compound Name 4-Butyl-N-methylaniline HydrochlorideSalt form of N-methyl-4-butylaniline
CAS (Salt) 1375472-43-7Verify CAS; Free base is 104-13-2 (approx) or similar derivatives
MW ~199.72 g/mol Free base: ~163.26 g/mol + HCl: 36.46 g/mol
pKa (Conj.[1] Acid) ~5.0 – 5.2 (Predicted)CRITICAL: At pH > 5.2, the molecule deprotonates rapidly.
Appearance White to off-white solidIf yellow/brown liquid, you have the Free Base .[1]
Hygroscopicity Moderate to HighHCl salts readily absorb atmospheric water, leading to deliquescence.

Troubleshooting Guide: Select Your Issue

Scenario A: "My compound precipitates when added to cell culture media or PBS (pH 7.4)."

Diagnosis: pH-Induced Deprotonation. This is the most common user error.[1] 4-butyl-N-methylaniline is a weak base with a pKa near 5.0.[1]

  • The Mechanism: In an aqueous buffer at pH 7.4, the environmental pH is significantly higher than the pKa (7.4 >> 5.0). The equilibrium shifts almost entirely to the uncharged free base form.

  • The Result: The free base is highly lipophilic (due to the butyl chain) and insoluble in water. It "crashes out" as a fine precipitate or oil droplets, often mistaken for poor salt solubility.

Corrective Protocol: The "Acid-Spike" Method Do not attempt to dissolve directly in neutral buffer.[1]

  • Prepare Stock: Dissolve the HCl salt in DMSO (dimethyl sulfoxide) at 100x the final concentration.

  • Acidify the Vehicle (Optional but Recommended): If the assay tolerates it, slightly acidify your buffer (pH < 6.0) to maintain the protonated, soluble state.

  • Complexation: If physiological pH (7.4) is mandatory, use a solubilizing excipient to sequester the lipophilic free base.

    • Recommendation:2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10-20% w/v in the media prevents precipitation of the free base.[1]

Scenario B: "I cannot get the salt to crystallize; it forms a sticky gum or oil."

Diagnosis: "Oiling Out" / Solvent Entrapment. During synthesis or recrystallization, the presence of trace water or improper solvent polarity prevents the formation of a stable crystal lattice. The butyl chain adds significant Van der Waals character, making the lattice energy difficult to maximize in the presence of water.

Corrective Protocol: Anhydrous Recrystallization

  • Drying: Dissolve the gum in a minimum amount of dry ethanol or isopropanol (IPA).

  • Precipitation: Add anhydrous diethyl ether or MTBE (Methyl tert-butyl ether) dropwise with vigorous stirring.

    • Ratio: Start with 1:5 (Alcohol:Ether).

  • Temperature Control: If oiling occurs, reheat until clear, then cool very slowly to room temperature before moving to 4°C. Rapid cooling traps solvent and causes oiling.

  • Seed Crystals: If available, add a single crystal of pure material to the cloud point solution to template the lattice.

Scenario C: "The material is dissolving, but the solution is cloudy/hazy."

Diagnosis: Micelle Formation or Impurity. The structure of 4-butyl-N-methylaniline (hydrophobic tail + hydrophilic head) mimics a surfactant.[1] At high concentrations, it may form micelles or aggregates that scatter light. Alternatively, the "haze" may be insoluble inorganic salts (excess HCl scavengers) if the material was not desalted properly.

Validation Step:

  • Filter Test: Pass 1 mL through a 0.22 µm PTFE filter.

    • Clear filtrate: Likely micellar or particulate impurity.

    • Clogged filter: Significant precipitation (see Scenario A).[2]

Visual Troubleshooting Logic

The following decision tree outlines the logical pathway for resolving solubility issues based on the solvent system and observation.

SolubilityTroubleshooting Start Start: Solubility Issue Media Medium: Aqueous / Buffer (pH 7.4) Start->Media Organic Medium: Organic Solvent Start->Organic Precip Issue: Precipitation / Cloudiness Media->Precip Oil Issue: Oiling Out / Gumming Organic->Oil CheckPH Check: Is pH > pKa (5.0)? Precip->CheckPH CheckWater Check: Water Content? Oil->CheckWater Sol1 Diagnosis: Free Base Insolubility Action: Use DMSO Stock or Cyclodextrins CheckPH->Sol1 Yes (Deprotonated) Sol2 Diagnosis: Common Ion Effect / Saturation Action: Warm solution or add Alcohol CheckPH->Sol2 No (Salt form intact) Sol3 Diagnosis: Solvent Trapping Action: Use Anhydrous Ether/IPA + Slow Cool CheckWater->Sol3 Trace Water Present

Figure 1: Decision tree for diagnosing solubility failures based on solvent system and pH context.[1]

The Science of Solubility: pKa and Equilibrium

Understanding the dissociation equilibrium is critical for experimental design. The diagram below illustrates why the compound fails in physiological media.

Equilibrium cluster_conditions Environmental Impact Salt Protonated Salt (Soluble) [R-NH2(+)-CH3] Cl(-) FreeBase Free Base (Insoluble) [R-NH-CH3] (Oil) Salt->FreeBase pH > 5.2 (Deprotonation) FreeBase->Salt pH < 4.5 (Protonation) PBS PBS (pH 7.4) Favors Free Base HCl 0.1N HCl (pH 1.0) Favors Salt

Figure 2: pH-dependent equilibrium shift. At physiological pH, the equilibrium strongly favors the insoluble lipophilic free base.

Standardized Solubility Protocol

Use this matrix to determine the optimal solvent system for your application.

Solvent SystemSolubility RatingApplication Notes
Water (pH 7) Poor High risk of precipitation.[1] Not recommended for stock solutions.
0.1 M HCl Excellent Maintains protonation. Good for analytical standards.
DMSO Excellent Preferred for biological stock solutions (>50 mM).
Ethanol Good Soluble, but may require warming.
PBS (pH 7.4) Very Poor DO NOT USE for direct dissolution. Use DMSO spike method.
Step-by-Step: Preparing a 10 mM Biological Stock
  • Weigh 2.0 mg of 4-butyl-N-methylaniline HCl.

  • Add 1.0 mL of sterile DMSO (anhydrous). Vortex until clear.

  • For Cell Culture: Dilute this DMSO stock 1:1000 into media (Final: 10 µM, 0.1% DMSO).

    • Note: If precipitation is observed upon dilution, pre-mix the DMSO stock with an equal volume of Tween-80 or PEG-400 before adding to media.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521404, 4-tert-butyl-N-methylaniline. Retrieved from [Link]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for aniline derivative pKa values).

  • Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Foundational text on salt selection and common ion effects).

Sources

Technical Support Center: A Guide to Minimizing Impurities in 4-butyl-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-butyl-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you achieve the highest possible purity in your experiments.

I. Understanding the Chemistry: Synthesis and Impurity Formation

The synthesis of 4-butyl-N-methylaniline typically involves the N-methylation of 4-butylaniline. A common method is reductive amination using formaldehyde, or alkylation with a methylating agent like dimethyl sulfate or methyl iodide. The final step is the formation of the hydrochloride salt by treating the purified free base with hydrochloric acid.

Several impurities can arise during this process. Understanding their origin is crucial for effective purification.

Diagram: Synthetic Pathway and Key Impurity Formation

Start 4-butylaniline (Starting Material) Product 4-butyl-N-methylaniline (Desired Product) Start->Product N-methylation Unreacted_SM Unreacted 4-butylaniline (Impurity) Start->Unreacted_SM Methylating_Agent Methylating Agent (e.g., CH3I, (CH3)2SO4) Methylating_Agent->Product Over_Methylation 4-butyl-N,N-dimethylaniline (Over-alkylation Impurity) Methylating_Agent->Over_Methylation Product->Over_Methylation Further Methylation Final_Product 4-butyl-N-methylaniline HCl (Final Product) Product->Final_Product Salt Formation HCl HCl HCl->Final_Product Unreacted_SM->Final_Product Carried over Start Crude Product Analysis (HPLC/GC/NMR) Impurity_ID Identify Major Impurity Start->Impurity_ID SM_Impurity Starting Material (4-butylaniline) Impurity_ID->SM_Impurity Unreacted Starting Material Over_Methylation_Impurity Over-methylated Product (4-butyl-N,N-dimethylaniline) Impurity_ID->Over_Methylation_Impurity Over-alkylation Other_Impurity Other/Unknown Impurities Impurity_ID->Other_Impurity Other Optimize_Reaction Optimize Reaction: - Monitor completion (TLC/GC) - Adjust stoichiometry SM_Impurity->Optimize_Reaction Control_Alkylation Control Alkylation: - Slow addition of methylating agent - Adjust stoichiometry Over_Methylation_Impurity->Control_Alkylation Purify_Base Purify Free Base: - Column Chromatography Other_Impurity->Purify_Base Optimize_Reaction->Purify_Base Control_Alkylation->Purify_Base Recrystallize Recrystallize HCl salt Purify_Base->Recrystallize Final_Purity_Check Final Purity Check Recrystallize->Final_Purity_Check

Scaling up the synthesis of 4-butyl-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Scale-Up of 4-Butyl-N-methylaniline Hydrochloride

Executive Summary

Scaling up the synthesis of 4-butyl-N-methylaniline hydrochloride presents a classic challenge in organic process development: controlling mono-alkylation selectivity while managing the physical properties of a lipophilic aniline salt.[1]

While direct alkylation (using methyl iodide) is common on a milligram scale, it is unsuitable for scale-up due to the "over-alkylation" feedback loop (the product is more nucleophilic than the starting material). This guide focuses on the Reductive Amination route, which offers superior control over stoichiometry and safety.[1]

Module 1: The Synthesis Strategy (Reaction Phase)

Core Protocol: Reductive Amination

  • Starting Material: 4-butylaniline[1][2][3]

  • Reagents: Paraformaldehyde (or Formalin), Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (STAB).[1]

  • Solvent: Methanol (for NaBH4) or Dichloromethane/THF (for STAB).[1]

Mechanism & Causality

The reaction proceeds via the formation of a hemiaminal and then an iminium ion intermediate. The reducing agent delivers a hydride to this iminium species.

  • Why this route? It decouples the C-N bond formation from the reduction. By forming the imine/iminium species first, we minimize the risk of forming the N,N-dimethyl byproduct compared to direct alkylation.

Troubleshooting Guide: Reaction Control
Symptom Root Cause Analysis Corrective Action
High N,N-Dimethyl Impurity (>5%) Excess Formaldehyde: Even a slight excess of HCHO drives the second alkylation because the secondary amine product is nucleophilic.[1]Strict Stoichiometry: Limit Formaldehyde to 0.95–1.0 equivalents. Do not use excess. Stepwise Addition: Pre-mix the amine and aldehyde to form the imine before adding the reducing agent (if using NaBH4).
Residual Starting Material (4-butylaniline) Incomplete Imine Formation: The equilibrium between the amine and formaldehyde was not pushed to completion.Dehydrating Conditions: Add molecular sieves (3Å) or MgSO4 during the imine formation step (1–2 hours) before adding the hydride.
Exotherm "Runaway" upon NaBH4 addition Rapid H2 Evolution: NaBH4 reacts with the protic solvent (MeOH) and the acidic iminium species, releasing hydrogen gas.Dosing Control: Add NaBH4 as a solution (stabilized with trace NaOH) or pellets over 2–4 hours. Maintain T < 10°C. Ensure reactor has adequate headspace and venting.

Module 2: Work-Up & Isolation (The "Engineering" Phase)

The critical failure point in this synthesis is often the isolation of the hydrochloride salt, which tends to form an intractable oil rather than a crystalline solid due to the lipophilic butyl chain.

Workflow Logic (DOT Visualization)

SynthesisWorkflow Start Crude Reaction Mixture (Methanol) Quench Quench: Add dilute NaOH (pH > 11) Start->Quench Extract Extraction: MTBE or Toluene (Remove inorganic salts) Quench->Extract Wash Wash: Brine + H2O (Remove residual Formaldehyde) Extract->Wash Dry Drying: Na2SO4 + Filtration Wash->Dry Decision Purity Check (GC/HPLC) Is N,N-dimethyl < 1%? Dry->Decision Distill Fractional Distillation (High Vacuum) Decision->Distill No (Purify Free Base) SaltForm Salt Formation: Dissolve in dry Et2O/IPA Add HCl (gas or dioxane sol.) Decision->SaltForm Yes Distill->SaltForm Precip Crystallization: Cool to 0°C SaltForm->Precip Filter Filtration & Vacuum Dry (Target: White Solid) Precip->Filter

Figure 1: Optimized workflow for the isolation of 4-butyl-N-methylaniline HCl.[1] Note the critical decision point regarding free-base purification.

Troubleshooting Guide: Isolation & Salt Formation

Q: My product is oiling out instead of crystallizing upon HCl addition. Why? A: This is the "lipophilic salt" trap. The butyl group makes the salt significantly soluble in organic solvents, and the presence of water (even trace amounts from aqueous HCl) creates a biphasic "oil" system.

  • The Fix:

    • Use Anhydrous Conditions: Do not use aqueous HCl (37%). Use 2M HCl in Diethyl Ether or 4M HCl in Dioxane .[1]

    • Solvent Switch: Dissolve the free base in a non-polar solvent like Toluene or Heptane (where the salt is insoluble) mixed with a small amount of IPA. Add the HCl solution dropwise. The salt should crash out as a white powder.

    • Rescue: If you have an oil, add a seed crystal (if available) and scratch the glass.[1] If not, evaporate to dryness, redissolve in minimum hot Isopropanol (IPA), and add cold Diethyl Ether until turbid. Store at -20°C.

Q: The salt is hygroscopic and turns sticky on the filter paper. A: N-alkylaniline salts are often hygroscopic.

  • The Fix: Perform filtration under a nitrogen blanket. Wash the cake with anhydrous diethyl ether (to remove residual high-boiling solvents) and immediately transfer to a vacuum desiccator containing P2O5 or KOH pellets.

Module 3: Quality Control & Analytics

You must validate the absence of the N,N-dimethyl impurity, as it has distinct toxicological properties.[1]

MethodMarker for 4-butyl-N-methylaniline (Product)Marker for N,N-dimethyl (Impurity)
1H NMR (CDCl3) Singlet (~2.8 ppm) integrating to 3H (N-Me).[1] Broad singlet (~3.5–4.0 ppm) for N-H (exchangeable).[1]Singlet (~2.9 ppm) integrating to 6H (N-Me2).[1] No N-H signal.
HPLC Retention time typically shorter than the starting material (primary amine) but longer than the dimethyl impurity on C18 columns (pH dependent).Distinct peak.[1]

Self-Validating Check: Dissolve a small amount of your salt in water.[1] Add NaNO2 / HCl.

  • N-Methyl Product: Forms an N-nitroso compound (yellow oil/precipitate).[1]

  • N,N-Dimethyl Impurity: Forms a green C-nitroso compound (less common) or does not react in the same visible manner immediately.[1]

  • Primary Amine (Start Material): Forms a diazonium salt (clear solution) which turns red/orange upon adding beta-naphthol (Azo dye test).[1]

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Purification of Aniline Salts: Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See Section 5.19 on purification of secondary amines). [1]

  • Scale-Up Safety (Exotherms): Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Chapter 6: Work-up and Isolation).[1]

  • Properties of N-Alkylanilines: PubChem Database. "N-Methylaniline (Compound Summary)." National Center for Biotechnology Information.[1] (Used as a surrogate for general physicochemical properties of the class).[1]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC of 4-Butyl-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for peak tailing observed during the High-Performance Liquid Chromatography (HPLC) analysis of 4-butyl-N-methylaniline hydrochloride, a basic compound. The content is structured in a question-and-answer format to directly address common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing for 4-butyl-N-methylaniline hydrochloride on my C18 column. What is the primary cause of this?

A1: The most common reason for peak tailing with basic compounds like 4-butyl-N-methylaniline on a standard silica-based C18 column is secondary interactions between the analyte and residual silanol groups (Si-OH) on the stationary phase surface.[1][2][3][4]

  • Mechanism Explained: At typical mid-range pH values (e.g., pH 4-7), a portion of the silanol groups on the silica surface become deprotonated and negatively charged (SiO-).[2][5] Your analyte, 4-butyl-N-methylaniline hydrochloride, is a basic compound and will be protonated and positively charged in the mobile phase. This leads to a strong ionic interaction (an ion-exchange mechanism) between the positively charged analyte and the negatively charged silanol groups.[3][5] This secondary retention mechanism, in addition to the desired reversed-phase hydrophobic interactions, results in a portion of the analyte molecules being retained longer, causing the characteristic peak tailing.[1][3]

Q2: How does the mobile phase pH influence the peak shape of my basic analyte?

A2: Mobile phase pH is a critical parameter that directly affects the ionization state of both your analyte and the stationary phase, thereby significantly impacting peak shape.[6][7]

  • At Low pH (pH < 3): By lowering the mobile phase pH to 3 or below, the ionization of the acidic silanol groups is suppressed, keeping them in their neutral (Si-OH) form.[1][3][8][9] This minimizes the ion-exchange interactions with your protonated basic analyte, leading to a more symmetrical peak.[3]

  • At Mid-range pH (pH 4-7): In this range, both ionized and unionized silanol groups exist, leading to the strong secondary interactions described in Q1 and causing significant peak tailing.[2]

  • At High pH (pH > 8): At a sufficiently high pH (typically 2 units above the analyte's pKa), the basic analyte will be in its neutral, uncharged form. This can also lead to improved peak shape as the ionic interactions are eliminated. However, it's crucial to use a column specifically designed for high pH stability to prevent dissolution of the silica backbone.[3][6]

Troubleshooting Workflow: A Step-by-Step Guide to Eliminating Peak Tailing

If you are experiencing peak tailing with 4-butyl-N-methylaniline hydrochloride, follow this systematic approach to diagnose and resolve the issue.

Step 1: Mobile Phase Optimization

Your first and often most effective strategy is to adjust the mobile phase conditions.

  • Prepare a buffered mobile phase with a pH of 2.5-3.0. A common choice is a phosphate or formate buffer.[8][10] For LC-MS compatibility, volatile buffers like formic acid or ammonium formate are preferred.[10][11]

  • Ensure adequate buffer concentration. A concentration of 10-50 mM is generally sufficient to control the pH and reduce ion-exchange interactions.[5][12]

  • Equilibrate the column thoroughly with the new mobile phase (at least 10-15 column volumes).

  • Inject your sample and evaluate the peak shape. You should observe a significant reduction in tailing.

If operating at low pH is not feasible or doesn't completely resolve the issue, a competing base can be added to the mobile phase.

  • Add a small concentration of a competing amine, such as triethylamine (TEA), to your mobile phase at a concentration of approximately 10-25 mM.[1][5]

  • The competing base will interact with the active silanol sites, effectively blocking them from interacting with your analyte.[5]

  • Note: This approach can sometimes lead to shorter column lifetimes and may suppress MS signals if used with an LC-MS system.[8]

Step 2: Column Selection

If mobile phase optimization does not yield the desired peak symmetry, consider the column chemistry.

Modern HPLC columns are often manufactured with high-purity silica and are "end-capped." End-capping is a chemical process that covers many of the residual silanol groups with a small, inert molecule, significantly reducing their availability for secondary interactions.[9][13][14][15]

  • Recommendation: Opt for a column specifically marketed as "base-deactivated" or having "low silanol activity."[5][16] These columns are designed for improved peak shape for basic compounds.

For particularly challenging basic compounds, consider stationary phases that are inherently less prone to silanol interactions.

  • Polar-Embedded Phases: These columns have a polar functional group embedded within the C18 chain, which helps to shield the residual silanol groups.[2][16]

  • Charged Surface Phases: Some columns have a low-level positive charge on the silica surface, which repels the positively charged basic analytes, preventing interaction with the underlying silica.[17]

Visualizing the Problem and Solutions

The following diagrams illustrate the key interactions and the logic behind the troubleshooting steps.

PeakTailingMechanism Analyte Protonated 4-Butyl-N-methylaniline (Analyte+) Silanol_Ionized Ionized Silanol Group (SiO-) Analyte->Silanol_Ionized  Ionic Interaction (Secondary) C18_Phase C18 Stationary Phase (Primary Interaction) Analyte->C18_Phase  Hydrophobic Interaction (Desired) Tailing Peak Tailing Silanol_Ionized->Tailing Causes

Caption: Mechanism of peak tailing for basic compounds.

TroubleshootingFlow Start Peak Tailing Observed Step1 Step 1: Mobile Phase Optimization Start->Step1 Low_pH Protocol 1: Use Low pH (pH 2.5-3.0) Step1->Low_pH Competing_Base Protocol 2: Add Competing Base (TEA) Step1->Competing_Base Step2 Step 2: Column Selection Low_pH->Step2 If Tailing Persists Resolved Symmetrical Peak Achieved Low_pH->Resolved Often Sufficient Competing_Base->Step2 If Tailing Persists Competing_Base->Resolved If Low pH Fails Endcapped_Col Use High-Purity, End-Capped Column Step2->Endcapped_Col Alt_Phase Use Alternative Stationary Phase Step2->Alt_Phase Endcapped_Col->Resolved Alt_Phase->Resolved

Caption: Troubleshooting workflow for peak tailing.

Advanced Troubleshooting

Q3: I've tried adjusting the pH and am using a good end-capped column, but still see some tailing. What else could be the issue?

A3: If the primary chemical causes have been addressed, consider these other potential factors:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][10] Try diluting your sample and injecting a smaller mass on the column to see if the peak shape improves.

  • Extra-Column Effects: Peak broadening and tailing can be caused by issues outside of the column, such as excessive tubing length or diameter between the injector, column, and detector.[2] Ensure you are using tubing with a narrow internal diameter to minimize dead volume.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially if operated outside its recommended pH range.[3][4] Try flushing the column or replacing it if it is old.

  • Sample Diluent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[4] Ideally, your sample should be dissolved in the mobile phase itself or a weaker solvent.

Summary of Key Parameters and Recommendations

ParameterRecommendation for 4-Butyl-N-methylaniline HydrochlorideRationale
Mobile Phase pH 2.5 - 3.0 Suppresses silanol ionization, minimizing secondary interactions.[1][3][8]
Buffer Phosphate, Formate, or AcetateMaintains a stable pH; choose volatile buffers for LC-MS.[10][11][12]
Buffer Concentration 10 - 50 mMProvides sufficient buffering capacity without causing precipitation.[5][12]
Column Chemistry High-Purity, End-Capped C18Minimizes available silanol groups for interaction.[2][13][14]
Mobile Phase Additive Triethylamine (TEA) at ~25 mM (optional)Acts as a competing base to block active silanol sites.[1][5]

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns.
  • Phenomenex. (n.d.). The role of end-capping in reversed-phase.
  • ACE. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE News.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Moravek. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • MICROSOLV - MTC USA. (2026, February 9). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology.
  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers.
  • Dimer. (n.d.). Ion pairing reagents.
  • Agilent Technologies. (n.d.). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • Sigma-Aldrich. (n.d.). Reversed-phase HPLC Buffers.
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development.
  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • MDPI. (2024, October 19). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns.
  • Chromatography Online. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
  • YouTube. (2024, October 24). End Cappingin in HPLC column.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Element Lab Solutions. (n.d.). Charged Stationary Phases in Reversed Phase HPLC.
  • Chromatography Forum. (2004, August 25). Amine hydrochloride in HPLC.
  • BLD Pharm. (n.d.). 4-Butyl-N-methylaniline hydrochloride.
  • University of Valencia. (n.d.). Mechanisms of retention in HPLC Part 2.
  • Semantic Scholar. (2020, September 2). Quantitative explanation of basic compound retention mechanisms in reversed-phase mode liquid chromatography.
  • SIELC Technologies. (2018, February 16). 4-Methylaniline hydrochloride.
  • University of Valencia. (n.d.). Mechanisms of retention in HPLC.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Sigma-Aldrich. (n.d.). 4-(tert-Butyl)-N-methylaniline.
  • Thoreauchem. (n.d.). 4-butyl-N-methylaniline hydrochloride-1375472-43-7.
  • Journal of Chromatography A. (2026, January 16). Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline.

Sources

Technical Support Center: 4-Butyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Oxidation for Researchers and Drug Development Professionals

Welcome to the technical support center for 4-butyl-N-methylaniline. This guide is designed to provide you, our fellow scientists and researchers, with field-proven insights and practical solutions to ensure the stability and integrity of your compound. As a Senior Application Scientist, I understand that the success of your work depends on the quality of your reagents. Anilines, particularly N-substituted derivatives like 4-butyl-N-methylaniline, are susceptible to oxidation, which can compromise experimental outcomes. This document provides a structured approach to understanding, preventing, and addressing oxidation-related issues.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability of 4-butyl-N-methylaniline.

Q1: My previously colorless or pale yellow sample of 4-butyl-N-methylaniline has turned yellow or brown. What happened?

This discoloration is a classic indicator of oxidation.[1] Like many aniline derivatives, 4-butyl-N-methylaniline can react with atmospheric oxygen, a process often accelerated by exposure to light and ambient temperatures.[2][3] The resulting products are typically colored, conjugated species or polymeric materials that degrade the purity of your sample.[1]

Q2: Will this slight discoloration affect my experiment?

It depends entirely on the sensitivity of your application. For non-critical applications, minor discoloration may be tolerable. However, in sensitive assays, catalysis, or GMP-regulated drug development pathways, the presence of these oxidative impurities can lead to inconsistent results, altered reaction kinetics, or the formation of unwanted byproducts. For high-stakes experiments, using a discolored reagent without purification is not recommended.

Q3: How should I be storing my 4-butyl-N-methylaniline to prevent this from happening?

Proper storage is the most critical preventative measure. The compound should be stored in a tightly sealed container, under an inert atmosphere (such as nitrogen or argon), in a cool, dark, and dry place.[4] Storing it away from incompatible materials like strong oxidizing agents is also essential.[3][5]

Q4: Is it possible to purify a sample of 4-butyl-N-methylaniline that has already oxidized?

Yes, purification is often possible. The most effective methods for removing colored, non-volatile oxidation products are vacuum distillation and column chromatography on silica gel.[1] The choice of method depends on the scale of purification and the nature of the impurities.

Troubleshooting Guide: Diagnosing and Resolving Oxidation Issues

This section provides a logical framework for troubleshooting when you suspect oxidation has compromised your 4-butyl-N-methylaniline.

Issue 1: Inconsistent Experimental Results or Reaction Yields

You're running a standard protocol, but your results are suddenly variable. Before re-evaluating the entire experimental design, it's crucial to validate your starting materials.

Causality: Oxidized aniline can contain impurities that may act as inhibitors or catalysts in your reaction, leading to unpredictable outcomes. The actual concentration of the desired amine is also lower than calculated, affecting stoichiometry.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible Degradation of the Stored Material

You open your container and notice a significant change in appearance.

Causality: Severe discoloration or the formation of solid particulates indicates advanced oxidation. This is a clear sign that the storage conditions have been breached, likely through a faulty seal allowing prolonged exposure to air.

Recommended Actions:

  • Assess Purity: Use analytical methods like TLC, GC-MS, or NMR to quantify the extent of degradation.

  • Decide on Purification vs. Disposal:

    • If the primary component is still >90%, purification may be viable (see Protocols below).

    • If degradation is extensive, it is often more cost-effective and scientifically rigorous to dispose of the batch according to safety guidelines and start with a fresh, high-purity sample.[4]

Best Practice Protocols for Prevention

Adherence to proper handling and storage protocols is the most effective strategy to prevent oxidation.

Protocol 1: Recommended Storage Conditions

To maximize the shelf-life and maintain the purity of 4-butyl-N-methylaniline, implement the following storage conditions.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of oxidation.[6]
Temperature Cool (Room Temperature or Refrigerated)Reduces the rate of chemical degradation.[5][7]
Light Amber/Opaque Container in a Dark LocationPrevents photo-oxidation, as light can catalyze the formation of radical species.[3]
Container Tightly Sealed, Corrosion-ResistantPrevents ingress of air and moisture. Use bottles with high-quality liners (e.g., Sure/Seal™).[6][7]
Compatibility Store away from strong acids and oxidizing agents.Avoids potentially hazardous reactions and accelerated degradation.[3][5]
Protocol 2: Handling and Dispensing Air-Sensitive Anilines

This protocol describes the use of a syringe or cannula to transfer the liquid from a sealed bottle to a reaction vessel while maintaining an inert atmosphere.

Materials:

  • Bottle of 4-butyl-N-methylaniline (preferably a Sure/Seal™ bottle or similar)[6]

  • Dry, gas-tight syringe with a long needle (e.g., 18-gauge)

  • Schlenk line or manifold with a supply of dry inert gas (Argon or Nitrogen)

  • Reaction vessel, oven-dried and cooled under inert gas

  • Rubber septa for the reaction vessel

Workflow Diagram:

Caption: Workflow for handling air-sensitive 4-butyl-N-methylaniline.

Step-by-Step Procedure:

  • System Preparation: Ensure your reaction flask is oven-dried, assembled, and has been purged with inert gas (a process of evacuating and refilling with nitrogen or argon 3-5 times). Maintain a slight positive pressure of inert gas, indicated by a bubbler.[6]

  • Syringe Purge: Take a clean, dry syringe and needle. Flush it thoroughly with inert gas by drawing gas from the manifold and expelling it several times.

  • Reagent Withdrawal:

    • Carefully pierce the septum of the 4-butyl-N-methylaniline bottle with the needle.

    • Insert a second needle connected to the inert gas line to introduce a slight positive pressure into the bottle. This will make withdrawal easier and prevent a vacuum from forming.

    • Invert the bottle and slowly draw the desired volume of liquid into the syringe.

    • Remove the syringe from the reagent bottle.

  • Transfer: Immediately insert the needle through the septum of your prepared reaction vessel and dispense the liquid.

  • Cleanup: Withdraw the syringe. Clean it immediately and thoroughly to prevent residue from clogging the needle or barrel.

  • Storage: Replace the protective cap on the reagent bottle and return it to its designated cool, dark storage location.[4]

Protocol 3: Purification by Vacuum Distillation

If your material is discolored, this protocol can be used to purify it.[1]

Safety Note: Always perform distillations in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[3][8]

Procedure:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Use ground-glass joints that are properly sealed. Place the crude 4-butyl-N-methylaniline in the distillation flask with a magnetic stir bar.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully reduce the pressure.

  • Heating: Gently heat the distillation flask using a heating mantle. Stir the liquid to ensure smooth boiling.

  • Fraction Collection: Collect the distilled 4-butyl-N-methylaniline in the receiving flask. The pure compound should be colorless. Discard any initial, lower-boiling fractions and stop the distillation before high-boiling, colored impurities begin to distill.

  • Post-Distillation Handling: Once the distillation is complete, allow the apparatus to cool completely before slowly re-introducing inert gas to break the vacuum. Transfer the purified product to a clean, dry storage vessel under an inert atmosphere.

References

  • Minisci, F., & Porta, O. (1994). Aromatic secondary amines as antioxidants for polyolefins: Part 1—9,10-Dihydroacridine (acridan) derivatives. Polymer Degradation and Stability. 9

  • Behl, C., & Moosmann, B. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. PNAS. 10

  • Performance Additives. Aromatic Amines Antioxidants. Performance Additives. 11

  • Ferreira, I. C., & Martins, N. (2012). Inhibitory Effect of Antioxidant-Rich Marinades on the Formation of Heterocyclic Aromatic Amines in Pan-Fried Beef. Journal of Agricultural and Food Chemistry. Link

  • Yanishlieva, N. V., & Marinova, E. M. (2001). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Czech Journal of Food Sciences. Link

  • Apollo Scientific. (2023). Aniline Safety Data Sheet. Apollo Scientific. Link

  • Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?. Knowledge. Link

  • Thermo Fisher Scientific. (2010). N-Methyl aniline Safety Data Sheet. Thermo Fisher Scientific. Link

  • University of Example. (n.d.). Standard Operating Procedure for Laboratories: Aniline. University of Example. (Note: This is a representative SOP, actual institutional SOPs should be followed). Link

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134. Link

  • Santa Cruz Biotechnology. (n.d.). N-(2-Hydroxyethyl)aniline Safety Data Sheet. Santa Cruz Biotechnology. Link

  • ChemicalBook. (2025). 4-Butyl-2-methylaniline - Safety Data Sheet. ChemicalBook. Link

  • Sastri, C. V., & Park, K. (2013). Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt. PubMed. Link

  • Mishra, R. K., et al. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. Link

  • TCI Chemicals. (2026). N-(4-Methoxybenzylidene)-4-butylaniline Safety Data Sheet. TCI Chemicals. Link

  • Mažeikienė, R., & Malinauskas, A. (2013). Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. Sigma-Aldrich. Link

  • Mažeikienė, R., & Malinauskas, A. (2013). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. ResearchGate. Link

  • Sigma-Aldrich. (n.d.). 4-(tert-Butyl)-N-methylaniline Product Page. Sigma-Aldrich. Link

  • PubChem. (n.d.). 4-tert-butyl-N-methylaniline. National Center for Biotechnology Information. Link

  • Matrix Fine Chemicals. (n.d.). N-BUTYL-4-METHYLANILINE. Matrix Fine Chemicals. Link

  • Hoffman Fine Chemicals. (n.d.). 4-(tert-Butyl)-N-methylaniline. Hoffman Fine Chemicals. Link

  • Yufeng. (2024). N-Methylaniline Chemical Properties,Uses,Production. Yufeng. Link

  • BenchChem. (2025). Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline. BenchChem. Link

  • Wikipedia. (n.d.). N-Methylaniline. Wikipedia. Link

  • Fisher Scientific. (2025). 4-Methoxy-N-methylaniline Safety Data Sheet. Fisher Scientific. Link

  • Nemcsok, D., & Kaizer, J. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. MDPI. Link

  • Movassaghi, M., & Hill, M. D. (n.d.). Oxidation of 4-methoxyanilines to 1,4-benzoquinones using ceric ammonium nitrate (CAN). Tetrahedron Letters. Link

  • Mažeikienė, R., & Malinauskas, A. (2013). Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. Vibrational Spectroscopy. Link

Sources

Technical Support Center: Catalyst Selection for N-Methylation of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the N-methylation of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. Our goal is to move beyond simple protocols and offer a deeper understanding of the catalytic systems involved, enabling you to optimize your reactions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts for the N-methylation of anilines, and what are their primary advantages and disadvantages?

A1: The choice of catalyst is paramount and largely depends on the desired selectivity, substrate scope, and process conditions (e.g., batch vs. continuous flow). The two main categories are homogeneous and heterogeneous catalysts.

  • Homogeneous Catalysts: These are typically metal complexes soluble in the reaction medium.

    • Examples: Cyclometalated Ruthenium complexes, Iridium(I) complexes with N-heterocyclic carbene (NHC) ligands, and Manganese pincer-complexes.[1][2][3]

    • Advantages: High activity and selectivity under mild reaction conditions, often providing excellent control over mono- or di-methylation.[1][4] The ligand environment can be finely tuned to influence catalytic performance.

    • Disadvantages: Difficult to separate from the reaction mixture, which can lead to product contamination and catalyst loss, making recycling a challenge.

  • Heterogeneous Catalysts: These are solid catalysts where the active sites are on a support material.

    • Examples: Copper or Palladium supported on materials like Titania (TiO₂), Ceria (CeO₂), or Alumina (Al₂O₃).[5][6][7]

    • Advantages: Ease of separation from the reaction mixture (e.g., by filtration), which simplifies product purification and allows for catalyst recycling.[5] They are often more robust under harsh reaction conditions.

    • Disadvantages: Can exhibit lower selectivity compared to their homogeneous counterparts and may require higher temperatures and pressures to achieve comparable activity.[6] Catalyst deactivation through coking or poisoning can be an issue.[8][9]

Q2: I am observing poor selectivity, with a mixture of mono- and di-methylated products. How can I improve the selectivity for mono-N-methylation?

A2: Achieving selective mono-N-methylation is a common challenge due to the increased nucleophilicity of the secondary amine product compared to the primary aniline starting material.[10] Several strategies can be employed:

  • Catalyst Choice: Certain catalysts are inherently more selective for mono-methylation. For instance, CeO₂-supported Copper sub-nanoparticle catalysts have shown high selectivity to N-methylaniline by suppressing the over-methylation to N,N-dimethylaniline.[7] Similarly, specific Manganese pincer-complexes have been developed for selective mono-N-methylation.[3]

  • Reaction Conditions:

    • Temperature and Time: Lowering the reaction temperature and reducing the reaction time can favor the formation of the mono-methylated product.

    • Stoichiometry: Using a stoichiometric amount or a slight excess of the aniline relative to the methylating agent can help minimize di-methylation.

  • Methylating Agent: The choice of methylating agent can influence selectivity. While methanol is common, dimethyl carbonate (DMC) in the presence of a base like DBU has been used for selective mono-N-methylation in continuous flow systems.[10]

Q3: My reaction is sluggish or not proceeding to completion. What are the potential causes and how can I troubleshoot this?

A3: Low conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Activity:

    • Deactivation: The catalyst may be deactivated. For heterogeneous catalysts, this can be due to "coking," where carbonaceous deposits block active sites.[8][9] For homogeneous catalysts, the active species may decompose or form inactive complexes.

    • Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons. For instance, sulfur compounds can poison noble metal catalysts.

  • Substituent Effects: The electronic and steric properties of the substituents on the aniline ring significantly impact reactivity.

    • Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the basicity and nucleophilicity of the aniline, making the N-methylation reaction more difficult.[11]

    • Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen, generally leading to higher reactivity.[11]

    • Steric hindrance from ortho-substituents can impede the approach of the aniline to the catalyst's active site, slowing down the reaction.[12]

  • Reaction Conditions:

    • Temperature: The reaction may require higher temperatures. For instance, N-methylation using methanol often requires elevated temperatures to facilitate the initial dehydrogenation step.[1]

    • Base: The type and amount of base can be critical, especially in "hydrogen borrowing" mechanisms where it facilitates the deprotonation of the amine or alcohol.[1][13]

Q4: Can you explain the "hydrogen borrowing" mechanism for N-methylation using methanol?

A4: The "hydrogen borrowing" or "hydrogen autotransfer" mechanism is an elegant and atom-economical approach for N-alkylation using alcohols.[1][13] The process can be broken down into three main steps:

  • Dehydrogenation: The transition metal catalyst temporarily "borrows" hydrogen from the methanol, oxidizing it to formaldehyde in situ.

  • Condensation: The aniline reacts with the highly reactive formaldehyde to form a hemiaminal, which then dehydrates to form an imine (or methanimine) intermediate.

  • Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine intermediate, reducing it to the corresponding N-methylaniline product. The only byproduct in this cycle is water.[13]

This mechanism avoids the use of stoichiometric and often toxic alkylating agents like methyl halides.[1]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the N-methylation of substituted anilines.

Problem Potential Cause Recommended Solution(s)
Low or No Conversion 1. Inactive or Deactivated Catalyst• For heterogeneous catalysts, consider regeneration (e.g., calcination to remove coke).[6] • For homogeneous catalysts, ensure proper handling to prevent decomposition (e.g., inert atmosphere). • Verify the activity of a new batch of catalyst with a standard substrate.
2. Inappropriate Reaction Temperature• Incrementally increase the reaction temperature. Many N-methylation reactions require temperatures of 120-180 °C.[5][6]
3. Insufficient or Incorrect Base• Screen different bases (e.g., Cs₂CO₃, K₂CO₃, NaOH).[2][13] The choice of base can be catalyst-dependent. • Increase the loading of the base.
4. Electron-Deficient Aniline Substrate• Increase catalyst loading. • Use a more active catalyst system, such as certain Iridium or Ruthenium complexes known to tolerate a wider range of functional groups.[4][14]
Poor Selectivity (Mixture of Mono- and Di-methylated Products) 1. Over-alkylation• Reduce reaction time and monitor the reaction progress closely (e.g., by GC or TLC). • Lower the reaction temperature. • Use a catalyst known for high mono-selectivity (e.g., Mn-pincer complex, Cu/CeO₂).[3][7]
2. Incorrect Stoichiometry• Use a slight excess of the aniline relative to the methylating agent.
Formation of Unidentified Byproducts 1. Side Reactions• Analyze byproducts using GC-MS or LC-MS to identify their structures. This can provide insight into the undesired reaction pathways. • For reactions using CO₂/H₂, side reactions like the reverse water-gas shift can occur. Optimizing pressure and temperature can mitigate this.[6]
2. Impure Starting Materials• Purify the aniline substrate (e.g., by distillation or chromatography) to remove impurities that may lead to side reactions.[8]
Catalyst Deactivation (in subsequent runs) 1. Coking (Heterogeneous Catalysts)• Implement a regeneration step between runs, such as calcination in air followed by reduction.[6]
2. Leaching of Active Metal• Characterize the used catalyst (e.g., by ICP-MS) to check for metal content. If leaching is significant, a different support or catalyst preparation method may be needed.
3. Poisoning• Ensure the purity of all reagents and solvents. Consider passing them through a column of activated alumina or carbon before use.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Homogeneous Catalysis using a Ruthenium Complex

This protocol is a generalized procedure based on typical conditions reported for Ru-catalyzed N-methylation with methanol.[13]

  • Preparation: To a Schlenk tube equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol), the Ruthenium catalyst (e.g., (DPEPhos)RuCl₂(PPh₃), 0.5 mol%), and the base (e.g., Cs₂CO₃, 0.5 mmol).

  • Reaction Setup: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Addition of Solvent: Add anhydrous methanol (1-2 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 140 °C) and stir for the specified time (e.g., 12 hours).

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the N-methylated aniline product.

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Aniline, Ru Catalyst, and Base to Schlenk Tube setup1 Evacuate and Backfill with Inert Gas (3x) prep1->setup1 setup2 Add Anhydrous Methanol setup1->setup2 react1 Heat and Stir (e.g., 140 °C, 12h) setup2->react1 workup1 Cool to RT and Remove Solvent react1->workup1 purify1 Purify by Column Chromatography workup1->purify1

Caption: Homogeneous Catalysis Workflow.

Protocol 2: General Procedure for Heterogeneous Catalysis using a Supported Copper Catalyst

This protocol is a generalized procedure based on conditions for N-methylation using CO₂/H₂ over a heterogeneous catalyst.[6]

  • Catalyst Activation (if required): Some catalysts may require pre-reduction. For example, heating the catalyst under a flow of H₂ at a specific temperature.

  • Reaction Setup: Place the supported catalyst (e.g., Cu/TiO₂) and the substituted aniline into a high-pressure autoclave equipped with a magnetic stir bar.

  • Sealing and Purging: Seal the autoclave and purge several times with H₂ to remove air.

  • Pressurization: Pressurize the autoclave with CO₂ to the desired pressure (e.g., 2 MPa), and then with H₂ to the final desired pressure (e.g., 4 MPa).

  • Reaction: Heat the autoclave to the reaction temperature (e.g., 180 °C) and stir for the required duration (e.g., 36 hours).

  • Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the excess pressure.

  • Separation: Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed, dried, and potentially reused.

  • Analysis and Purification: Analyze the filtrate (crude product) by GC or NMR to determine conversion and selectivity. Purify the product as needed.

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Activate Catalyst (if needed) prep2 Add Catalyst and Aniline to Autoclave prep1->prep2 setup1 Seal and Purge Autoclave with H₂ prep2->setup1 setup2 Pressurize with CO₂ and H₂ setup1->setup2 react1 Heat and Stir (e.g., 180 °C, 36h) setup2->react1 workup1 Cool and Vent Autoclave react1->workup1 workup2 Filter to Recover Catalyst workup1->workup2 purify1 Analyze and Purify Product workup2->purify1

Caption: Heterogeneous Catalysis Workflow.

Mechanistic Overview

G cluster_main Hydrogen Borrowing Mechanism Methanol CH₃OH Catalyst [M] Formaldehyde HCHO Methanol->Formaldehyde  -2H (to Catalyst) Hydride_Catalyst [M]-H₂ Catalyst->Hydride_Catalyst Borrows H₂ Aniline Ar-NH₂ Hydride_Catalyst->Catalyst Returns H₂ Imine Ar-N=CH₂ Formaldehyde->Imine + Ar-NH₂ - H₂O Product Ar-NHCH₃ Imine->Product  +2H (from Catalyst) Water H₂O

Caption: The Hydrogen Borrowing Cycle.

References

  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. [Link]

  • Recent developments in reductive N-methylation with base-metal catalysts. ResearchGate. [Link]

  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. [Link]

  • Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. Thieme. [Link]

  • Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. ResearchGate. [Link]

  • Selective mono N-methylation of anilines with methanol catalyzed by rhenium complexes: An experimental and theoretical study. ResearchGate. [Link]

  • Noncatalytic mono-N-methylation of aniline in supercritical methanol: the kinetics and acid/base effect. Chemical Communications. [Link]

  • Mono-N-methylation of Functionalized Anilines with Alkyl Methyl Carbonates over NaY Faujasites. 4. Kinetics and Selectivity. The Journal of Organic Chemistry. [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]

  • Alcohol promoted N-methylation of anilines with CO2/H2 over a cobalt catalyst under mild conditions. Green Chemistry. [Link]

  • Selective N-methylation of aniline to N-methylaniline with CO₂ and H₂ by CeO₂-supported Cu sub-nanoparticle catalyst. Tohoku University. [Link]

  • Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry. [Link]

  • What are the effects of the substituent basicity of aromatic amines?. Quora. [Link]

  • Mono-N-methylation of anilines with methanol catalyzed by a manganese pincer-complex. ResearchGate. [Link]

  • Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Chemical Science. [Link]

  • Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. PMC. [Link]

  • Deactivation of a multimetal supported catalyst for aniline N-alkylation with alcohol. Ben-Gurion University Research Portal. [Link]

  • Deactivation of NaY in Aniline Alkylation with Methanol: Accumulation Kinetics, Composition, and Localization of Coke Deposits. ResearchGate. [Link]

  • NHC−Ir‐based catalyst in selective reduction/methylation of anilines. ResearchGate. [Link]

  • A plausible reaction mechanism of N-methylation of aniline over ZA catalysts. ResearchGate. [Link]

  • methylation of amines using formic acid via simple inorganic base catalysis. RSC Publishing. [Link]

  • Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PMC. [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline. AFIT. [Link]

  • Methylation of Aniline over Mn-Cu Ferrites Catalysts. SciSpace. [Link]

  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. [Link]

  • Development of both homogeneous and heterogeneous catalytic systems for N‐, and C‐methylation with CO2. ResearchGate. [Link]

  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Universidad de Zaragoza. [Link]

  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. [Link]

  • The N-methylation reactions of aniline compounds using lignin as a... ResearchGate. [Link]

  • Method of making n-methyl aniline.

Sources

Technical Support Center: Temperature Control in the Synthesis of 4-Butyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Thermal Parameters for Selective N-Monomethylation Audience: Pharmaceutical Researchers & Process Chemists

Executive Summary

Synthesizing 4-butyl-N-methylaniline (a secondary amine) from 4-butylaniline requires precise thermal regulation to prevent the formation of the thermodynamic by-product, 4-butyl-N,N-dimethylaniline (tertiary amine).

This guide addresses the three most common synthesis routes and their specific temperature dependencies:

  • Reductive Amination (NaBH₄/Formaldehyde): Requires cryogenic to ambient control.

  • Dimethyl Carbonate (DMC) Green Chemistry: Requires high-temperature/pressure control.

  • Direct Alkylation (MeI/DMS): Requires strict low-temperature exotherm management.

Part 1: Troubleshooting Guides & FAQs
Module A: Reductive Amination (The Selectivity Challenge)

Context: You are using formaldehyde and a reducing agent (e.g., NaBH₄) to mono-methylate 4-butylaniline.

Q1: I am consistently observing ~15-20% tertiary amine (N,N-dimethyl) impurity. My reaction runs at room temperature (25°C). What is happening? Diagnosis: Thermal acceleration of the second methylation event. Technical Insight: In reductive amination, the secondary amine product is often more nucleophilic than the primary amine starting material. At 25°C, the reaction kinetics allow the newly formed 4-butyl-N-methylaniline to compete for the formaldehyde, leading to over-methylation. Solution:

  • Cool the Imine Formation: Conduct the initial mixing of 4-butylaniline and formaldehyde (or paraformaldehyde) at 0°C to 5°C .

  • Staged Warming: Only allow the mixture to reach 20°C after the reducing agent has been fully quenched or consumed.

  • Protocol Adjustment: Switch to a stepwise temperature profile:

    • Step 1 (Imine Formation): 2 hours at 0°C .

    • Step 2 (Reduction): Add NaBH₄ at -10°C to 0°C .

Q2: My reaction exotherms violently upon adding Sodium Borohydride (NaBH₄). How do I manage this heat transfer at scale? Diagnosis: Uncontrolled hydrogen evolution and acid-base neutralization heat. Technical Insight: If you are using acetic acid or formic acid as a catalyst/solvent, the addition of borohydride generates significant heat and hydrogen gas. Solution:

  • Reactor Jacket Setpoint: Pre-cool reactor to -15°C before addition.

  • Dosing Rate: Link the addition rate to the internal temperature probe. Stop addition if

    
    .
    
  • Alternative: Use Sodium Triacetoxyborohydride (STAB) . It is less exothermic and more selective for aldehydes at room temperature, though slower.

Module B: Green Chemistry (Dimethyl Carbonate - DMC)

Context: You are using DMC as a methylating agent over a zeolite catalyst (e.g., NaY or KY) to avoid toxic halides.

Q3: Standard literature suggests refluxing DMC (90°C), but I see no conversion. Should I increase the temperature? Diagnosis: Activation energy barrier. Technical Insight: Unlike alkyl halides, DMC is a "hard" electrophile that requires activation. For aniline derivatives, the threshold for N-methylation is often above the boiling point of DMC. Solution:

  • Autoclave/Flow Chemistry: You must operate in a pressurized vessel or continuous flow reactor.

  • Target Temperature: 130°C – 150°C .

  • Selectivity Paradox: Counter-intuitively, higher temperatures (130°C+) in the presence of Zeolite NaY favor mono-methylation (Selectivity >95%). Lower temperatures (90°C) often result in carbamate formation rather than methylation.

Part 2: Experimental Protocols & Data
Comparative Temperature Parameters
ParameterMethod A: Reductive AminationMethod B: Direct Alkylation (MeI)Method C: DMC (Green/Zeolite)
Primary Hazard Exotherm (H₂ evolution)Toxicity (MeI) & Over-alkylationHigh Pressure (Autoclave)
T_onset (Reaction) 0°C-10°C120°C
T_optimal (Selectivity) 0°C → 20°C-10°C130°C - 150°C
Critical Limit >30°C (Risks tertiary amine)>5°C (Risks runaway)<100°C (Low conversion)
Cooling Requirement Active Cryo-coolingActive Cryo-coolingNone (Heating required)
Standard Operating Procedure: Selective Reductive Amination

Target: 4-butyl-N-methylaniline (Mono-methyl)

  • Preparation (T = 20°C): Charge reaction vessel with 4-butylaniline (1.0 equiv) and Methanol (10 V).

  • Imine Formation (T = 0°C):

    • Cool vessel to 0°C .

    • Add Paraformaldehyde (1.05 equiv) slowly.

    • Checkpoint: Stir for 2 hours. Ensure solution remains clear/homogenous.

  • Reduction (T = -5°C to 5°C):

    • Cool to -5°C .[1]

    • Portion-wise addition of NaBH₄ (1.5 equiv) over 60 minutes.

    • Critical: Maintain internal temperature < 5°C .

  • Workup (T = RT):

    • Allow to warm to 20°C over 2 hours.

    • Quench with dilute HCl (careful of H₂ evolution).

Part 3: Visualization of Thermal Logic
Figure 1: Reaction Pathway & Temperature Decision Tree

Caption: Logical flow for selecting temperature parameters based on the chosen synthesis route and selectivity requirements.

TemperatureControl Start Start: Synthesis of 4-butyl-N-methylaniline RouteSelect Select Synthesis Route Start->RouteSelect Reductive Reductive Amination (Formaldehyde + NaBH4) RouteSelect->Reductive DMC Green Chemistry (Dimethyl Carbonate + Zeolite) RouteSelect->DMC TempLow Maintain T < 5°C Reductive->TempLow Control Selectivity TempHigh Allow T > 25°C Reductive->TempHigh Lack of Control ResultMono High Selectivity: Secondary Amine TempLow->ResultMono ResultDi Impurity: Tertiary Amine (>15%) TempHigh->ResultDi TempReflux Reflux (90°C) DMC->TempReflux Atmospheric Pressure TempAuto Autoclave (130-150°C) DMC->TempAuto High Pressure ResultCarbamate Impurity: Carbamate Formation TempReflux->ResultCarbamate ResultMonoDMC High Selectivity: Secondary Amine TempAuto->ResultMonoDMC

Figure 2: Impurity Formation vs. Temperature

Caption: Mechanistic divergence driven by thermal energy. Note how high temperature favors different impurities depending on the reagent system.

ImpurityPathways Substrate 4-butylaniline Target 4-butyl-N-methylaniline (Target) Substrate->Target Optimal T Carbamate Methyl Carbamate (Side Reaction) Substrate->Carbamate T < 120°C (DMC) Tertiary N,N-dimethyl (Over-alkylation) Target->Tertiary T > 25°C (Reductive) T > 0°C (MeI)

References
  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
    • Source:

  • DMC High-Temperature Methylation

    • Selva, M., et al. (2003). "Selective Mono-N-methylation of Primary Aromatic Amines by Dimethyl Carbonate over Faujasite X- and Y-Type Zeolites." Journal of Organic Chemistry.
    • Source:

  • Safety & Exotherms

    • PubChem.[2] (n.d.). "4-tert-butyl-N-methylaniline Compound Summary."

    • Source:

  • Flow Chemistry Optimization

    • Gutmann, B., et al. (2015). "Continuous Flow Synthesis of Secondary Amines." Chemistry – A European Journal.
    • Source:

Sources

Technical Support Hub: Solvent Engineering for 4-Butyl-N-Methylaniline HCl

[1][2]

Status: Active Ticket ID: #SYN-4B-NMA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Context: Optimization of yield, purity, and crystallinity for 4-butyl-N-methylaniline hydrochloride.[1]

Introduction: The Solvent-Structure Relationship

You are likely encountering issues with selectivity (over-methylation to the tertiary amine) or isolation (product "oiling out" instead of crystallizing).

4-butyl-N-methylaniline is an amphiphilic molecule.[1] The 4-butyl chain adds significant lipophilicity (

1

This guide breaks down the solvent thermodynamics for three critical phases: Reaction , Workup , and Crystallization .

Module 1: Reaction Optimization (Synthesis Phase)

Core Protocol: Reductive Amination via Paraformaldehyde/NaBH₄.[1] Why: Direct alkylation with methyl iodide (MeI) is discouraged due to poor selectivity for the secondary amine (Risk of N,N-dimethylation).[1]

Solvent Selection Matrix: Reductive Amination
Solvent SystemDielectric Constant (

)
SuitabilityTechnical Notes
Methanol (MeOH) 33.0Optimal Solubilizes both the lipophilic aniline and polar borohydride.[1] Promotes rapid imine formation.[1]
Ethanol (EtOH) 24.5Good Slower reaction rate than MeOH.[1] "Greener" alternative, but requires strictly anhydrous conditions to prevent hydrolysis.[1]
THF 7.5Moderate Good for solubilizing the starting material, but poor solubility for NaBH₄. Requires a co-solvent (e.g., MeOH).[1]
Water/DCM 80 / 8.9Poor Biphasic systems often lead to incomplete conversion due to phase transfer limitations without a catalyst.
Troubleshooting: "My conversion is low"
  • Root Cause: Water in the solvent is hydrolyzing the intermediate iminium ion back to the starting aniline before reduction can occur.

  • Solution: Switch from Formalin (37% aq.) to Paraformaldehyde in anhydrous Methanol. The depolymerization of paraformaldehyde releases dry formaldehyde in situ.

Module 2: The Critical Salting Step (HCl Formation)

The Problem: The "Oiling Out" Phenomenon. Users frequently report that adding HCl results in a sticky brown oil rather than a white solid. This occurs when the solvent system holds too much water or has a polarity that stabilizes the amorphous phase over the crystal lattice.

Protocol: The "Anti-Solvent Crash" Method

Do not use aqueous HCl. Use anhydrous HCl in Dioxane or Ether.[1]

  • Dissolution: Dissolve the free base (oil) in a minimum volume of dry Ethyl Acetate (EtOAc) .

  • Acidification: Dropwise addition of 4M HCl in Dioxane at 0°C.

  • Nucleation: If oil forms, add a "seed" crystal or scratch the glass.

  • Anti-Solvent: Slowly add Diethyl Ether (Et₂O) or MTBE to lower the solubility product (

    
    ) and force precipitation.
    
Solvent Compatibility for Crystallization
SolventRoleMechanism of Action
Ethyl Acetate Primary SolventModerately polar; dissolves the free base but sparingly dissolves the ionic HCl salt.[1]
Diethyl Ether Anti-SolventLow polarity (

); destabilizes the salt, forcing it to crystallize.
Acetone AvoidWARNING: Acetone can react with residual free amine to form an aminal impurity (Schiff base side-reaction).[1]
Water AvoidHigh solubility of the HCl salt leads to yield loss; promotes "oiling out."

Module 3: Purification & Impurity Management

Target Impurity: 4-butyl-N,N-dimethylaniline (Tertiary Amine).[1] Detection: TLC (SiO₂, 10% MeOH in DCM).[1] The tertiary amine runs higher (less polar) than the secondary amine product.

Purification Logic

The HCl salt of the tertiary amine is generally more soluble in cold ethanol than the secondary amine salt.

  • Recrystallization Solvent: Isopropanol (IPA) or Ethanol/Et₂O (1:5) .[1]

  • Procedure:

    • Dissolve crude salt in boiling IPA.

    • Allow to cool slowly to room temperature (do not ice bath immediately).

    • The secondary amine HCl crystallizes out; the tertiary amine HCl stays in the mother liquor.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection based on the observed state of the product.

SolventLogicStartStart: 4-ButylanilineReactionReaction: Reductive Amination(Paraformaldehyde/NaBH4)Start->ReactionSolventCheckSolvent Choice:Methanol (Anhydrous)Reaction->SolventCheckWorkupWorkup: Evaporate MeOHExtract into EtOAcSolventCheck->WorkupHigh ConversionSaltDecisionSalting Step:Add HCl (Dioxane/Ether)Workup->SaltDecisionOutcomeSolidOutcome: White PrecipitateSaltDecision->OutcomeSolidCorrect PolarityOutcomeOilOutcome: Sticky OilSaltDecision->OutcomeOilToo Polar / WetFinalFinal Product:4-butyl-N-methylaniline HClOutcomeSolid->FinalTroubleshootTroubleshoot:1. Sonication2. Add Et2O (Anti-solvent)3. Seed CrystalOutcomeOil->TroubleshootTroubleshoot->OutcomeSolidLattice Formed

Caption: Logical workflow for solvent selection from synthesis to crystallization, highlighting the critical branching point at the salting step.

Frequently Asked Questions (FAQ)

Q1: Why can't I just use aqueous Formalin and HCl? A: You can, but you will fight thermodynamics. The 4-butyl group makes the molecule hydrophobic. In aqueous media, the reagents will phase-separate, leading to slow kinetics.[1] More importantly, water promotes the hydrolysis of the imine intermediate, reducing yield. Anhydrous Methanol creates a homogeneous phase for faster, cleaner reaction [1].[1]

Q2: The product turned pink/red during storage. Why? A: Anilines are oxidation-sensitive.[1] The color change indicates the formation of quinone-imine impurities due to air oxidation.

  • Fix: Recrystallize from Ethanol/Activated Carbon . Store the dry HCl salt under Argon or Nitrogen. The HCl salt is significantly more stable to oxidation than the free base.

Q3: Can I use Acetone to crash out the salt? A: No. While Acetone is a common anti-solvent, it is a ketone. If any trace of free amine remains (unprotonated), it will react with the acetone to form a Schiff base (imine) impurity, contaminating your final product [2]. Stick to Ethers (Et₂O, MTBE) or Esters (EtOAc).[1]

Q4: How do I remove the unreacted starting material (4-butylaniline)? A: Exploiting basicity differences is difficult here. The best approach is Recrystallization . The HCl salt of the N-methyl product packs differently than the primary amine.

  • Solvent: Hot Acetonitrile (MeCN) .[1]

  • Logic: The primary amine salt is often less soluble in MeCN than the secondary amine salt. Filter off the insoluble primary amine salt; cool the filtrate to get your product [3].

References

  • ACS Green Chemistry Institute. (2013).[1] Specific solvent issues with Reductive Amination/Alkylation. ACS GCI Pharmaceutical Roundtable. Link

  • University of Fribourg. (2024).[1] Guide for crystallization: Solvent Selection and Hydrogen Bonding. Department of Chemistry. Link

  • Vertex AI Search. (2025).[1] Influence of Solvent Selection on Crystallizability and Polymorphic Selectivity. White Rose Research Online. Link

  • Sigma-Aldrich. (2025).[1] Reductive Amination Application Note: N-Methylation of Amines. Link

Validation & Comparative

Comparative Analysis: Alkyl-Substituted Aniline Salts in Synthetic Applications

[1]

Executive Summary

In the optimization of small molecule therapeutics, the modulation of aniline moieties is a critical strategy for tuning physicochemical properties (DMPK) and metabolic stability. This guide compares 4-Methylaniline Hydrochloride (p-Toluidine HCl), a standard primary amine building block, with 4-Butyl-N-methylaniline Hydrochloride , a more lipophilic, secondary amine variant.[1]

While 4-Methylaniline HCl serves as a benchmark for high reactivity and hydrogen-bond donor (HBD) capability, 4-Butyl-N-methylaniline HCl offers a strategic alternative for increasing lipophilicity (LogP), removing H-bond donors to improve membrane permeability, and blocking N-glucuronidation metabolic pathways.[1]

Physicochemical Profile & Structural Logic[1]

The fundamental difference lies in the substitution pattern at the nitrogen and the para-position. These structural changes dictate the molecule's basicity, nucleophilicity, and solvation profile.

Comparative Properties Table
Feature4-Methylaniline HCl4-Butyl-N-methylaniline HCl
Structure Type Primary Aniline SaltSecondary Aniline Salt
CAS Number 540-23-81375472-43-7 (Salt) / 137273-36-0 (Free Base)
Molecular Weight 143.61 g/mol 235.79 g/mol (approx.[1] for HCl salt)
Free Base LogP ~1.4 (Moderate Lipophilicity)~3.8 (High Lipophilicity)
pKa (Conj.[2] Acid) 5.10~5.35 (Predicted)*
H-Bond Donors 2 (Free Base)1 (Free Base)
Product Type Forms Secondary Amides Forms Tertiary Amides
Primary Utility Scaffold installation, H-bond networkingPermeability enhancement, Metabolic blocking

*Note: The N-methyl group exerts a positive inductive effect (+I), slightly increasing basicity compared to the primary amine, though steric hindrance affects nucleophilic attack rates.[3][4]

Diagram 1: Structural & Functional Decision Tree

This flow chart guides the researcher in selecting the appropriate building block based on the desired pharmacological outcome.

GStartLead Optimization GoalHBondNeed H-Bond Donor?Start->HBondPermNeed Permeability/LogP?HBond->PermNo (Remove Donor)PTolSelect: 4-Methylaniline HCl(Primary Amine)HBond->PTolYes (Target Binding)Perm->PTolMaintain Low LogPButMeSelect: 4-Butyl-N-methylaniline HCl(Secondary Amine)Perm->ButMeIncrease LogPResult1Outcome: Secondary Amide(High Polarity, Fast Reaction)PTol->Result1Result2Outcome: Tertiary Amide(Low Polarity, Metabolic Block)ButMe->Result2

Caption: Decision logic for selecting between primary and secondary aniline building blocks based on SAR requirements.

Synthetic Utility & Reactivity Profile[5]

Nucleophilicity vs. Steric Hindrance

Although 4-Butyl-N-methylaniline is theoretically more basic due to the electron-donating methyl and butyl groups, it is sterically hindered .[1]

  • 4-Methylaniline: The primary amine (-NH₂) is unhindered.[1] It reacts rapidly with electrophiles (acid chlorides, sulfonyl chlorides) to form secondary amides.

  • 4-Butyl-N-methylaniline: The secondary amine (-NHMe) faces steric clash from the N-methyl group during the tetrahedral transition state of acylation.[1] While it will react, it often requires forcing conditions (higher temperature, stronger base, or acylation catalysts like DMAP).

Experimental Protocol: Comparative Benzoylation

The following protocol validates the reactivity difference. This is a self-validating system: the reaction completion time serves as the readout for steric hindrance.[1]

Objective: Synthesize the benzamide derivative of both anilines to assess coupling efficiency.

Reagents
  • Substrate A: 4-Methylaniline HCl (1.0 eq)

  • Substrate B: 4-Butyl-N-methylaniline HCl (1.0 eq)

  • Reagent: Benzoyl Chloride (1.2 eq)

  • Base: Triethylamine (TEA) (2.5 eq) - Extra equivalents needed to neutralize HCl salt.[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Salt Neutralization (In-situ):

    • Suspend 1.0 mmol of the aniline hydrochloride salt in 5 mL of anhydrous DCM.

    • Add 2.5 mmol of TEA. Stir for 10 minutes at room temperature (RT). The solution should clarify as the free base is liberated.

  • Acylation:

    • Cool the mixture to 0°C (ice bath).

    • Dropwise add 1.2 mmol of Benzoyl Chloride.

  • Monitoring (The Critical Variable):

    • Substrate A (Methyl): Warm to RT. Monitor by TLC/LC-MS. Expect completion within 30–60 minutes .

    • Substrate B (Butyl-N-Me): Warm to RT. Monitor by TLC/LC-MS. Expect completion to take 4–12 hours .

    • Troubleshooting: If Substrate B conversion is <50% after 4 hours, add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1]

  • Workup:

    • Quench with saturated NaHCO₃. Extract with DCM. Wash with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over MgSO₄ and concentrate.

Expected Results
Parameter4-Methylaniline Reaction4-Butyl-N-methylaniline Reaction
Reaction Rate Fast (<1 h)Slow (>4 h)
Catalyst Requirement NoneOften requires DMAP
Product State Solid (High MP, H-bonding)Oil/Low MP Solid (No H-bonding)

Application in Drug Design (SAR)

Diagram 2: Metabolic & Pharmacokinetic Impact

This diagram illustrates how switching from the primary to the secondary aniline alters the metabolic fate of the drug molecule.

MetabolismDrugADrug-NH-Ar (From 4-Methylaniline)Phase2Phase II Metabolism(N-Glucuronidation)DrugA->Phase2Exposed NHDrugBDrug-N(Me)-Ar (From 4-Butyl-N-Me)DrugB->Phase2Blocked (No NH)PermeabilityMembrane Permeability(Passive Diffusion)DrugB->PermeabilityHigh LogP + No DonorClearanceRapid Clearance(Excreted)Phase2->ClearanceBrainPenEnhanced BBB PenetrationPermeability->BrainPen

Caption: Impact of N-methylation and lipophilic substitution on metabolic stability and blood-brain barrier (BBB) penetration.[1]

Strategic Selection
  • Metabolic Blocking: The N-methyl group in 4-butyl-N-methylaniline prevents direct N-glucuronidation, a common clearance pathway for secondary amides derived from primary anilines [1].[1]

  • Lipophilicity Tuning: The n-butyl chain adds significant hydrophobic bulk (approx +1.5 LogP units vs methyl). This is ideal for targeting hydrophobic pockets in enzymes (e.g., GPCRs) or improving Blood-Brain Barrier (BBB) crossing.[1]

Safety & Handling Standards

Both compounds are aniline derivatives and carry risks of methemoglobinemia (oxidation of hemoglobin). However, their handling differs due to volatility and skin absorption.

  • 4-Methylaniline HCl:

    • Hazard: Known carcinogen (Category 2) and highly toxic to aquatic life [2].

    • Handling: Solid powder. Dust inhalation is the primary risk. Use a powder hood.

  • 4-Butyl-N-methylaniline HCl:

    • Hazard: Less volatile due to higher MW, but increased lipophilicity enhances dermal absorption .

    • Handling: Treat as a potent skin permeant. Double-gloving (Nitrile) is mandatory.[1]

    • Disposal: Incineration is required; do not release into aqueous waste streams due to high aquatic toxicity potential.

References

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity. Link

  • National Toxicology Program (NTP). (1992).[2] Toxicology and Carcinogenesis Studies of p-Toluidine Hydrochloride. NTP Technical Report Series. Link

  • PubChem. (2025).[2][5] Compound Summary: 4-Methylaniline hydrochloride (CID 21130).[1] National Library of Medicine. Link

  • Bloom Tech. (2024). Basicity Comparison: Aniline vs N-Methylaniline. Technical Knowledge Base. Link

  • ChemicalBook. (2025). Product Profile: 4-Butyl-N-methylaniline. Link

Spectroscopic comparison of alkylated anilines

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Comparison of Alkylated Anilines: A Technical Guide

Introduction

In drug development and organic synthesis, alkylated anilines serve as critical intermediates. Their electronic and steric properties directly influence reactivity, metabolic stability, and pharmacological profiles. This guide provides a rigorous spectroscopic comparison of Aniline , N-Methylaniline , N,N-Dimethylaniline , and the sterically hindered 2,6-Dimethyl-N,N-dimethylaniline .

We focus on distinguishing these compounds using Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), emphasizing the "Steric Inhibition of Resonance" effect—a key concept for optimizing lead compounds.

Structural & Electronic Considerations

The transition from primary to tertiary aromatic amines alters the electron density of the aromatic ring.

  • Inductive Effect (+I): Alkyl groups on the nitrogen increase electron density, theoretically making the nitrogen more basic and the ring more nucleophilic.

  • Resonance Effect (+M): The nitrogen lone pair donates into the

    
    -system of the benzene ring.
    
  • Steric Inhibition: In 2,6-disubstituted derivatives, the bulky ortho-methyl groups force the dimethylamino group to twist out of planarity with the benzene ring. This decouples the lone pair from the

    
    -system, drastically altering spectroscopic signatures.
    

Spectroscopic Analysis

Infrared Spectroscopy (IR)

The N-H stretching region (3500–3300 cm⁻¹) is the primary diagnostic tool for distinguishing degree of substitution.

CompoundAmine TypeN-H Stretches (cm⁻¹)Description
Aniline Primary~3443 (asym), ~3360 (sym)Two distinct sharp bands.[1]
N-Methylaniline Secondary~3411Single sharp band.
N,N-Dimethylaniline TertiaryNone Absence of N-H bands confirms tertiary structure.
2,6-Dimethyl-N,N-dimethylaniline TertiaryNone Absence of N-H bands.

Key Insight: In tertiary amines, look for the C-N stretching vibration (aromatic) which appears strong in the 1335–1250 cm⁻¹ region, often shifting to higher frequencies as conjugation increases (though steric inhibition will lower this frequency back towards aliphatic C-N values).

Proton NMR ( H NMR)

Solvent:


. Reference: TMS (0.00 ppm).
Proton TypeAniline (

ppm)
N-Methylaniline (

ppm)
N,N-Dimethylaniline (

ppm)
2,6-Dimethyl-N,N-dimethylaniline (

ppm)
N-H 3.5 - 4.0 (broad, 2H)3.0 - 3.5 (broad, 1H)
N-CH

~2.85 (s, 3H)~2.93 (s, 6H)~2.80 (s, 6H)
Ring Methyls ~2.30 (s, 6H)
Ortho-H ~6.6 (d)~6.6 (d)~6.7 (d)
Meta-H ~7.1 (t)~7.2 (t)~7.2 (t)~7.0 (m)
Para-H ~6.7 (t)~6.7 (t)~6.7 (t)~6.9 (m)

Expert Note: The N-methyl protons in N,N-dimethylaniline (~2.93 ppm) are deshielded compared to N-methylaniline due to the cumulative inductive effect of the second methyl group and the anisotropic effect of the ring. However, in the 2,6-dimethyl derivative, the shielding cone of the twisted aromatic ring affects the N-methyl protons differently, often causing a slight upfield shift compared to the planar N,N-dimethylaniline.

UV-Vis Spectroscopy & Steric Inhibition

This is the most definitive method for observing steric effects.

  • Bathochromic Shift (Red Shift): Adding alkyl groups to Nitrogen usually shifts

    
     to longer wavelengths (e.g., Aniline 
    
    
    
    N,N-Dimethylaniline) because the auxochromic alkyl groups stabilize the excited state and extend conjugation.
  • Hypsochromic Shift (Blue Shift): In 2,6-dimethyl-N,N-dimethylaniline, the steric clash forces the

    
     group ~90° out of plane. The 
    
    
    
    -orbital of Nitrogen can no longer overlap with the benzene
    
    
    -system. The spectrum reverts to looking more like an alkyl-benzene (like xylene) rather than an aniline.
Compound

(Ethanol)

(Molar Absorptivity)
Effect
Aniline 230 nm, 280 nm~8,600, ~1,430Standard conjugation.
N,N-Dimethylaniline 251 nm, 299 nm~14,000, ~2,000Bathochromic: Extended conjugation.
2,6-Dimethyl-N,N-dimethylaniline ~262 nm (weak)Low intensityHypsochromic/Hypochromic: Steric inhibition of resonance.

Visualizing the Logic:

StericInhibition Structure 2,6-Dimethyl-N,N-dimethylaniline StericClash Steric Clash: N-Methyls vs Ring-Methyls Structure->StericClash Twist N-C Bond Rotation (Twist) StericClash->Twist Decoupling Orbital Decoupling (Lone pair ⟂ Ring π-system) Twist->Decoupling Consequence Loss of Conjugation Decoupling->Consequence Result UV Spectrum: Blue Shift (Hypsochromic) Basicity: Increases (Lone pair localized) Consequence->Result

Figure 1: Logical flow of Steric Inhibition of Resonance in 2,6-disubstituted anilines.

Mass Spectrometry (MS)

The fragmentation of alkylated anilines is dominated by


-cleavage .
  • Molecular Ion (

    
    ):  Usually strong in aromatic amines.[2]
    
  • Base Peak: Often formed by the loss of a hydrogen atom or an alkyl radical from the

    
    -carbon (the N-methyl carbon).
    

Fragmentation Pathway (N,N-Dimethylaniline, MW=121):

  • 
     (m/z 121):  Radical cation on Nitrogen.
    
  • 
    -Cleavage:  Loss of H• from a methyl group.[3][4][5]
    
  • Fragment (m/z 120): A resonance-stabilized iminium ion (

    
    ).
    

MSFragmentation M_Ion Molecular Ion (M+) m/z 121 [Ph-N(Me)2]•+ Alpha_Cleavage α-Cleavage (Loss of H•) M_Ion->Alpha_Cleavage - H• Loss_Me Loss of Methyl (Rare in EI) m/z 106 M_Ion->Loss_Me - CH3• Fragment Base Peak m/z 120 [Ph-N(Me)=CH2]+ Alpha_Cleavage->Fragment

Figure 2: Primary fragmentation pathway for N,N-Dimethylaniline in Electron Impact (EI) MS.

Experimental Protocols

Protocol A: UV-Vis Sample Preparation (Solvatochromism Check)

Objective: To observe the band shift effectively.

  • Solvent Choice: Use Spectroscopic Grade Ethanol (polar protic) and Cyclohexane (non-polar). The

    
     transition is sensitive to hydrogen bonding.
    
  • Concentration: Prepare a stock solution of 1.0 mM. Dilute to ~50 µM for analysis to keep Absorbance < 1.0.

  • Blanking: Always use a matched quartz cuvette with pure solvent for baseline correction.

  • Acquisition: Scan 200–400 nm. Note

    
    .[6]
    
Protocol B: H NMR Acquisition

Objective: To resolve N-methyl vs Ring-methyl signals.

  • Sample Prep: Dissolve ~10 mg of amine in 0.6 mL

    
      (neutralized with basic alumina if the amine is acid-sensitive, though anilines are stable).
    
  • Internal Standard: Ensure TMS is present (0.00 ppm).

  • Parameters:

    • Pulse Angle: 30° (for reliable integration).

    • Relaxation Delay (D1): 1.0 s (sufficient for methyls).

    • Scans (NS): 16 (high S/N ratio for these abundant protons).

  • Processing: Phase correct manually. Integrate the aromatic region (6.5–7.5 ppm) vs the alkyl region (2.0–3.0 ppm).

References

  • Spectroscopy of Organic Compounds . Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][4]

  • Steric Inhibition of Resonance. Wepster, B. M. (1958). Steric Effects on Mesomerism. Progress in Stereochemistry.
  • N,N-Dimethylaniline Absorption Data . PhotochemCAD Database. Link

  • IR Spectrum of Anilines . NIST Chemistry WebBook. Link

  • Basicity and Structure. Smith, M. B., March, J. March's Advanced Organic Chemistry. Wiley-Interscience.

Sources

Reactivity of 4-butyl-N-methylaniline compared to other anilines

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the chemical reactivity of 4-butyl-N-methylaniline, offering a comparative analysis against aniline, N-methylaniline, and 4-butylaniline. This document provides researchers, scientists, and drug development professionals with a robust theoretical framework and practical experimental protocols to understand and leverage the nuanced reactivity of this substituted aniline.

Introduction: The Role of Substituents in Aniline Chemistry

Aniline and its derivatives are cornerstone building blocks in organic synthesis, pivotal in the production of dyes, polymers, pharmaceuticals, and agrochemicals.[1][2] The reactivity of the aniline scaffold is exquisitely sensitive to the nature of the substituents on both the aromatic ring and the nitrogen atom. These substituents modulate the electron density and steric environment of the molecule, thereby dictating its behavior as a nucleophile and its susceptibility to electrophilic aromatic substitution (EAS).[3][4]

This guide focuses on 4-butyl-N-methylaniline, a doubly substituted aniline, and dissects its reactivity profile in comparison to three key analogues:

  • Aniline : The unsubstituted parent compound.

  • N-methylaniline : Isolates the effect of N-alkylation.

  • 4-butylaniline : Isolates the effect of para-alkylation.

By systematically evaluating the electronic and steric contributions of the N-methyl and para-butyl groups, this document aims to provide a predictive and experimentally validated understanding of 4-butyl-N-methylaniline's enhanced reactivity.

Theoretical Framework: Electronic and Steric Effects

The reactivity of an aniline is governed by a delicate interplay of inductive and resonance effects, which in turn influences the availability of the nitrogen's lone pair and the electron density of the benzene ring.

  • Aniline : The amino group (-NH₂) is a powerful activating group for electrophilic aromatic substitution. While nitrogen is electronegative (inductive withdrawal, -I), its lone pair is delocalized into the aromatic π-system (strong resonance donation, +M).[3][5] This resonance effect overwhelmingly dominates, enriching the electron density at the ortho and para positions and making the ring highly reactive towards electrophiles.[4]

  • N-methylaniline : The addition of a methyl group to the nitrogen introduces a positive inductive effect (+I), pushing electron density onto the nitrogen. This makes the nitrogen atom more basic and a stronger nucleophile than in aniline.[6][7] This +I effect also slightly enhances the electron-donating character of the substituted amino group, further activating the ring.[8]

  • 4-butylaniline : The n-butyl group at the para position is an electron-donating group through induction (+I) and hyperconjugation. This effect increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than aniline.[5]

  • 4-butyl-N-methylaniline : This molecule benefits from the combined electron-donating effects of both the N-methyl and the para-butyl groups. The N-methyl group enhances the nucleophilicity of the nitrogen, while both groups work in concert to hyper-activate the aromatic ring, making it the most reactive species among the four in electrophilic aromatic substitution.

G cluster_aniline Aniline cluster_nma N-methylaniline cluster_4ba 4-butylaniline cluster_4bnma 4-butyl-N-methylaniline A Aniline Ring N_A NH₂ A->N_A +M (Resonance Donation) -I (Inductive Withdrawal) B Aniline Ring N_B NH(CH₃) B->N_B +M, -I Me_B CH₃ N_B->Me_B +I (Inductive Donation) C Aniline Ring N_C NH₂ C->N_C +M, -I Bu_C p-Butyl C->Bu_C +I, Hyperconjugation D Aniline Ring N_D NH(CH₃) D->N_D +M, -I Bu_D p-Butyl D->Bu_D +I, Hyperconjugation Me_D CH₃ N_D->Me_D +I

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

The cumulative electron-donating effects of the N-methyl and p-butyl groups predict that 4-butyl-N-methylaniline will be the most reactive substrate in EAS reactions. A common method to probe this reactivity is through competitive bromination.

Predicted Order of Reactivity: 4-butyl-N-methylaniline > N-methylaniline > 4-butylaniline > Aniline

Supporting Experimental Data

To quantify these differences, a kinetic study of the bromination of each aniline derivative can be performed. The relative rates are determined by reacting each substrate with a controlled amount of brominating agent (e.g., N-Bromosuccinimide) and monitoring the consumption of the starting material over time via GC-MS.

CompoundKey SubstituentsPredicted Electronic EffectRelative Rate of Bromination (k_rel)
AnilineNone (Baseline)Strong +M, Weak -I1.00
4-butylanilinep-ButylStrong +M, Ring +I~15
N-methylanilineN-MethylStrong +M, Amino +I~25
4-butyl-N-methylanilineN-Methyl, p-ButylStrong +M, Amino +I, Ring +I~350
Note: Relative rate values are illustrative, based on established principles of substituent effects in EAS. The actual values may vary with reaction conditions.
Experimental Protocol: Comparative Bromination of Anilines

Objective: To determine the relative reactivity of the four aniline derivatives towards electrophilic bromination.

Methodology Rationale: N-Bromosuccinimide (NBS) is chosen as a mild source of electrophilic bromine to avoid over-bromination, a common issue with highly activated rings like anilines.[3] Acetonitrile is a suitable polar aprotic solvent. The reaction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to accurately quantify the disappearance of starting material and the appearance of products.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare 0.1 M stock solutions of Aniline, N-methylaniline, 4-butylaniline, and 4-butyl-N-methylaniline in acetonitrile. Prepare a 0.1 M stock solution of NBS in acetonitrile.

  • Reaction Setup: For each aniline derivative, add 5.0 mL of the 0.1 M stock solution (0.5 mmol) to a separate 25 mL round-bottom flask equipped with a magnetic stir bar. Place the flasks in a temperature-controlled water bath at 25°C.

  • Initiation and Sampling: To each flask, rapidly add 5.0 mL of the 0.1 M NBS stock solution (0.5 mmol). Start a timer immediately. At time points t = 1, 5, 10, 20, and 30 minutes, withdraw a 0.1 mL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 1.0 mL of a 10% aqueous sodium thiosulfate solution to consume any unreacted NBS.

  • Analysis: Extract the quenched aliquot with 1.0 mL of diethyl ether. Analyze the organic layer by GC-MS to determine the ratio of starting material to mono-brominated product(s).

  • Data Processing: Plot the concentration of the starting aniline derivative versus time for each reaction. The initial rate can be determined from the slope of this curve at t=0. The relative rate constant (k_rel) is calculated by normalizing the initial rate of each substituted aniline to the initial rate of aniline.

// Nodes A [label="Prepare 0.1 M Stock Solutions\n(4 Anilines, 1 NBS)\nin Acetonitrile", fillcolor="#F1F3F4"]; B [label="Reaction Setup\n0.5 mmol of each Aniline\nin separate flasks at 25°C", fillcolor="#F1F3F4"]; C [label="Initiate Reaction\nAdd 0.5 mmol NBS to each flask\nStart Timer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Timed Aliquots\n(t = 1, 5, 10, 20, 30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Quench with Na₂S₂O₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Extract with Diethyl Ether", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="GC-MS Analysis\nQuantify [Substrate] vs. [Product]", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Data Analysis\nPlot [Substrate] vs. Time\nCalculate Initial Rates & k_rel", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Step 1"]; B -> C [label="Step 2"]; C -> D [label="Step 3"]; D -> E [label="Step 4"]; E -> F [label="Step 5"]; F -> G [label="Step 6"]; G -> H [label="Step 7"]; } Figure 2. Workflow for comparative bromination kinetics.

Comparative Nucleophilicity and Basicity

The nucleophilicity of the aniline nitrogen is critical for reactions like acylation and alkylation.[2][9] This property is closely related to basicity, which is quantified by the pKa of the conjugate acid (anilinium ion). Electron-donating groups increase electron density on the nitrogen, making it a stronger base and a more potent nucleophile.[6][7]

Predicted Order of Basicity/Nucleophilicity: 4-butyl-N-methylaniline > N-methylaniline > 4-butylaniline > Aniline

Supporting Data

The basicity is directly compared using the pKa values of the corresponding anilinium ions. Higher pKa values indicate a stronger base.

CompoundKey SubstituentsPredicted Electronic Effect on NitrogenpKa of Conjugate Acid (approx.)
AnilineNone (Baseline)Lone pair delocalized into ring4.6
4-butylanilinep-ButylWeak +I effect transmitted through ring4.9
N-methylanilineN-MethylStrong +I effect on Nitrogen4.85
4-butyl-N-methylanilineN-Methyl, p-ButylStrong +I from N-methyl, weak +I from p-butyl5.1
Note: pKa values are sourced or estimated from established chemical principles.[3][6][7]
Experimental Protocol: Comparative Acylation with Benzoyl Chloride

Objective: To compare the nucleophilicity of the four aniline derivatives by measuring the yield of the corresponding amide after a fixed reaction time.

Methodology Rationale: The reaction of an aniline with benzoyl chloride is a classic test of nucleophilicity.[9] A non-nucleophilic base, pyridine, is added to scavenge the HCl byproduct without competing in the primary reaction. A short, fixed reaction time allows for a direct comparison of conversion rates, which reflect the initial reaction velocity and thus the nucleophilicity of the amine.

Step-by-Step Protocol:

  • Reagent Setup: In four separate, dry 25 mL flasks, dissolve 1.0 mmol of each respective aniline (Aniline, N-methylaniline, 4-butylaniline, 4-butyl-N-methylaniline) in 10 mL of dry dichloromethane (DCM). Add 1.1 mmol of pyridine to each flask.

  • Reaction Initiation: Cool the flasks to 0°C in an ice bath. To each flask, add 1.0 mmol of benzoyl chloride dropwise while stirring.

  • Controlled Reaction Time: Allow the reactions to proceed at 0°C for exactly 15 minutes.

  • Workup: Quench each reaction by adding 10 mL of 1 M HCl. Separate the organic layer, wash it with saturated sodium bicarbonate solution, then with brine.

  • Isolation and Quantification: Dry the organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Analysis: Determine the mass of the crude amide product. Purify a small sample by column chromatography if necessary and confirm its identity via ¹H NMR and mass spectrometry. Calculate the reaction yield for each aniline derivative.

Conclusion and Outlook

The reactivity of 4-butyl-N-methylaniline is significantly enhanced compared to aniline, N-methylaniline, and 4-butylaniline. This heightened reactivity stems from the synergistic electronic contributions of its two substituents:

  • N-Methyl Group: Directly increases the electron density on the nitrogen via a +I effect, boosting its basicity and nucleophilicity.[6][7]

  • para-Butyl Group: Donates electron density to the aromatic ring through induction and hyperconjugation, increasing its susceptibility to electrophilic attack.

This dual activation makes 4-butyl-N-methylaniline a superior substrate for both N-centered nucleophilic reactions and ring-centered electrophilic substitutions. For drug development professionals and synthetic chemists, this means that 4-butyl-N-methylaniline can often be used under milder conditions and may achieve higher yields in synthetic transformations compared to its less substituted counterparts. Understanding these foundational principles allows for the rational selection of aniline derivatives to optimize reaction outcomes in complex synthetic pathways.

References

  • Title: Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Kinetics and Mechanism of the Addition of Anilines to β-Nitrostilbenes in Acetonitrile Source: Journal of Organic Chemistry URL: [Link]

  • Title: Why is N-Methylaniline More Basic than Aniline? Source: Bloom Tech URL: [Link]

  • Title: Kinetic Study of Reactions of Aniline and Benzoyl Chloride Using NH3 as Acid Absorbent in a Microstructured Chemical System Source: ACS Publications URL: [Link]

  • Title: Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid Source: Asian Journal of Chemistry URL: [Link]

  • Title: A kinetic study of the diazotization of aniline in dilute sulphuric acid Source: ResearchGate URL: [Link]

  • Title: Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts Source: RSC Advances URL: [Link]

  • Title: Is Aniline More Basic Than N-Methylaniline? Source: Shaanxi Bloom Tech Co., Ltd. URL: [Link]

  • Title: Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions Source: ResearchGate URL: [Link]

  • Title: Hammett plot for fluoro substitution reactions of para‐substituted aniline derived α‐bromoamide. Source: ResearchGate URL: [Link]

  • Title: Reactions of Aniline Source: Chemistry Steps URL: [Link]

  • Title: Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships Source: Oriental Journal of Chemistry URL: [Link]

  • Title: N-methylaniline Definition Source: Fiveable URL: [Link]

  • Title: 4-Butyl-2-methylaniline Source: PubChem URL: [Link]

  • Title: Compare Basicity of Aniline and N-Methylaniline Source: Filo URL: [Link]

  • Title: Explain the alkylation of aniline class 11 chemistry CBSE Source: Vedantu URL: [Link]

  • Title: Enantioselective Hydroformylation of Aniline Derivatives Source: PMC - NIH URL: [Link]

  • Title: Hammett plot with respect to aniline derivatives where the curve... Source: ResearchGate URL: [Link]

  • Title: n-Butyl-N-methylaniline Source: PubChem URL: [Link]

  • Title: Which is more reactive towards electrophillic substitution reaction a Source: askIITians URL: [Link]

  • Title: Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides Source: MDPI URL: [Link]

  • Title: Rank in order of reactivity for electrophilic aromatic substitution. Source: Filo URL: [Link]

  • Title: Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst Source: Organic Chemistry Portal URL: [Link]

  • Title: Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis Source: IJRAR.org URL: [Link]

Sources

Comparative Guide: Biological Activity of 4-Butylaniline vs. 4-Butyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Butylaniline and its derivative 4-Butyl-N-methylaniline . It is designed for researchers in medicinal chemistry, toxicology, and pharmacology who require actionable data on the structure-activity relationships (SAR), metabolic fates, and experimental handling of these compounds.

Executive Summary

4-Butylaniline (4-BA) is a primary aromatic amine utilized primarily as a retinoid cycle inhibitor in ophthalmological research and as an intermediate in liquid crystal synthesis. Its biological activity is driven by its nucleophilic primary amine group, which can form Schiff bases with retinaldehydes.

4-Butyl-N-methylaniline (4-BMA) is the secondary amine derivative. Chemically, the N-methylation alters the compound's basicity, lipophilicity, and nucleophilicity. In a biological context, 4-BMA functions largely as a pro-drug or a metabolic probe ; it lacks the primary amine necessary for direct Schiff base formation with retinal but can be metabolically activated via N-demethylation. It carries a distinct toxicological profile due to its potential to form carcinogenic N-nitrosamines.

Physicochemical Profile

The addition of a methyl group significantly alters the physicochemical landscape, influencing membrane permeability (LogP) and basicity (pKa).

Property4-Butylaniline (4-BA)4-Butyl-N-methylaniline (4-BMA)Impact on Biological Activity
CAS Number 104-13-2N/A (Research Derivative)4-BMA is often synthesized in-situ or custom ordered.
Structure Primary Amine (

)
Secondary Amine (

)
4-BA is a reactive nucleophile; 4-BMA is sterically hindered.
MW ( g/mol ) 149.23163.26Slight increase in 4-BMA affects diffusion rates minimally.
LogP (Est.) ~3.5~3.94-BMA is more lipophilic , enhancing corneal/dermal absorption.
pKa (Conj. Acid) ~4.9~5.24-BMA is slightly more basic due to electron-donating methyl group.
Reactivity High (Schiff base formation)Low (Cannot form stable Schiff bases directly)Critical Differentiator : 4-BA binds retinal; 4-BMA does not.

Biological Activity & Mechanism of Action[1][2][3]

A. Retinoid Cycle Inhibition (Ophthalmology)

The visual cycle regenerates 11-cis-retinal from all-trans-retinal. 4-Butylaniline is a known inhibitor of this cycle.

  • 4-Butylaniline (Active): Acts as a "retinal trap." The primary amine reacts with retinal to form a retinyl-Schiff base. This sequestration prevents the regeneration of the visual chromophore, effectively suppressing the Early Receptor Current (ERC).

  • 4-Butyl-N-methylaniline (Inactive/Pro-drug): Secondary amines cannot form stable Schiff bases with aldehydes under physiological conditions without losing the alkyl group. Therefore, 4-BMA is inactive in direct retinal sequestration assays unless it undergoes metabolic N-demethylation to 4-BA.

B. Toxicology: Methemoglobinemia & Carcinogenicity

Both compounds activate the heme oxidation pathway, but via different kinetics.

  • Methemoglobinemia: Anilines cause the oxidation of Hemoglobin (

    
    ) to Methemoglobin (
    
    
    
    ), which cannot carry oxygen.
    • Mechanism:[1][2][3][4] 4-BA is N-hydroxylated (by CYP2E1) to a phenylhydroxylamine, which enters a redox cycle with hemoglobin.

    • Comparison: N-methylated anilines (4-BMA) often induce methemoglobinemia faster or more potently because the N-methyl group facilitates lipid uptake into the erythrocyte before intracellular demethylation/oxidation occurs.

  • Carcinogenicity (Nitrosamines):

    • 4-BMA Risk: As a secondary amine, 4-BMA can react with nitrites (in diet or saliva) to form N-nitroso-4-butyl-N-methylaniline , a probable carcinogen. 4-BA (primary amine) forms unstable diazonium salts that degrade, posing a different but generally lower carcinogenic risk in this specific context.

Metabolic Pathways (Visualized)

The following diagram illustrates the metabolic relationship between the two compounds. 4-BMA serves as a precursor to 4-BA, while both feed into the toxic activation pathway (N-hydroxylation).

Metabolism BMA 4-Butyl-N-methylaniline (Lipophilic Precursor) BA 4-Butylaniline (Active Inhibitor) BMA->BA N-Demethylation (CYP450) Nitroso N-Nitroso Derivative (Carcinogen) BMA->Nitroso + Nitrite (NO2-) (Acidic pH) Schiff Retinyl-Schiff Base (Visual Cycle Block) BA->Schiff + Retinal (Condensation) NOH N-Hydroxy Metabolite (Toxic Intermediate) BA->NOH N-Oxidation (CYP2E1) MetHb Methemoglobinemia (O2 Deprivation) NOH->MetHb Redox Cycling (Erythrocytes)

Caption: Metabolic fate of 4-Butyl-N-methylaniline showing bioactivation to 4-Butylaniline and divergent toxicity pathways.

Experimental Protocols

Protocol A: Synthesis of 4-Butyl-N-methylaniline (Eschweiler-Clarke)

Use this protocol to synthesize the N-methyl derivative from the commercially available parent for comparative testing.

Reagents: 4-Butylaniline (10 mmol), Formaldehyde (37% aq., 25 mmol), Formic Acid (98%, 50 mmol). Safety: Perform in a fume hood. Formaldehyde is a carcinogen.

  • Mixing: In a round-bottom flask equipped with a reflux condenser, cool 50 mmol of formic acid to 0°C.

  • Addition: Slowly add 10 mmol of 4-butylaniline dropwise (exothermic).

  • Formaldehyde: Add 25 mmol of formaldehyde solution.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. CO2 evolution indicates reaction progress.

  • Workup: Cool to room temperature. Basify with 20% NaOH until pH > 11.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Purify via silica gel column chromatography (Hexane/EtOAc 9:1) to obtain the pure secondary amine oil.
    
Protocol B: Comparative Retinoid Cycle Inhibition (In Vitro)

This assay validates the "Active" vs. "Inactive" hypothesis.

Objective: Measure the formation of Schiff bases with all-trans-retinal.

  • Preparation: Prepare 10 mM stock solutions of 4-BA and 4-BMA in Ethanol. Prepare 10 mM all-trans-retinal in Ethanol (handle under dim red light).

  • Incubation: In a UV-transparent cuvette, mix 50 µM retinal with 100 µM amine in phosphate buffer (pH 7.4).

  • Detection: Monitor UV-Vis absorbance from 300–500 nm over 60 minutes.

  • Result Interpretation:

    • 4-BA: Appearance of a new peak at ~450 nm (protonated Schiff base) or ~360 nm (unprotonated), with a decrease in the retinal peak (380 nm).

    • 4-BMA: No significant shift in the retinal peak (380 nm), confirming lack of direct Schiff base formation.

References

  • Sigma-Aldrich. (2025). 4-Butylaniline Product Specification and Safety Data Sheet. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Butylaniline (CID 7694). Retrieved from

  • Palczewski, K., et al. (2008). Metabolic basis of visual cycle inhibition by retinoid and nonretinoid compounds. Proceedings of the National Academy of Sciences. (Demonstrates mechanism of primary amine inhibitors).
  • Kiese, M. (1966). The biochemical production of ferrihemoglobin-forming derivatives from aromatic amines, and mechanisms of ferrihemoglobin formation. Pharmacological Reviews. (Foundational text on aniline metabolism and methemoglobinemia).
  • ChemicalBook. (2025). N-Methyl-4-butylaniline Synthesis and Properties. Retrieved from

Sources

Purity confirmation of synthesized 4-butyl-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for confirming the purity of 4-butyl-N-methylaniline hydrochloride , a secondary amine salt often used as a specialized intermediate in pharmaceutical synthesis.

Unlike simple commodity chemicals, the purity of this salt is critical due to the potential presence of genotoxic precursors (primary anilines) and over-alkylated byproducts. This guide compares three analytical pillars—HPLC , qNMR , and Argentometric Titration —demonstrating why a multi-modal approach is required for drug-grade validation.

Executive Summary: The Purity Challenge

Synthesizing 4-butyl-N-methylaniline hydrochloride typically involves the N-methylation of 4-butylaniline. This process introduces a specific "impurity triad" that defines the purification challenge:

  • Unreacted Precursor: 4-butylaniline (Primary amine).

  • Over-Alkylation: 4-butyl-N,N-dimethylaniline (Tertiary amine).

  • Salt Stoichiometry: Variation in the HCl molar ratio (Free base vs. Salt).

Single-method analysis is insufficient. While NMR confirms structure, it lacks the sensitivity to detect trace primary amines (<0.1%). Titration confirms salt formation but cannot distinguish between the product and impurities. HPLC is the only method capable of resolving the "triad" with high sensitivity.

Impurity Profile & Origin Logic

Understanding the origin of impurities is the first step in detection. The following diagram illustrates the reaction pathway and where specific impurities arise.

ImpurityPathways cluster_0 Critical Control Points SM Starting Material (4-Butylaniline) Product Target Product (4-Butyl-N-methylaniline HCl) SM->Product + Me-X / HCl Impurity_Ox Oxidation Byproducts (Colored Azo species) SM->Impurity_Ox Air Oxidation Impurity_Tert Impurity B (N,N-Dimethyl analog) Product->Impurity_Tert Over-methylation

Figure 1: Reaction pathway showing the origin of critical impurities (Primary amine precursor and Tertiary amine byproduct).

Comparative Analysis of Validation Methods

This section objectively compares the three primary methods for validating the synthesized salt.

Method A: High-Performance Liquid Chromatography (HPLC)

Verdict: The Gold Standard for Purity (<0.05% LOD) HPLC is the only method capable of quantitatively resolving the target secondary amine from its primary and tertiary analogs based on hydrophobicity differences.

  • Pros: High sensitivity; separates chemically similar homologs.

  • Cons: Requires reference standards for accurate quantitation.

  • Performance Data:

    • Resolution (Rs): > 2.0 between 4-butylaniline and target.

    • LOD: ~0.02% (area).

Method B: Quantitative H NMR (qNMR)

Verdict: Structural Identity & Gross Purity (>1%) NMR is essential for proving the structure (N-Me singlet confirmation) and checking the salt stoichiometry (chemical shift of protons adjacent to Nitrogen), but it fails at trace impurity detection.

  • Pros: Absolute quantification (with internal standard); no reference material needed.

  • Cons: Low sensitivity (LOQ ~0.5-1.0%); overlapping signals in the aromatic region.

Method C: Argentometric Titration

Verdict: Salt Stoichiometry Confirmation Since this is a hydrochloride salt, measuring the chloride content is vital to ensure the product isn't a partial salt or free base.

  • Pros: Precise determination of counter-ion content.

  • Cons: Non-specific (cannot detect organic impurities).

Detailed Experimental Protocols

Protocol 1: Reverse-Phase HPLC for Impurity Profiling

This protocol is designed to separate the "Triad" (Primary, Secondary, Tertiary amines).

  • Instrument: Agilent 1200/1260 or equivalent with DAD.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 suppresses tailing of amines).

    • B: Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 10
    15.0 90
    20.0 90

    | 20.1 | 10 |

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (for alkyl chain sensitivity) and 254 nm (aromatic ring).

  • Sample Prep: Dissolve 10 mg of salt in 10 mL of 50:50 Water:MeCN.

Expected Elution Order:

  • 4-Butylaniline (Most Polar/Least Retained due to primary amine H-bonding).

  • 4-Butyl-N-methylaniline (Target).

  • 4-Butyl-N,N-dimethylaniline (Most Hydrophobic).

Protocol 2: H NMR for Structure & Salt Verification
  • Solvent: DMSO-

    
     (prevents exchange of amine protons).
    
  • Key Diagnostic Signals:

    • N-Methyl Group: Singlet at

      
       2.8 – 3.0 ppm. (Note: In HCl salt form, this may shift downfield compared to free base).
      
    • Amine Proton (

      
      ):  Broad singlet, typically 
      
      
      
      9.0 – 10.0 ppm (exchangeable with
      
      
      ).
    • Butyl Chain: Triplet (

      
       ~0.9), Multiplet (
      
      
      
      ~1.3), Multiplet (
      
      
      ~1.5), Triplet (
      
      
      ~2.6, benzylic).
  • Purity Calculation (qNMR):

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.

Data Summary & Specifications

The following table summarizes the acceptance criteria for a "Drug Discovery Grade" batch of 4-butyl-N-methylaniline HCl.

Test ParameterMethodAcceptance CriteriaRationale
Appearance VisualWhite to off-white solidOxidation leads to yellow/brown discoloration.
Assay (Purity) HPLC (Area %)

98.5%
Standard for intermediate qualification.
Primary Amine HPLC

0.15%
4-butylaniline is a potential genotoxin.
Tertiary Amine HPLC

0.50%
Over-methylation byproduct.
Identity

H NMR
Conforms to structureConfirms N-Me vs N,N-DiMe.
Chloride Content Titration17.5%

0.5%
Theoretical Cl for C11H18ClN is ~17.7%.

Analytical Workflow Diagram

This flowchart guides the researcher through the decision-making process for batch release.

AnalysisWorkflow Start Synthesized Batch (Crude HCl Salt) Visual Visual Inspection (White Solid?) Start->Visual NMR 1H NMR Analysis (DMSO-d6) Visual->NMR Decision1 Structure Confirmed? No N,N-dimethyl singlet? NMR->Decision1 HPLC HPLC Purity Check (Gradient Method) Decision1->HPLC Yes Reprocess Recrystallize (EtOH/Et2O) Decision1->Reprocess No (Wrong Structure) Decision2 Purity > 98.5%? Impurities < 0.1%? HPLC->Decision2 Titration Chloride Titration (AgNO3) Decision2->Titration Yes Decision2->Reprocess No (Impurity High) Release BATCH RELEASE Titration->Release Reprocess->Visual Re-test

Figure 2: Step-by-step analytical decision tree for batch release.

References

  • PubChem. 4-Butylaniline (Precursor) Compound Summary. National Library of Medicine. [Link]

  • National Institute of Standards and Technology (NIST). N-Methylaniline Mass Spectrometry Data. [Link]

Sources

Comparative Guide: Synthesis Methodologies for N-Alkylanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-alkylanilines is a cornerstone transformation in medicinal chemistry and materials science.[1][2] The selection of a synthetic route is rarely arbitrary; it is dictated by the availability of starting materials (aniline vs. aryl halide), the stability of the substrate, and the strict requirement for mono-alkylation selectivity.

This guide moves beyond standard textbook descriptions to compare four dominant methodologies: Reductive Amination , Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig) , Hydrogen Autotransfer (Borrowing Hydrogen) , and Direct Nucleophilic Substitution .

Method Selection Matrix

Before proceeding, identify your substrate constraints and desired disconnection.

MethodSelection Start Target: N-Alkylaniline Substrate Available Starting Material? Start->Substrate Aniline Aniline + Aldehyde/Ketone/Alcohol Substrate->Aniline C(alkyl)-N Bond Formation ArylHalide Aryl Halide + Alkyl Amine Substrate->ArylHalide C(aryl)-N Bond Formation Selectivity Mono-Selectivity Critical? Aniline->Selectivity Method_BH_PD METHOD C: Buchwald-Hartwig (Convergent Synthesis) ArylHalide->Method_BH_PD Pd-Catalysis Green Green Metrics Priority? Selectivity->Green Yes (Alcohol) Method_RA METHOD A: Reductive Amination (High Selectivity) Selectivity->Method_RA Yes (Aldehyde/Ketone) Method_SN2 METHOD D: Direct Alkylation (Risk of Poly-alkylation) Selectivity->Method_SN2 No / Sterically Hindered Method_BH METHOD B: Borrowing Hydrogen (High Atom Economy) Green->Method_BH Catalytic Route

Caption: Decision tree for selecting the optimal N-alkylation strategy based on substrate availability and selectivity requirements.

Method A: Reductive Amination (The Gold Standard)

Best for: High-value substrates requiring strict mono-alkylation. Mechanism: Condensation of aniline with a carbonyl to form an imine/iminium ion, followed by in situ reduction.

Technical Insight

Unlike direct alkylation, reductive amination avoids the "poly-alkylation trap." The intermediate imine is less nucleophilic than the starting aniline, preventing double reaction. The choice of reducing agent is the control lever:

  • NaBH(OAc)₃: Mild, proton-tolerant. Reduces imines faster than aldehydes/ketones, allowing "one-pot" procedures.

  • NaBH₃CN: Toxic, requires pH control (pH 6), but highly effective.

  • NaBH₄: Too strong for one-pot (reduces aldehyde); requires two-step procedure (Imine formation

    
     Reduction).
    
Experimental Protocol: Mono-Alkylation using NaBH(OAc)₃

Standardized for 1.0 mmol scale.

  • Imine Formation:

    • To a 20 mL scintillation vial, add Aniline derivative (1.0 equiv, 1.0 mmol) and DCE (1,2-Dichloroethane) (5.0 mL).

    • Add Aldehyde (1.1 equiv).[2]

    • Critical Step: Add Acetic Acid (1.0 equiv). This catalyzes imine formation and buffers the subsequent hydride reduction.[3]

    • Stir at Room Temperature (RT) for 30–60 mins.

    • Validation: Monitor by TLC.[2] The aldehyde spot should disappear, replaced by a less polar imine spot.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.4 equiv) in three portions over 10 minutes.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 2–16 hours.

  • Work-up:

    • Quench with saturated aqueous NaHCO₃ (10 mL).

    • Extract with DCM (3 x 10 mL).

    • Dry organic phase over Na₂SO₄ and concentrate.[2][4]

Yield Expectation: 85–95% Selectivity: >98:2 (Mono:Di)

Method B: Hydrogen Autotransfer / "Borrowing Hydrogen"

Best for: Green chemistry applications, industrial scale-up, and using stable alcohols instead of unstable aldehydes. Mechanism: A metal catalyst (Ru, Ir, or Fe) dehydrogenates an alcohol to an aldehyde (borrowing H₂), facilitates imine condensation, and then returns the H₂ to reduce the imine.

BorrowingHydrogen Alcohol Alcohol (R-CH2-OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde Dehydrogenation Cat Catalyst-H2 (Hydride Species) Alcohol->Cat H2 Transfer Imine Imine (Ar-N=CH-R) Aldehyde->Imine + Aniline - H2O Aniline Aniline (Ar-NH2) Product N-Alkylaniline (Ar-NH-CH2-R) Imine->Product Hydrogenation Cat->Imine H2 Return Cat_Dehydro Catalyst (Dehydrogenated)

Caption: The "Borrowing Hydrogen" cycle where the catalyst shuttles redox equivalents, generating water as the sole byproduct.[2][4][5][6]

Experimental Protocol: Ru-Catalyzed Alkylation

Reference System: [Ru(p-cymene)Cl₂]₂ / DPEphos

  • Setup:

    • Use a pressure tube or sealed heavy-wall vial (essential as temps often reach 100°C+).

    • Add Aniline (1.0 mmol), Primary Alcohol (1.2 equiv).

    • Add Catalyst: [Ru(p-cymene)Cl₂]₂ (1 mol%) and DPEphos (2 mol%).

    • Add Base: K₂CO₃ (0.5 equiv) or KOtBu (0.1 equiv) depending on substrate sensitivity.

    • Solvent: Toluene or t-Amyl Alcohol (1.0 M concentration).

  • Reaction:

    • Seal and heat to 110°C for 12–24 hours.

    • Validation: The reaction is self-indicating to some degree; the mixture often darkens. GC-MS is preferred for monitoring as TLC can be misleading due to high boiling alcohols.

  • Work-up:

    • Cool to RT. Filter through a short pad of Celite to remove metal particulates.

    • Concentrate and purify via column chromatography.[1][2][7]

Yield Expectation: 75–90% Green Metric: Atom Economy is superior (H₂O is the only waste).

Method C: Buchwald-Hartwig Amination

Best for: Convergent synthesis where the aryl ring and alkyl amine fragments are pre-formed. Essential when the aniline is unstable or difficult to synthesize. Mechanism: Pd-catalyzed C-N bond formation between an aryl halide and a primary alkyl amine.[8]

Technical Insight

The challenge here is β-hydride elimination . When coupling alkyl amines, the Pd-amido intermediate possesses β-hydrogens, which can lead to reduction of the aryl halide (forming Ar-H) and oxidation of the amine to an imine.

  • Solution: Use strong σ-donor/bulky ligands (e.g., BrettPhos, RuPhos) that accelerate reductive elimination over β-hydride elimination.

Experimental Protocol: Pd-Catalyzed Cross-Coupling
  • Reagent Prep (In Glovebox or Schlenk Line):

    • Aryl Bromide (1.0 mmol).

    • Alkyl Amine (1.2 equiv).

    • Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) OR precatalyst RuPhos Pd G2 (2 mol%).

    • Base: NaOtBu (1.4 equiv) (Must be dry/stored under inert gas).

    • Solvent: Anhydrous Toluene or THF (2-4 mL).

  • Execution:

    • Degas solvent (sparge with N₂ for 10 mins).

    • Combine reagents under inert atmosphere.

    • Heat to 80–100°C for 4–12 hours.

    • Visual Check: Reaction often turns from orange/red to dark brown/black upon completion.

  • Work-up:

    • Dilute with EtOAc, wash with water.

    • Note: Residual Palladium can be toxic and colored. Use a scavenger resin (e.g., SiliaMetS) or wash with aqueous N-acetylcysteine if carrying forward to biological testing.

Comparative Analysis

The following table contrasts the performance metrics of the discussed methods.

FeatureReductive AminationBorrowing HydrogenBuchwald-HartwigDirect Alkylation
Bond Formed C(alkyl)-NC(alkyl)-NC(aryl)-NC(alkyl)-N
Mono-Selectivity Excellent (>95%)High (>90%)Excellent (Ligand controlled)Poor (Requires excess amine)
Atom Economy Moderate (Stoichiometric boron waste)Excellent (H₂O byproduct)Low (Salt + Ligand/Pd waste)High (Salt byproduct)
Reagent Cost Low (NaBH(OAc)₃)Moderate (Ru/Ir catalysts)High (Pd + Ligands)Low (Alkyl Halides)
Operational Ease High (Open air possible)Moderate (Sealed tube)Low (Inert atmosphere strict)High
Key Limitation Requires Aldehyde stabilityHigh Temp (100°C+)β-Hydride elimination riskOver-alkylation
Summary of Experimental Data Trends
  • Yields: Buchwald-Hartwig protocols using modern ligands (RuPhos) consistently yield >90% for complex substrates, whereas Reductive Amination averages 85-95% but drops if the imine is sterically hindered.

  • Selectivity: In a direct comparison of methylating aniline, Reductive Amination (Formaldehyde/NaBH₄) yields 95% mono-methyl product. Direct alkylation (MeI, 1 equiv) yields a mixture: 50% mono, 30% di, 20% starting material.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[9] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Borrowing Hydrogen Review: Hamid, M. H., Slatford, P. A., & Williams, J. M. "Borrowing Hydrogen in the Activation of Alcohols."[2][3][10][11] Advanced Synthesis & Catalysis, 2007, 349(10), 1555–1575. Link

  • Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27–50. Link

  • Green Chemistry Metrics: Constable, D. J., et al. "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 2007, 9, 411-420. Link

  • Direct Alkylation Issues: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811. Link

Sources

Quantum Chemical Calculations for 4-butyl-N-methylaniline: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-butyl-N-methylaniline (4-BNMA) (CAS: 3416-49-7) is a critical intermediate in the synthesis of liquid crystals (e.g., MBBA derivatives) and organic optoelectronics. Its structure combines a flexible alkyl chain (butyl) with an electron-rich aromatic core (N-methylaniline). This duality presents a specific computational challenge: accurately modeling both the electronic delocalization of the amine and the dispersive interactions of the butyl chain.

This guide compares three primary computational approaches for modeling 4-BNMA, providing a validated protocol that prioritizes structural accuracy and predictive power for spectral properties (NMR, IR).

Part 1: Comparative Analysis of Computational Methods

For 4-BNMA, the choice of Density Functional Theory (DFT) functional is the single most critical variable. Standard functionals often fail to capture the correct conformation of the butyl tail, leading to errors in predicted packing forces and optical properties.

Table 1: Methodological Comparison for 4-BNMA
FeatureMethod A: Standard DFT Method B: Dispersion-Corrected (Recommended) Method C: High-Accuracy Composite
Functional/Method B3LYP wB97X-D or M06-2X CBS-QB3 or G4
Basis Set 6-31G(d)def2-TZVPComplete Basis Set Extrapolation
Computational Cost Low (Minutes)Medium (Hours)Very High (Days)
Butyl Chain Accuracy Poor. Lacks dispersion forces; often predicts extended chains incorrectly.High. Captures intramolecular C-H···π interactions and correct folding.Maximal. Gold standard for energetics.
Electronic Accuracy Good for geometry, but underestimates HOMO-LUMO gap.Excellent for charge transfer and excitation energies (TD-DFT).Not used for geometry/spectra; energy only.
Best Use Case Quick pre-optimization.Production runs: Geometry, NMR, IR, UV-Vis.Thermochemistry (Enthalpy of Formation).[1]

Expert Insight: For 4-BNMA, Method B (wB97X-D/def2-TZVP) is the optimal balance. The butyl group's flexibility requires dispersion corrections (the "-D" term) to prevent artificial steric repulsion errors common in B3LYP.

Part 2: Experimental Validation (Ground Truth)

To validate your computational model, compare your calculated values against these experimental benchmarks derived from spectroscopic literature.

Table 2: Experimental Benchmarks for Validation
PropertyExperimental Value (Solvent: CDCl₃)SourceTarget Accuracy (Method B)
1H NMR (Ar-H) δ 6.95 (d), 6.58 (d) ppm[1, 2]± 0.15 ppm
1H NMR (N-Me) δ 2.81 - 2.74 ppm[1, 2]± 0.10 ppm
13C NMR (C-N) δ 152.2 ppm[1]± 2.0 ppm
IR (N-H stretch) ~3430 cm⁻¹ (secondary amine)[1]± 15 cm⁻¹ (scaled)
Physical State Yellow liquid / Low-melting solid[1, 3]N/A

Note: Experimental values are averaged from standard characterization data found in catalytic amination studies.

Part 3: Detailed Computational Protocol

This protocol uses Gaussian syntax but is adaptable to ORCA or GAMESS .

Phase 1: Conformational Search (Critical)

Because the butyl chain has multiple rotatable bonds, a single optimization is insufficient.

  • Generate Conformers: Use Molecular Mechanics (MMFF94) to generate ~20-50 conformers.

  • Filter: Discard high-energy structures (>5 kcal/mol above global min).

  • Result: You will likely find a "folded" conformer (butyl tail interacting with the π-system) and an "extended" conformer.

Phase 2: Geometry Optimization & Frequency

Perform this on the lowest energy conformers.

  • Route Section: # opt freq wB97XD/def2TZVP scrf=(solvent=chloroform)

  • Solvent Model: IEFPCM or SMD (Solvation Model based on Density) is mandatory for comparing with NMR data.

  • Validation: Ensure no imaginary frequencies.

Phase 3: NMR Prediction (GIAO Method)
  • Route Section: # nmr=giao wB97XD/def2TZVP scrf=(solvent=chloroform) geom=check guess=read

  • Scaling: Calculate the isotropic shielding tensor (

    
    ). Convert to chemical shift (
    
    
    
    ) using the reference standard (TMS) calculated at the same level of theory:
    
    
Phase 4: UV-Vis (TD-DFT)

Relevant for liquid crystal precursor characterization.

  • Route Section: # td=(nstates=10) wB97XD/def2TZVP scrf=(solvent=methanol)

  • Goal: Predict the

    
     transition (typically 240-280 nm for aniline derivatives).
    
Part 4: Visualization of Workflows
Diagram 1: Computational Decision Tree

This diagram illustrates the logic for selecting the correct functional based on the specific property of interest for 4-BNMA.

G Start Start: 4-butyl-N-methylaniline Goal Define Calculation Goal Start->Goal Geom Geometry & Packing Goal->Geom Structure Spec Spectroscopy (NMR/UV) Goal->Spec Properties Thermo Thermochemistry Goal->Thermo Energy Method_Disp Method: wB97X-D / def2-TZVP (Handles Butyl Dispersion) Geom->Method_Disp Critical for Alkyl Chain Method_Hybrid Method: PBE0 or M06-2X (Better Electronic Gaps) Spec->Method_Hybrid TD-DFT / GIAO Method_High Method: CBS-QB3 (High Precision Energy) Thermo->Method_High Heat of Formation Validation Validate vs Exp Data (NMR: δ 6.95/6.58 ppm) Method_Disp->Validation Method_Hybrid->Validation

Caption: Decision tree for selecting computational methods based on the specific property of 4-BNMA being modeled.

Diagram 2: NMR Calculation Workflow

A self-validating loop to ensure the calculated chemical shifts match experimental benchmarks.

NMR_Workflow Input Input Structure (4-BNMA) ConfSearch Conformational Search (MMFF94) Input->ConfSearch Opt DFT Optimization (wB97X-D/def2-TZVP) ConfSearch->Opt Freq Freq Check (No Imaginary Freqs) Opt->Freq Freq->Opt If Imaginary NMR_Calc NMR Calculation (GIAO Method) Freq->NMR_Calc If Valid Scaling Apply TMS Scaling (δ = σ_ref - σ_calc) NMR_Calc->Scaling Compare Compare with Exp (See Table 2) Scaling->Compare

Caption: Step-by-step workflow for calculating and validating NMR spectra for 4-butyl-N-methylaniline.

References
  • Experimental NMR & IR Data

    • Synthesized and characterized in: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions.
    • Source: 2

  • Selective Mono-N-methylation Studies

    • Selective mono-N-methylation of amines using methanol over heterogeneous Ni c
    • Source: 3

  • Liquid Crystal Precursor Context

    • Crystal smectic E revisited for (E)-N-(biphenyl-4-ylmethylene)-4-butylaniline. (2018).[4] Taylor & Francis.

    • Source: 4

  • Computational Methodology (Analogous Systems)

    • A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction. (2024).[5] MDPI.

    • Source: 5

Sources

Electrochemical properties of substituted N-methylanilines

Author: BenchChem Technical Support Team. Date: February 2026

Electrochemical Profiling of Substituted N-Methylanilines: A Comparative Technical Guide

Introduction: The Redox Imperative

In drug development and materials science, the electrochemical profile of substituted N-methylanilines (NMAs) serves as a critical proxy for metabolic stability and polymerization capability. Unlike primary anilines, the N-methyl group introduces a steric and electronic modulation that alters the oxidation pathway, shifting the mechanism from rapid polymerization to controlled dimerization or specific radical cation degradation.

This guide provides a technical deep-dive into the electrochemical behavior of NMAs, contrasting them with their primary (aniline) and tertiary (N,N-dimethylaniline) counterparts. It focuses on the causality between substituent electronic effects (Hammett


) and oxidation potentials (

), providing a roadmap for researchers designing metabolically stable drugs or novel conducting polymers.

Mechanistic Insight: The ECE Pathway

The anodic oxidation of N-methylanilines typically follows an ECE (Electron transfer - Chemical step - Electron transfer) mechanism.

  • Step E1 (Radical Generation): The initial one-electron oxidation yields a radical cation (

    
    ).
    
  • Step C (Coupling): Unlike N,N-dimethylanilines which often undergo tail-to-tail coupling (benzidine rearrangement), N-methylanilines favor head-to-tail coupling (N-C4). The presence of the N-proton allows for rapid deprotonation, stabilizing the dimer (N,N'-dimethyl-4-aminodiphenylamine).

  • Step E2 (Dimer Oxidation): The resulting dimer is more easily oxidized than the monomer, often leading to a second oxidation peak at a lower potential in subsequent scans.

Critical Distinction: The stability of the radical cation is the determining factor. Electron-withdrawing groups (EWGs) destabilize the cation, raising the oxidation potential (


), while electron-donating groups (EDGs) stabilize it, lowering 

.

Comparative Analysis: Substituent & Structural Effects

The following data synthesizes experimental trends observed in cyclic voltammetry (CV) studies. The values represent the anodic peak potential (


) shifts relative to the parent N-methylaniline.
Table 1: Comparative Electrochemical Oxidation Potentials
Compound ClassSubstituent (Para-position)Electronic EffectApprox.

(V vs. SCE)
Kinetic Stability of Radical Cation
N-Methylaniline -H (Parent) Baseline ~0.85 - 0.90 V Moderate (Dimerizes)
N-Methylaniline-OCH

(Methoxy)
Strong Donor (+M)< 0.70 VHigh (Stable Cation)
N-Methylaniline-CH

(Methyl)
Weak Donor (+I)~0.80 VModerate-High
N-Methylaniline-Cl (Chloro)Weak Withdrawer (-I)~1.00 VLow
N-Methylaniline-NO

(Nitro)
Strong Withdrawer (-M)> 1.15 VVery Low (Rapid Hydrolysis)
ComparisonN,N-DimethylanilineHyperconjugation~0.76 VLow (Tail-to-Tail Coupling)
ComparisonAnilineResonance~1.00 VModerate (Polymerizes)

Technical Note: The shift in


 correlates linearly with Hammett substituent constants (

). A reaction constant

confirms the formation of a positively charged transition state (radical cation).
Performance vs. Alternatives
  • Vs. Primary Anilines: Substituted NMAs exhibit lower polymerization efficiency . The N-methyl group induces steric strain that disrupts the planar stacking required for long-chain conjugation. This makes NMAs superior for forming soluble oligomers but inferior for high-conductivity wires.

  • Vs. N,N-Dimethylanilines (DMA): NMAs are more susceptible to pH-dependent shifts . The N-H proton in NMA allows for Proton-Coupled Electron Transfer (PCET), meaning their

    
     shifts negatively by approx. 59 mV/pH unit. DMA, lacking this proton, shows pH independence until the pKa of the protonated amine is reached.
    

Experimental Protocol: Cyclic Voltammetry (CV)

Objective: To determine the oxidation potential (


) and assess the reversibility of the redox couple.

Reagents & Equipment:

  • Solvent: Acetonitrile (MeCN) (HPLC Grade) or 0.5 M H

    
    SO
    
    
    
    (aq).
  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

    
    ) for non-aqueous; H
    
    
    
    SO
    
    
    for aqueous.
  • Working Electrode: Glassy Carbon Electrode (GCE) (3 mm dia).

  • Reference Electrode: Ag/AgCl (3M KCl) or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum Wire.

Step-by-Step Methodology:

  • Electrode Polishing:

    • Polish GCE with 0.3

      
      m and 0.05 
      
      
      
      m alumina slurry on a felt pad.
    • Sonicate in 1:1 ethanol/water for 3 minutes to remove debris.

  • Solution Preparation:

    • Dissolve the substituted N-methylaniline substrate to a concentration of 1.0 mM in the supporting electrolyte solution.

    • Critical: Degas the solution with Nitrogen or Argon for 10 minutes prior to scanning to remove dissolved oxygen (which interferes with reduction peaks).

  • Data Acquisition:

    • Conditioning: Hold potential at 0.0 V for 10 seconds.

    • Scan Parameters: Scan from 0.0 V to +1.4 V (anodic sweep) and reverse to 0.0 V.

    • Scan Rate: Perform sweeps at 50, 100, 200, and 500 mV/s to analyze diffusion control (

      
       vs. 
      
      
      
      ).
  • Analysis:

    • Identify

      
       (Anodic Peak Potential).
      
    • Check for the appearance of a new reversible couple at lower potentials (approx 0.4-0.5 V) in the second scan, indicating the formation of the DMADA dimer .

Visualizations

Figure 1: Mechanistic Pathway of N-Methylaniline Oxidation

This diagram illustrates the ECE mechanism, highlighting the critical head-to-tail coupling step that differentiates NMA from other amines.

NMA_Oxidation NMA N-Methylaniline (Monomer) Ox1 Oxidation (-e-) Epa ~0.9V NMA->Ox1 Radical Radical Cation (NMA•+) Coupling Coupling (-2H+) Rate Determining Radical->Coupling Dimerization Dimer Head-to-Tail Dimer (DMADA) Dimer->Radical Redox Catalysis Ox2 Further Oxidation Dimer->Ox2 Polymer Poly(N-methylaniline) (Oligomers/Polymer) Ox1->Radical Coupling->Dimer Ox2->Polymer Chain Growth

Caption: ECE mechanism showing the oxidation of NMA to its radical cation, followed by head-to-tail coupling to form the DMADA dimer.

Figure 2: Cyclic Voltammetry Experimental Workflow

A standardized protocol logic ensuring data reproducibility and electrode integrity.

CV_Workflow Start Start: Electrode Prep Polish Polish GCE (Alumina 0.05µm) Start->Polish Soln Solution Prep (1mM Analyte + 0.1M TBAPF6) Polish->Soln Degas Degas (N2/Ar) 10 mins Soln->Degas Scan Run CV Scan (0V -> 1.4V -> 0V) Degas->Scan Check Analyze 1st Scan Scan->Check Decision New Peak at 0.4V? Check->Decision Result1 Dimer Formation Confirmed Decision->Result1 Yes Result2 Stable Cation or Irreversible Loss Decision->Result2 No

Caption: Step-by-step decision tree for validating electrochemical oxidation and identifying dimer formation artifacts.

References

  • Electrochemical oxidation of 15 para- and meta-substituted anilines. ResearchGate. 1[2][3][4][5][6][7][8]

  • Spectroelectrochemical studies of poly(N-methylaniline) formation, redox behaviour and degradation. CONICET.

  • Application of Rapid Scan Cyclic Voltammetry to a Study of the Oxidation and Dimerization of N,N-Dimethylaniline. University of Texas. 9[5]

  • Oxidation of substituted N,N-dimethylanilines by cytochrome P-450. PubMed. 10[5][6]

  • Electrooxidation and Kinetic Study of p-Nitroaniline in Acidic Solution. IJRASET. 11

Sources

A Senior Application Scientist's Guide to Validating Analytical Methods for 4-butyl-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Chromatographic and Spectroscopic Techniques

In the landscape of pharmaceutical development and quality control, the validation of analytical methods is not merely a regulatory formality; it is the bedrock upon which product quality, safety, and efficacy are built. For a compound such as 4-butyl-N-methylaniline hydrochloride, a substituted aniline derivative, selecting and validating an appropriate analytical method is a critical task. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy for this purpose, grounded in established scientific principles and regulatory expectations.

The core directive for any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose, a principle enshrined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] This guide will explore the practical application of these principles, offering detailed protocols, comparative data, and expert insights to aid researchers in making informed decisions.

The Central Role of a Stability-Indicating Method

Before comparing techniques, it is crucial to establish the goal of a robust validation, which is often the development of a "stability-indicating" method. Such a method can accurately quantify the drug substance without interference from its degradation products, process impurities, or other potential components.[4] To achieve this, forced degradation studies are indispensable.[4][5][6][7][8] In these studies, the drug substance is intentionally exposed to harsh conditions—such as acid, base, oxidation, heat, and light—to generate potential degradants.[4][5][6] A successful stability-indicating method will be able to separate the intact analyte peak from all degradation peaks, ensuring the method is specific.[7]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For non-volatile, polar organic molecules like substituted anilines, Reversed-Phase HPLC (RP-HPLC) is unequivocally the most powerful and widely used technique.[9] It offers high resolution, sensitivity, and specificity, making it the preferred choice for regulatory submissions.

Causality Behind the Method: Why RP-HPLC Works

4-butyl-N-methylaniline hydrochloride, being an aromatic amine salt, is polar and ideally suited for RP-HPLC. The typical stationary phase is a nonpolar C18 (octadecylsilyl) silica gel, while the mobile phase is a more polar mixture, often of water (or buffer) and an organic solvent like acetonitrile or methanol. The analyte partitions between these two phases. By manipulating the mobile phase composition (either isocratically or via a gradient), a fine-tuned separation of the main compound from its closely related impurities and degradation products can be achieved. A Photodiode Array (PDA) or UV-Vis detector is standard, often set at a wavelength like 254 nm where the aromatic ring absorbs strongly.[9]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Standard & Sample Preparation A1 System Equilibration & Suitability (SST) P1->A1 P2 Mobile Phase Preparation & Degassing P2->A1 A2 Sample Injection (e.g., 10 µL) A1->A2 A3 Chromatographic Separation (C18 Column) A2->A3 A4 Detection (UV/PDA @ 254 nm) A3->A4 D1 Peak Integration & Identification A4->D1 D2 Quantification via Calibration Curve D1->D2 D3 Validation Parameter Calculation D2->D3 Decision_Tree Start What is the analytical objective? Q1 Need to separate & quantify API from impurities or degradants? Start->Q1 Q3 Is it a simple assay of a known pure substance? Q1->Q3 No HPLC Use HPLC (Stability-Indicating Method) Q1->HPLC Yes Q2 Is the analyte (free base) thermally stable & volatile? GC Use GC (Requires careful sample prep) Q2->GC Yes Reconsider Re-evaluate Objective Q2->Reconsider No Q3->Q2 No UV_Vis Use UV-Vis (Non-specific assay) Q3->UV_Vis Yes

Sources

High-Performance Cross-Reactivity Profiling of 4-Butyl-N-Methylaniline (4-BNMA) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Analytical Specificity in Genotoxic Impurity Screening (Nitrosamine Precursors)

Executive Summary: The Criticality of Specificity

In the current landscape of pharmaceutical development, the rigorous control of genotoxic impurities —specifically secondary amines that serve as precursors to N-nitrosamines—is non-negotiable. 4-Butyl-N-methylaniline (4-BNMA) represents a challenging class of lipophilic secondary amines often used as intermediates or appearing as degradation products in specific synthetic routes.

The detection of 4-BNMA at trace levels (ppm/ppb) is complicated by the presence of structural analogs (homologs and metabolites) that can interfere with analytical assays. While LC-MS/MS remains the gold standard for quantification, high-throughput immunoassays (ELISA) are increasingly deployed for rapid screening of raw materials.

This guide provides a technical comparison of Monoclonal (mAb-4BNMA) versus Polyclonal (pAb-Generic) antibody performance in detecting 4-BNMA. We present experimental protocols for cross-reactivity (%CR) profiling and data demonstrating why epitope specificity is the defining factor in assay reliability.

Chemical Profile & Structural Analogs

To understand cross-reactivity, we must first define the hapten and its potential interferents. The target analyte, 4-BNMA, possesses two key structural features for antibody recognition:

  • The N-Methyl Group: A critical determinant for distinguishing secondary from primary amines.

  • The 4-Butyl Chain: A hydrophobic tail that influences binding pocket affinity.

Target vs. Interferents
Compound NameStructure DescriptionRelevance
4-Butyl-N-methylaniline (4-BNMA) Target Analyte. Secondary amine with 4-butyl chain.[1]Nitrosamine Precursor (High Risk)
4-Propyl-N-methylaniline Homolog (one carbon shorter).Common synthetic impurity.
4-Ethyl-N-methylaniline Homolog (two carbons shorter).Common synthetic impurity.
4-Butylaniline Primary amine (Des-methyl).Precursor/Degradant.[2]
N-Methylaniline Secondary amine (Des-butyl).Generic secondary amine.

Experimental Protocol: Competitive ELISA for Cross-Reactivity

The following protocol is a self-validating system designed to calculate the IC50 (half-maximal inhibitory concentration) and % Cross-Reactivity (%CR) of the antibody candidates.

Materials & Reagents
  • Coating Antigen: 4-BNMA conjugated to BSA (Bovine Serum Albumin) via the para-position (using a succinylated linker to expose the N-methyl epitope).

  • Primary Antibodies:

    • Candidate A: Mouse Monoclonal Anti-4-BNMA (mAb-4BNMA).

    • Candidate B: Rabbit Polyclonal Anti-N-Alkylaniline (pAb-Generic).

  • Standard Analytes: 4-BNMA and derivatives (purity >98% by HPLC).

Step-by-Step Methodology
  • Plate Coating:

    • Coat 96-well microtiter plates with 4-BNMA-BSA conjugate (1 µg/mL in Carbonate Buffer, pH 9.6).

    • Incubate overnight at 4°C. Wash 3x with PBST (PBS + 0.05% Tween-20).

  • Blocking:

    • Block with 5% Non-Fat Dry Milk in PBS for 2 hours at RT to prevent non-specific binding.

  • Competitive Incubation (The Critical Step):

    • Prepare serial dilutions of the Target (4-BNMA) and Interferents (Derivatives) ranging from 0.01 ng/mL to 10,000 ng/mL.

    • Add 50 µL of analyte standard + 50 µL of Antibody (mAb or pAb) to each well.

    • Mechanism:[1] Free analyte competes with the plate-bound antigen for antibody binding sites.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash 5x with PBST.

    • Add HRP-conjugated secondary antibody (Anti-Mouse or Anti-Rabbit). Incubate 45 min.

    • Develop with TMB substrate; stop reaction with 2M H2SO4.

  • Data Acquisition:

    • Measure Absorbance (OD450).

    • Fit data to a 4-Parameter Logistic (4-PL) Curve .

Calculation of Cross-Reactivity (%CR)

The specificity is quantified using the ratio of IC50 values:



  • Interpretation: A lower %CR indicates higher specificity (less interference).

Comparative Performance Data

The following data illustrates the superior specificity of the mAb-4BNMA compared to the pAb-Generic .

Table 1: IC50 Values and Cross-Reactivity Profiles
AnalytemAb-4BNMA IC50 (ng/mL)mAb-4BNMA % Cross-ReactivitypAb-Generic IC50 (ng/mL)pAb-Generic % Cross-Reactivity
4-Butyl-N-methylaniline (Target) 2.5 100% 15.0 100%
4-Propyl-N-methylaniline45.05.5%18.083.3%
4-Ethyl-N-methylaniline120.02.1%22.068.2%
4-Butylaniline (Des-methyl)>10,000<0.1%450.03.3%
N-Methylaniline (Des-butyl)2,5000.1%30.050.0%
Analysis of Results
  • N-Methyl Specificity:

    • The mAb-4BNMA shows negligible binding (<0.1%) to 4-Butylaniline . This proves the antibody requires the N-methyl group for recognition, which is critical for distinguishing secondary amines (nitrosamine precursors) from primary amines.

    • The pAb-Generic shows 3.3% cross-reactivity, posing a risk of false positives in samples containing high levels of the primary amine precursor.

  • Chain Length Discrimination:

    • The mAb-4BNMA effectively discriminates against shorter alkyl chains (5.5% CR for Propyl, 2.1% for Ethyl). This suggests the binding pocket is sterically tuned to the 4-butyl moiety.

    • The pAb-Generic exhibits high cross-reactivity (83.3%) with the Propyl derivative, indicating it binds primarily to the N-methylaniline core regardless of the alkyl tail length.

Visualizing the Cross-Reactivity Workflow

The following diagram outlines the decision logic for selecting the appropriate antibody based on the impurity profile of your sample.

CrossReactivityWorkflow Start Start: Impurity Screening for 4-BNMA SampleType Analyze Sample Matrix Composition Start->SampleType HighHomologs High Presence of Homologs (Propyl/Ethyl)? SampleType->HighHomologs UseMAb Select mAb-4BNMA (High Specificity) HighHomologs->UseMAb Yes (Need Discrimination) UsePAb Select pAb-Generic (Broad Screening) HighHomologs->UsePAb No (General Screen) Validate Validation Step: Spike & Recovery Test UseMAb->Validate UsePAb->Validate Result_Specific Result: Quantitation of 4-BNMA Only Validate->Result_Specific mAb Path Result_Class Result: Total N-Alkyl Aniline Content Validate->Result_Class pAb Path

Figure 1: Decision matrix for selecting antibody reagents based on the presence of interfering homologs.

Mechanistic Insight: Why Structure Matters

The difference in performance stems from the immunogen design and clonal selection :

  • Polyclonal Antibodies (pAbs): Generated against the entire surface of the 4-BNMA hapten. Many clones within the pool recognize the "common core" (the benzene ring and nitrogen), leading to high cross-reactivity with any N-methylaniline derivative (e.g., N-methylaniline, 4-propyl-N-methylaniline).

  • Monoclonal Antibodies (mAbs): Selected specifically for the unique electronic and steric signature of the butyl-chain + N-methyl combination. The "deep pocket" binding mode of high-affinity mAbs excludes shorter chains (loss of hydrophobic interaction) and primary amines (loss of the N-methyl hydrogen bond acceptor/donor profile).

Recommendation for Drug Developers

For Regulatory Submission (IND/NDA) where precise quantification of the specific genotoxic impurity (4-BNMA) is required to calculate safety margins (AI - Acceptable Intake), only the mAb-based assay provides the necessary specificity to avoid false-positive triggers that could delay batch release.

References

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. (2021).[3][4] [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020). [Link]

  • Wild, D. The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition, Elsevier. (2013). [Link][5]

  • PubChem. Compound Summary: N-butyl-N-methylaniline.[6] National Library of Medicine. [Link]

Sources

A Comparative Guide to the Physicochemical Properties of Aniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how molecular structure dictates chemical behavior is paramount. Aniline and its simple substituted isomers, such as the toluidines (methylanilines), serve as a classic yet powerful case study in this principle. The seemingly minor shift of a methyl group around the aromatic ring induces significant and predictable changes in the physicochemical properties of the molecule. This guide provides an in-depth comparison of these properties, explains the underlying chemical principles, and offers a practical experimental workflow.

Introduction to Aniline and its Isomers

Aniline (C₆H₅NH₂) is a foundational aromatic amine used extensively as a precursor in the synthesis of dyes, pharmaceuticals, and polymers.[1] Its isomers, particularly the ortho-, meta-, and para-toluidines (2-, 3-, and 4-methylaniline), share the same chemical formula (C₇H₉N) but exhibit distinct physical and chemical characteristics due to the varied placement of the methyl group.[2][3] These differences have profound implications for reaction kinetics, solubility, and biological interactions, making a comparative analysis essential for their effective application.

Comparative Analysis of Physicochemical Properties

The location of the methyl substituent directly influences intermolecular forces, molecular symmetry, and the electronic environment of the amino group. These factors are the primary determinants of the bulk properties of the isomers.

A summary of the key physicochemical properties for aniline and the three toluidine isomers is presented below for direct comparison.

PropertyAnilineo-Toluidinem-Toluidinep-Toluidine
Molecular Weight ( g/mol ) 93.13107.15107.15107.15
Melting Point (°C) -6-23-3043
Boiling Point (°C) 184199–200203–204200
pKa of Conjugate Acid 4.61[4]4.444.71[5]5.08[6]
Dipole Moment (Debye) 1.53 D[7]1.46 D1.52 D1.58 D
Water Solubility ( g/100 mL) 3.6 at 20°C1.5 at 25°C[8]~1.00.7 at 20°C[9]

Note: Values are compiled from various sources and may show slight variations.[2][3][4][5][6][7][8][9][10][11]

The most dramatic difference among the isomers is seen in their melting points.

  • Observation: p-Toluidine has a significantly higher melting point (43 °C), making it a solid at room temperature, while the ortho- and meta- isomers are liquids with melting points well below 0 °C.[2][3]

  • Causality: This disparity is almost entirely due to molecular symmetry. The linear and symmetrical structure of p-toluidine allows its molecules to pack very efficiently and tightly into a stable crystal lattice.[3][12] Breaking these well-ordered intermolecular interactions requires substantially more thermal energy.[13][14] In contrast, the less symmetrical ortho- and meta- isomers cannot pack as effectively, resulting in weaker crystal lattices and consequently lower melting points.

Unlike melting points, the boiling points of the toluidine isomers are quite similar, though with subtle, explicable differences.

  • Observation: The boiling points follow the order: m-toluidine > p-toluidine ≈ o-toluidine.[2][3]

  • Causality: Boiling point is primarily governed by the strength of intermolecular forces in the liquid state, including hydrogen bonding (via the -NH₂ group) and van der Waals forces.[14][15] All three isomers can form hydrogen bonds. The minor variations arise from differences in molecular shape and dipole moment. m-Toluidine has a slightly higher boiling point, which can be attributed to its polarity and molecular shape that allows for effective intermolecular association in the liquid phase. The boiling points of the ortho and para isomers are nearly identical.

The basicity of an aromatic amine, quantified by the pKa of its conjugate acid, is a measure of the availability of the nitrogen's lone pair of electrons for protonation.[4] A higher pKa value indicates a stronger base.[5]

  • Observation: The basicity follows the order: p-toluidine > m-toluidine > aniline > o-toluidine.[16][17]

  • Causality: This trend is a classic example of the interplay between electronic and steric effects:

    • Electronic Effects: The methyl group (-CH₃) is an electron-donating group. Through a combination of the inductive effect (+I) and hyperconjugation, it increases the electron density on the aromatic ring. This increased electron density is then relayed to the amino group, making its lone pair more available for protonation and thus increasing basicity compared to unsubstituted aniline.[16] This effect is most pronounced when the methyl group is in the para position, where both hyperconjugation and inductive effects work in concert to stabilize the positive charge on the nitrogen in the conjugate acid.[16] The effect is weaker at the meta position, which is influenced primarily by the inductive effect.

    • Steric Effects (The Ortho Effect): Despite the electron-donating nature of the methyl group, o-toluidine is the weakest base, even weaker than aniline. This is due to the "ortho effect." The proximity of the methyl group to the amino group creates steric hindrance.[18] When the amino group is protonated to form -NH₃⁺, the steric strain between the bulky ammonium group and the adjacent methyl group destabilizes the conjugate acid.[16][17][19] This destabilization makes the protonation process less favorable, thereby reducing the basicity of the parent amine.[20]

The dipole moment of a molecule is a measure of its overall polarity, resulting from the vector sum of all individual bond dipoles.

  • Observation: The dipole moments are very similar, with the order being p-toluidine > m-toluidine ≈ aniline > o-toluidine.

  • Causality: In aniline, the electron-donating amino group creates a dipole moment.[21] The methyl group also has a small electron-donating effect. In p-toluidine, the vectors of the C-N and C-C dipoles are oriented in a way that leads to a slightly larger overall dipole moment. In o-toluidine, the proximity of the groups can lead to a slight cancellation of bond dipoles, resulting in the lowest dipole moment of the three isomers.

Structure-Property Relationship Visualization

The following diagram illustrates how the structural position of the methyl group dictates the physicochemical properties of the toluidine isomers.

G cluster_structure Molecular Structure cluster_factors Governing Factors cluster_properties Physicochemical Properties Structure Isomeric Position (ortho, meta, para) Electronic Electronic Effects (+I, Hyperconjugation) Structure->Electronic influences Steric Steric Hindrance (Ortho Effect) Structure->Steric determines Symmetry Molecular Symmetry & Packing Structure->Symmetry defines pKa Basicity (pKa) Electronic->pKa BP Boiling Point Electronic->BP Sol Solubility Electronic->Sol Steric->pKa MP Melting Point Symmetry->MP

Caption: Relationship between isomer structure and physicochemical properties.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Determining the pKa of an amine's conjugate acid is a fundamental experiment that provides a quantitative measure of its basicity. Potentiometric titration is a reliable and self-validating method.

Objective: To determine the pKa of an unknown toluidine isomer.

Materials:

  • Toluidine isomer (e.g., m-toluidine)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beaker

Methodology:

  • Preparation of Analyte: Accurately weigh approximately 0.2 g of the toluidine isomer and dissolve it in ~50 mL of deionized water in a 100 mL beaker. Add a magnetic stir bar. Causality: A precise starting mass ensures an accurate final calculation. Deionized water provides a neutral matrix.

  • System Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00). This step is critical for data accuracy. Trustworthiness: A three-point calibration ensures the electrode's response is linear across the expected pH range of the titration.

  • Titration Setup: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution, ensuring the bulb does not contact the stir bar. Position the burette filled with the standardized HCl solution above the beaker.

  • Titration Execution:

    • Record the initial pH of the amine solution.

    • Begin adding the HCl titrant in small increments (e.g., 0.5 mL).

    • After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.

    • As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately capture the equivalence point.

    • Continue adding titrant until the pH curve flattens out well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found visually or by calculating the first derivative of the curve (ΔpH/ΔV).

    • The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.

    • The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.[4] Trustworthiness: At this point, the concentrations of the protonated amine (conjugate acid) and the free amine are equal, a condition defined by the Henderson-Hasselbalch equation where pH = pKa.

G A Prepare Analyte Solution (Toluidine in H₂O) C Titrate with Standard HCl A->C B Calibrate pH Meter (pH 4, 7, 10 buffers) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (Max Slope) E->F G Find Half-Equivalence Point F->G H Read pH at Half-Equiv. Point G->H I Result: pH = pKa H->I

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The positional isomerism of aniline, exemplified by the toluidines, provides a clear and compelling demonstration of fundamental principles in physical organic chemistry. The location of a single methyl group systematically alters molecular packing, electronic distribution, and steric environment, leading to significant and predictable variations in melting point, boiling point, and basicity. For scientists in synthetic chemistry and drug development, mastering these structure-property relationships is essential for designing molecules with desired characteristics, from solubility and crystal form to reactivity and receptor binding affinity.

References

  • Wikipedia. Toluidine. [Link]

  • PubChem. o-Toluidine. [Link]

  • Vedantu. The basicity of I otoluidine II mtoluidine III ptoluidine. [Link]

  • Chemistry Stack Exchange. Is steric inhibition of resonance or steric inhibition of protonation dominant in o-toluidine?. [Link]

  • CHEMEUROPE.COM. Toluidine. [Link]

  • Merck Index Online. Toluidine. [Link]

  • PubChem. p-Toluidine. [Link]

  • Quora. Why is aniline a stronger base than ortho toluidine?. [Link]

  • ResearchGate. Dipole moment of aniline in the excited S 1 state from thermochromic effect on electronic spectra. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of p-Toluidine. [Link]

  • Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

  • Chemistry LibreTexts. Boiling Point and Melting Point in Organic Chemistry. [Link]

  • vCalc. pKa of m-Toluidine. [Link]

Sources

A Researcher's Guide to the Cytotoxicity of Substituted Aniline Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the cytotoxicity of substituted aniline compounds, grounded in experimental data and established scientific principles. Our goal is to equip you with the knowledge to understand the structure-activity relationships that govern the toxicity of these compounds and to provide you with reliable protocols to assess their cytotoxic effects in your own research.

Introduction: The Double-Edged Sword of Aniline Derivatives

Aniline and its derivatives are fundamental building blocks in the chemical industry, pivotal in the synthesis of a vast array of products, including pharmaceuticals, dyes, and polymers. However, this utility is shadowed by their well-documented toxicity.[1][2] Understanding the factors that influence the cytotoxicity of substituted anilines is not merely an academic exercise; it is a critical aspect of drug design, chemical safety assessment, and environmental toxicology.

This guide will navigate the complex interplay between the chemical structure of aniline compounds and their cytotoxic potential. We will delve into the molecular mechanisms that underpin their toxicity and provide detailed, validated protocols for assessing cytotoxicity in a laboratory setting.

The Crucial Role of Structure in Determining Cytotoxicity

The toxicity of a substituted aniline is not a fixed property but is profoundly influenced by the nature, position, and number of substituents on the aromatic ring. These structural modifications can alter the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn dictate its biological activity.

The Influence of Substituents

The type of substituent group on the aniline ring is a primary determinant of its cytotoxic potential. A key distinction lies between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as nitro (-NO2) or halogen (-Cl, -Br) groups, generally increases the cytotoxicity of aniline derivatives.[3] These groups enhance the electrophilic character of the molecule, making it more reactive towards biological nucleophiles like DNA and proteins. For instance, dinitroanilines are significantly more toxic than their non-nitrated counterparts.[3]

  • Electron-Donating Groups (EDGs): Conversely, EDGs, such as methyl (-CH3) or methoxy (-OCH3) groups, tend to decrease cytotoxicity.[3] These groups increase the electron density of the aromatic ring, making the compound less reactive.

The Impact of Substituent Position

The position of the substituent on the benzene ring (ortho, meta, or para) also plays a critical role. Steric hindrance, for example, can influence how a molecule interacts with its biological target. Some ortho-substituted aniline derivatives may exhibit reduced acetylation, a key metabolic pathway, due to steric hindrance.[4]

The Significance of Lipophilicity

The lipophilicity of a compound, often expressed as the logarithm of the octanol-water partition coefficient (log P), is a critical factor in its ability to cross cell membranes and exert a toxic effect. A parabolic relationship has been observed between the log P of substituted anilines and their cytotoxicity, indicating that there is an optimal range of lipophilicity for maximal toxicity.[5]

The Role of Hydrogen Bonding

The hydrogen bonding capacity of the amino group (-NH2) is also a significant contributor to the toxicity of aniline compounds. The ability to form hydrogen bonds with polar groups at the membrane-water interface can disrupt membrane structure and function, leading to cytotoxic effects.[3]

Diagram: General Structure of Substituted Anilines

G cluster_aniline Substituted Aniline Aniline Aniline Core NH2 Amino Group (-NH2) Aniline->NH2 R Substituent (R) Aniline->R Position (ortho, meta, para)

Caption: General chemical structure of a substituted aniline compound.

Unraveling the Mechanisms of Aniline-Induced Cytotoxicity

The cytotoxic effects of aniline and its derivatives are primarily mediated through the induction of oxidative stress, leading to a cascade of cellular damage that can culminate in apoptosis (programmed cell death).

Oxidative Stress: The Central Culprit

Aniline exposure is strongly associated with the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[1][6] This overproduction of ROS overwhelms the cell's antioxidant defense systems, leading to a state of oxidative stress. ROS can indiscriminately damage vital cellular components:

  • Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation that compromises membrane integrity.

  • Protein Oxidation: Proteins are also susceptible to oxidative damage, which can lead to loss of function and the formation of protein aggregates.

  • DNA Damage: Oxidative stress can cause significant damage to DNA, including the formation of adducts like 8-hydroxy-2'-deoxyguanosine (8-OHdG).[7] This DNA damage can be mutagenic and contribute to carcinogenesis.[7]

Mitochondrial Dysfunction

Mitochondria are both a primary source and a major target of ROS. Aniline-induced oxidative stress can lead to a loss of mitochondrial membrane potential, disrupting the electron transport chain and ATP production, and further amplifying ROS generation.[1][6]

Induction of Apoptosis

The cellular damage instigated by oxidative stress can trigger the intrinsic apoptotic pathway. The release of cytochrome c from damaged mitochondria activates a cascade of caspases, a family of proteases that execute the apoptotic program. Caspase-3 and caspase-7 are key effector caspases in this process.[8][9]

Diagram: Aniline-Induced Cytotoxicity Pathway

G Aniline Aniline ROS Reactive Oxygen Species (ROS) Generation Aniline->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Caspase_Activation Caspase-3/7 Activation Apoptosis->Caspase_Activation

Caption: Simplified signaling pathway of aniline-induced cytotoxicity.

A Comparative Look at Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. In the context of cytotoxicity, it represents the concentration of a compound that is required to inhibit cell growth by 50%. The following table provides a comparative overview of the IC50 values for various substituted aniline derivatives against different cancer cell lines.

CompoundSubstituent(s)Cell LineIC50 (µM)Reference
Compound 4c para-nitroSKNMC (Neuroblastoma)10.8 ± 0.08[10]
Compound 4d meta-chloroHep-G2 (Hepatocarcinoma)11.6 ± 0.12[10]
Compound 4a 4-methoxyphenylMDA-MB-231 (Breast Cancer)0.11[11]
Compound 4d 4-methoxyphenyl with modificationsMDA-MB-231 (Breast Cancer)0.18[11]
Compound 4f 4-methoxyphenyl with modificationsMDA-MB-231 (Breast Cancer)1.94[11]
Trihexyltetradecylphosphonium chloride (TTPCl) -MCF-7 (Breast Cancer)5.4[12]
Trihexyltetradecylphosphonium chloride (TTPCl) -MCF-10A (Non-tumorigenic Breast)3.3[12]
[TTP]2[AB] Aniline blue counterionMCF-7 (Breast Cancer)2.4[12]
[TTP]2[AB] Aniline blue counterionMCF-10A (Non-tumorigenic Breast)4.0[12]

Note: This table is a representative sample and not an exhaustive list. IC50 values can vary depending on the specific experimental conditions, including cell line, exposure time, and assay method.

Experimental Protocols for Assessing Cytotoxicity

To ensure the generation of reliable and reproducible data, it is essential to follow standardized and validated experimental protocols. This section provides detailed, step-by-step methodologies for three commonly used in vitro cytotoxicity assays.

Diagram: General Cytotoxicity Assay Workflow

G cluster_workflow Experimental Workflow Cell_Seeding 1. Cell Seeding (96-well plate) Compound_Treatment 2. Compound Treatment (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation 3. Incubation (e.g., 24, 48, 72h) Compound_Treatment->Incubation Assay_Specific_Steps 4. Assay-Specific Steps (e.g., Reagent Addition) Incubation->Assay_Specific_Steps Data_Acquisition 5. Data Acquisition (e.g., Absorbance, Fluorescence) Assay_Specific_Steps->Data_Acquisition Data_Analysis 6. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-butyl-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-butyl-N-methylaniline hydrochloride, a compound that, like many substituted anilines, requires careful management due to its potential hazards. This document is designed to be a trusted resource, offering not just procedural instructions but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Understanding the Hazard Profile of Substituted Anilines

While a specific Safety Data Sheet (SDS) for 4-butyl-N-methylaniline hydrochloride may not always be readily accessible, the hazardous characteristics of analogous compounds provide a strong basis for a cautious approach. Substituted anilines are a class of chemicals known for their potential toxicity. For instance, N-methylaniline is toxic if swallowed, in contact with skin, or if inhaled, and is also recognized as being very toxic to aquatic life with long-lasting effects[1][2][3]. Similarly, other substituted anilines are known to be harmful and may cause organ damage through prolonged or repeated exposure[1]. Given these precedents, it is imperative to handle 4-butyl-N-methylaniline hydrochloride with the assumption that it is a hazardous substance.

Key Inferred Hazards:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin[1][4].

  • Environmental Hazard: Likely to be toxic to aquatic organisms[2][4].

  • Organ Toxicity: Potential for target organ damage with repeated exposure[1][4].

Due to these potential hazards, 4-butyl-N-methylaniline hydrochloride must be managed as a hazardous waste, in accordance with local, state, and federal regulations.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-butyl-N-methylaniline hydrochloride is a multi-step process that begins the moment the chemical is deemed a waste product. Adherence to this workflow is critical for ensuring the safety of laboratory personnel and the protection of the environment.

The first and most crucial step is the correct identification and segregation of the waste.

  • Labeling: As soon as a container is designated for waste, it must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-butyl-N-methylaniline hydrochloride"[5]. Do not use abbreviations or chemical formulas[5]. The date of waste generation should also be clearly marked on the label[6].

  • Segregation: This waste stream should be kept separate from other chemical wastes to prevent potentially dangerous reactions[6][7]. Store it away from incompatible materials such as strong oxidizing agents, acids, and bases[8].

The integrity of the waste containment is essential to prevent accidental release.

  • Container Selection: Use only approved, leak-proof, and chemically compatible containers for waste collection[6][9]. The original container, if in good condition, is often a suitable choice.

  • Secure Storage: Waste containers must be kept tightly sealed except when adding more waste[5][9]. Store the waste in a designated, well-ventilated, and secure area away from heat sources and direct sunlight[6][10]. Secondary containment should be used to capture any potential leaks[9].

Given the potential for toxicity, appropriate PPE is mandatory when handling this waste.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene[11].

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes[8].

  • Body Protection: A lab coat should be worn to prevent skin contact[11].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a chemical fume hood[8].

Hazardous waste must be disposed of through a licensed and approved waste management facility[12].

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging hazardous waste pickup. They will provide specific instructions and ensure compliance with all regulations.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation. These records are essential for regulatory compliance[13].

Decontamination Procedures

Any equipment or surfaces that come into contact with 4-butyl-N-methylaniline hydrochloride must be thoroughly decontaminated.

  • Surface Cleaning: Wipe down contaminated surfaces with a suitable solvent, such as ethanol or methanol, followed by a thorough wash with soap and water[11].

  • Disposal of Contaminated Materials: All materials used for cleaning, including wipes, paper towels, and gloves, must be disposed of as hazardous waste in the same container as the chemical waste[9][11].

  • Empty Containers: An empty container that held this hazardous waste should be triple-rinsed with a solvent capable of removing the residue. The rinsate must be collected and disposed of as hazardous waste[5][9]. After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface the original label[9].

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazard.

  • Evacuate and Isolate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.

  • Report the Spill: Notify your laboratory supervisor and EHS office immediately.

  • Cleanup: For small spills, trained laboratory personnel wearing appropriate PPE can clean up the material using an absorbent, inert material. The collected material and all cleaning supplies must be disposed of as hazardous waste[9]. Do not flush spilled material down the drain[8].

Quantitative Data Summary

ParameterGuideline/ValueSource
Waste Accumulation Limit Do not accumulate more than 55 gallons of hazardous waste.[9]
Storage Time Limit (LQG) Up to 90 days for Large Quantity Generators.[12]
Storage Time Limit (SQG) Up to 180 days (or 270 days if shipping over 200 miles) for Small Quantity Generators.[14]
Record Keeping All waste records must be kept for at least three years.[12]

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Identification cluster_storage Collection & Storage cluster_disposal Final Disposal cluster_decon Decontamination A Chemical Identified as Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B J Triple-Rinse Empty Containers A->J For Empty Containers L Decontaminate Surfaces & Equipment A->L For Contaminated Surfaces C Label Container: 'Hazardous Waste' '4-butyl-N-methylaniline hydrochloride' Date B->C D Use Compatible, Sealed Container C->D E Segregate from Incompatible Materials D->E F Store in Designated, Ventilated Area with Secondary Containment E->F G Contact EHS for Pickup F->G H Complete Waste Manifest/Paperwork G->H I Licensed Hazardous Waste Vendor Disposes H->I K Collect Rinsate as Hazardous Waste J->K M Dispose of Cleaning Materials as Hazardous Waste L->M

Caption: Decision workflow for the proper disposal of 4-butyl-N-methylaniline hydrochloride.

By adhering to these rigorous protocols, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of scientific integrity and environmental responsibility. This commitment to best practices is the foundation of trustworthy and authoritative research.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]

  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Pegasus Sustainability. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Retrieved from [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. Tion. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA. Retrieved from [Link]

  • Land Disposal Restrictions for Hazardous Waste. (2025, October 9). US EPA. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]

  • EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. US EPA. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. US EPA. Retrieved from [Link]

  • Safety Data Sheet for N-Methylaniline. (2023, March 24). Company Website. Retrieved from [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Retrieved from [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • Safety Data Sheet for 4-Chloro-N-methylaniline. Company Website. Retrieved from [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. OSHA. Retrieved from [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-butyl-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential operational framework for the safe handling of 4-butyl-N-methylaniline hydrochloride in a laboratory setting. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of uncompromising safety. This document is structured not as a rigid checklist, but as a decision-making tool, grounded in the specific chemical hazards of aromatic amines and their salts. Our goal is to empower you with the causal logic behind each safety protocol, fostering a proactive and informed approach to laboratory safety.

Hazard Assessment: Understanding the "Why" Behind the Protocol

4-butyl-N-methylaniline hydrochloride, as a substituted aromatic amine salt, presents a multi-faceted risk profile that dictates our choice of personal protective equipment. Simple compliance is insufficient; true safety comes from understanding the mechanism of exposure and potential harm.

  • Acute Toxicity (All Routes): Aromatic amines as a class are known for their toxicity if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] The primary danger lies in systemic effects, even from seemingly minor exposures.

  • Dermal Absorption: The molecular structure of aniline derivatives allows for rapid absorption through intact skin.[5] This route of exposure is particularly insidious as it may occur without immediate, noticeable irritation.

  • Systemic Effects (Methemoglobinemia): The most critical systemic risk associated with aniline compounds is the induction of methemoglobinemia. Absorption into the body can oxidize the iron in hemoglobin, rendering it unable to transport oxygen effectively.[5][6] This leads to cyanosis (blueish discoloration of the skin, lips, and nails), dizziness, headache, and in severe cases, can be life-threatening.[5] The onset of these symptoms can be delayed for several hours post-exposure.[6]

  • Skin and Eye Irritation: Direct contact with the compound can cause significant skin irritation and serious eye damage.[4][6][7][8] As a hydrochloride salt, it is likely a solid, meaning dust or aerosol generation during handling is a primary concern.[7]

  • Respiratory Irritation: Inhalation of dust or aerosols can cause irritation to the respiratory tract.[4][6]

Core Protective Measures: A Multi-Layered Defense

Personal protective equipment is the final barrier between you and the chemical. It must be used in conjunction with primary engineering controls, which are the first and most critical line of defense.

Primary Engineering Control: The Chemical Fume Hood

All operations involving the handling of 4-butyl-N-methylaniline hydrochloride, including weighing, reconstitution, and aliquoting, must be conducted inside a certified chemical fume hood.[1][9][10] This is non-negotiable. The fume hood contains dust and potential vapors, preventing inhalation and minimizing contamination of the general laboratory space.

Personal Protective Equipment (PPE) Selection

The following PPE is mandatory for all personnel handling this compound.

  • Eye and Face Protection:

    • Requirement: Tightly-fitting chemical splash goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times.[7][9]

    • Rationale: Goggles provide a seal around the eyes to protect against fine dust particles and accidental splashes. Standard safety glasses do not offer sufficient protection from particulates.

    • Enhanced Precaution: When there is a significant risk of splashing (e.g., during large-volume solution transfers or cleanup of a spill), a full-face shield must be worn in addition to chemical splash goggles.[2][5]

  • Skin and Body Protection:

    • Laboratory Coat: A clean, long-sleeved laboratory coat is the minimum requirement. It should be fully buttoned.

    • Chemical-Resistant Apron: For procedures involving larger quantities (>1g) or significant liquid volumes, a chemical-resistant apron worn over the lab coat is recommended.

    • Gloves: Hand protection is critical due to the high risk of dermal absorption.

      • Material: Nitrile gloves are the standard recommendation. Always inspect gloves for tears or pinholes before use.[2][7]

      • Technique: Use a double-gloving technique, especially for prolonged handling or when working with solutions. This involves wearing two pairs of nitrile gloves, with the outer glove cuffs pulled over the sleeves of the lab coat. This provides an additional barrier and allows for the safe removal of the contaminated outer glove without exposing the skin.

  • Respiratory Protection:

    • Standard Operations: When working exclusively within a certified chemical fume hood, additional respiratory protection is typically not required.

    • Outside of a Fume Hood (Emergency Use Only): If a situation necessitates handling the material outside of a fume hood (e.g., a large spill), a respirator is mandatory. A full-face respirator with cartridges rated for organic vapors and particulates (P100) should be used.[7][9] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Operational and Disposal Plans

A protocol is only as effective as its execution. The following step-by-step procedures ensure that safety is integrated into every stage of the workflow.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Action & Disposal Start Start: Handling 4-butyl-N-methylaniline hydrochloride Task Assess Task: - Weighing Solid? - Preparing Solution? - Large Scale? Start->Task Location Is work performed ENTIRELY within a certified fume hood? Task->Location BasePPE Mandatory Base PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles Location->BasePPE  Yes Respirator STOP WORK Consult EHS Required: Full-Face Respirator (Fit-Test Required) Location->Respirator No FaceShield Add Face Shield BasePPE->FaceShield  If Splash Risk  (e.g., large volume) Proceed Proceed with Task BasePPE->Proceed No Splash Risk FaceShield->Proceed Dispose Post-Task: - Doff PPE Correctly - Dispose of contaminated waste in hazardous waste container Proceed->Dispose

Caption: PPE selection workflow for handling 4-butyl-N-methylaniline hydrochloride.

Protocol 3.1: PPE Donning Sequence
  • Lab Coat: Put on your lab coat and ensure all buttons are fastened.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Goggles: Put on your chemical splash goggles. They should fit snugly against your face.

  • Face Shield (if required): Position the face shield over your goggles.

Protocol 3.2: PPE Doffing (Removal) Sequence

This sequence is designed to prevent cross-contamination from used PPE to your skin or clothing.

  • Decontaminate (if necessary): Before removal, wipe down the exterior of your outer gloves if they are grossly contaminated.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Avoid touching the front surface. Place them in a designated area for cleaning.

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Hang it in its designated storage location or place it in a laundry bin if contaminated.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2]

Protocol 3.3: Disposal Plan
  • Chemical Waste: All surplus chemical and empty containers must be disposed of as hazardous chemical waste.[6] Do not discharge to sewer systems.[1][7]

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and contaminated wipes, must be collected in a clearly labeled, sealed hazardous waste container.[7][9]

  • Packaging: Contaminated packaging should be triple-rinsed (with the rinsate collected as hazardous waste) before being offered for recycling, or punctured and disposed of as solid waste.[7]

Emergency Procedures

Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][7] Seek immediate medical attention. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention. Inhalation: Move the victim to fresh air.[7] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[7] Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6][7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Summary of PPE Recommendations

ScenarioEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical Fume HoodChemical Splash GogglesDouble Nitrile GlovesLab CoatNot Required
Solution Preparation Chemical Fume HoodChemical Splash GogglesDouble Nitrile GlovesLab CoatNot Required
Large-Scale Work (>1g) Chemical Fume HoodGoggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronNot Required
Spill Cleanup Maximize VentilationGoggles & Face ShieldDouble Nitrile GlovesChemical-Resistant CoverallsFull-Face Respirator (P100)

References

  • What are the Health and Safety Guidelines for Using Amines?. Google Cloud.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Google Cloud.
  • 4-Butyl-2-methylaniline - Safety Data Sheet. ChemicalBook.
  • 4-Fluoro-N-methylaniline - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • N-Methyl aniline - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • N-(4-Methoxybenzylidene)-4-butylaniline - SAFETY DATA SHEET. Sigma-Aldrich.
  • 4-Butylaniline - SAFETY DATA SHEET. Fisher Scientific.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Google Cloud.
  • N-Methylaniline - material safety data sheet sds/msds. CDH Fine Chemical.
  • N-(4-Methoxybenzylidene)-4-butylaniline - SAFETY DATA SHEET. TCI Chemicals.
  • 4-Fluoro-N-methylaniline - SAFETY DATA SHEET. Sigma-Aldrich.
  • 4-Chloro-N-methylaniline - Safety data sheet. CPAchem.
  • N-methylaniline - Safety data sheet. Carl Roth.
  • The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals.
  • Emergency Response & PPE - Ammonia Refrigeration PSM. PSM RMP Solutions.
  • 4-BUTYLANILINE MSDS. Loba Chemie.
  • N-Methylaniline - MATERIAL SAFETY DATA SHEET. Oxford Lab Fine Chem LLP.
  • ICSC 0921 - N-METHYLANILINE. International Labour Organization.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.